molecular formula C34H46O5 B10780481 Tetromycin B

Tetromycin B

Cat. No.: B10780481
M. Wt: 534.7 g/mol
InChI Key: DACFQDZSKBTCCU-GFOSAGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glenthmycin K is a member of the glenthmycins, a series of macrocyclic spirotetronate polyketides isolated from the Australian pasture plant-derived Streptomyces sp. CMB-PB041 . This compound belongs to a class of promising Gram-positive antibacterial agents effective against critical drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . Initial studies on the glenthmycin family have indicated no detectable cytotoxicity against eukaryotic cells, including human carcinoma cells, suggesting a selective antibacterial profile . The glenthmycins, including Glenthmycin K, are characterized by a complex macrocyclic spirotetronate structure and have been shown to be acid-stable . Notably, research into structure-activity relationships within this compound family has revealed that semisynthetic analogues can exhibit significantly enhanced potency, underscoring the value of the core glenthmycin structure as a platform for further medicinal chemistry optimization . The specific minimal inhibitory concentration (MIC) and detailed mechanism of action for Glenthmycin K itself are areas of ongoing investigation, though its structural class is of significant interest for antibacterial discovery. This product is intended for research purposes only, specifically for in vitro antibacterial assays and chemical biology studies. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H46O5

Molecular Weight

534.7 g/mol

IUPAC Name

(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione

InChI

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26?/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1

InChI Key

DACFQDZSKBTCCU-GFOSAGFWSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O

Canonical SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O

Origin of Product

United States

Foundational & Exploratory

The Origin of Tetromycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a polyene macrolide antibiotic with significant antifungal properties. This technical guide provides an in-depth exploration of the origin of this compound, detailing its producing organism, biosynthetic pathway, regulatory networks, and the experimental protocols utilized for its study. All quantitative data is summarized for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Discovery and Producing Organism

This compound is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces ahygroscopicus S91.[1] It is one of two major components of the "tetramycin" complex, the other being Tetromycin A.[1] Streptomyces, a genus of Actinobacteria, are renowned for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics.[2][3]

Physicochemical Properties of this compound

This compound is a 26-membered tetraene macrolide antibiotic. While specific experimental data for this compound's physicochemical properties are not extensively published, its general characteristics can be inferred from its macrolide structure and data available for related compounds.

PropertyValueSource
Molecular FormulaC35H53NO14PubChem
Molecular Weight711.8 g/mol PubChem
XLogP3-1.7PubChem
Hydrogen Bond Donor Count9PubChem
Hydrogen Bond Acceptor Count15PubChem
Rotatable Bond Count5PubChem

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of Tetromycin A. The overall process is governed by a Type I polyketide synthase (PKS) gene cluster.[4][5][6]

Assembly of the Tetramycin (B1682769) A Backbone

The biosynthesis of the tetramycin macrolactone ring follows the general principles of polyketide synthesis. The precursor, Tetramycin A, is assembled by a modular Type I PKS from small carboxylic acid units, specifically acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA.[1]

Tetramycin_A_Biosynthesis Acetyl-CoA Acetyl-CoA Type I PKS Type I PKS Acetyl-CoA->Type I PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type I PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Type I PKS Tetramycinolide Tetramycinolide Type I PKS->Tetramycinolide Post-PKS Modifications Post-PKS Modifications Tetramycinolide->Post-PKS Modifications Tetramycin A Tetramycin A Post-PKS Modifications->Tetramycin A

Conversion of Tetromycin A to this compound

This compound is formed from Tetromycin A through a specific hydroxylation reaction. This conversion is catalyzed by a cytochrome P450 monooxygenase, designated TtmD.[1][7] The TtmD enzyme introduces a hydroxyl group at the C4 position of the Tetromycin A molecule.[1][7]

Tetromycin_B_Conversion Tetramycin A Tetramycin A TtmD (Cytochrome P450) TtmD (Cytochrome P450) Tetramycin A->TtmD (Cytochrome P450) Tetramycin B Tetramycin B TtmD (Cytochrome P450)->Tetramycin B

Regulatory Network of Tetramycin Biosynthesis

The production of tetramycin in S. ahygroscopicus is controlled by a complex regulatory network involving several pathway-specific regulatory genes located within the tetramycin biosynthetic gene cluster. These include ttmRI, ttmRII, ttmRIII, and ttmRIV.[8][9][10]

  • ttmRI, ttmRII, and ttmRIII : These genes encode for LAL-family transcriptional regulators.[10] Disruption of any of these genes leads to a significant reduction in tetramycin production.[8][9] They act as positive regulators, and their expression influences the transcription of other biosynthetic genes within the cluster.[8]

  • ttmRIV : This gene also functions as a positive regulator of the tetramycin biosynthetic pathway.[9]

The interplay between these regulators forms a cascade that fine-tunes the expression of the biosynthetic genes required for tetramycin production.

Tetramycin_Regulation cluster_regulators Regulatory Genes cluster_biosynthesis Biosynthetic Genes ttmRI ttmRI ttmRIV ttmRIV ttmRI->ttmRIV activate PKS_genes Polyketide Synthase Genes ttmRI->PKS_genes activate ttmRII ttmRII ttmRII->ttmRIV activate ttmRII->PKS_genes activate ttmRIII ttmRIII ttmRIII->ttmRIV activate ttmRIII->PKS_genes activate Tailoring_enzymes Tailoring Enzyme Genes (e.g., ttmD) ttmRIV->Tailoring_enzymes activate

Quantitative Data on Tetromycin Production

Genetic engineering of S. ahygroscopicus S91 has been shown to significantly alter the production yields of Tetromycin A and B. The following table summarizes the production data from a key study.

StrainGenetic ModificationTetramycin A Titer (mg/L)Tetramycin B Titer (mg/L)Total Tetramycin Titer (mg/L)
S91 (Wild Type)-125.3 ± 15.245.1 ± 5.8170.4 ± 21.0
S91-ΔNBnysB gene knockout (competing pathway)289.7 ± 32.6103.2 ± 11.9392.9 ± 44.5
S91-ΔNB-ΔTDnysB and ttmD knockout888.6 ± 112.0Not Detected888.6 ± 112.0
S91-ΔNB-ΔTD-OE-RIVnysB, ttmD knockout; ttmRIV overexpression1090.5 ± 136.7Not Detected1090.5 ± 136.7
S91-ΔNB-OE-TD(2)nysB knockout; 2 copies of ttmD347.5 ± 28.9370.8 ± 30.1718.3 ± 59.0
S91-ΔNB-OE-TD(3)nysB knockout; 3 copies of ttmD301.2 ± 25.4321.4 ± 27.8622.6 ± 53.2
S91-ΔNB-OE-TD(4)nysB knockout; 4 copies of ttmD315.6 ± 26.8338.7 ± 29.1654.3 ± 55.9

Data adapted from: Chen, J., et al. (2021). Optimization of tetramycin production in Streptomyces ahygroscopicus S91. Journal of Biological Engineering, 15(1), 16.

Experimental Protocols

Fermentation for Tetromycin Production

A standardized protocol for the fermentation of S. ahygroscopicus S91 to produce tetramycin is as follows:

  • Seed Culture Preparation: Inoculate spores of S. ahygroscopicus S91 into a seed medium containing (per liter): 20 g glucose, 6 g peptone, 6 g yeast extract, and 10 g NaCl, with the pH adjusted to 7.2. Incubate at 28°C for 24 hours with shaking.[11]

  • Production Culture: Inoculate the seed culture into a fermentation medium (10% v/v). A typical fermentation medium contains (per liter): 20 g corn powder, 8 g corn starch, 30 g soybean meal, 30 g glucose, 0.2 g NaCl, 0.2 g MgSO4·7H2O, 0.2 g K2HPO4·3H2O, 0.2 g FeSO4·7H2O, 2.5 g (NH4)2SO4, and 5 g CaCO3, with the pH adjusted to 7.2.[1][11]

  • Incubation: Incubate the production culture at 28°C for 96 hours with continuous agitation.[1]

Extraction and Purification of this compound

A general procedure for the extraction and purification of polyene macrolides like this compound from Streptomyces fermentation broth is outlined below.

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelia Mycelia Centrifugation->Mycelia Supernatant Supernatant (discarded) Centrifugation->Supernatant Methanol_Extraction Methanol (B129727) Extraction Mycelia->Methanol_Extraction Crude_Extract Crude Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) Crude_Extract->Solvent_Partitioning Organic_Phase Organic Phase Solvent_Partitioning->Organic_Phase Aqueous_Phase Aqueous Phase (discarded) Solvent_Partitioning->Aqueous_Phase Evaporation Evaporation Organic_Phase->Evaporation Concentrated_Extract Concentrated Extract Evaporation->Concentrated_Extract Chromatography Column Chromatography (e.g., Silica (B1680970) Gel) Concentrated_Extract->Chromatography Fractions Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Tetromycin_B Pure this compound HPLC->Pure_Tetromycin_B

  • Harvesting Mycelia: After fermentation, the culture broth is centrifuged to separate the mycelia from the supernatant.[11]

  • Extraction: The mycelia are extracted with methanol to solubilize the tetramycin compounds.[1][11]

  • Solvent Partitioning: The crude methanol extract is then subjected to solvent-solvent partitioning, for example, with ethyl acetate and water, to remove polar impurities.[12]

  • Chromatography: The organic phase is concentrated and further purified using column chromatography (e.g., silica gel).[12]

  • Final Purification: Fractions containing this compound are pooled and subjected to final purification by preparative High-Performance Liquid Chromatography (HPLC).[13]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the quantification of Tetromycin A and B. A C18 column is typically used with a mobile phase gradient of water and methanol containing formic acid. Detection is performed using a UV detector at 304 nm.[1]

Conclusion

This compound, a polyene macrolide produced by Streptomyces ahygroscopicus S91, originates from the hydroxylation of its precursor, Tetromycin A. Its biosynthesis is governed by a Type I polyketide synthase system and regulated by a cascade of pathway-specific genes. Understanding the intricate details of its origin and biosynthesis is crucial for the rational design of metabolic engineering strategies to enhance its production and to generate novel, more potent antifungal agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers in the field of natural product discovery and development.

References

An In-depth Technical Guide to the Discovery of Tetromycin B: A Novel Tetronic Acid Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of Tetromycin B, a novel antibiotic with a unique tetronic acid structure. Discovered in the mid-1990s from a soil-dwelling bacterium, Streptomyces sp., this compound has demonstrated significant potential, particularly in its activity against methicillin-resistant Staphylococcus aureus (MRSA). This document collates available data, outlines experimental methodologies, and presents key findings in a structured format to support further research and development in the field of antibiotic discovery.

Introduction

The rise of antibiotic-resistant bacteria, such as MRSA, poses a significant global health threat, necessitating the urgent discovery of novel antimicrobial agents with new mechanisms of action. This compound emerges as a promising candidate from the tetronic acid class of natural products, a group structurally distinct from the well-known tetracycline (B611298) antibiotics. This guide serves as a core technical resource, consolidating the foundational knowledge on this compound to facilitate its exploration as a potential therapeutic agent.

Discovery and Isolation

Producing Organism

This compound is a secondary metabolite produced by the bacterial strain Streptomyces sp. MK67-CF9. This strain was isolated from a soil sample collected in Yokohama, Japan. The discovery was part of a screening program aimed at identifying new antibiotics with activity against drug-resistant pathogens.

Fermentation and Isolation Protocol

While the full, detailed protocol from the original patent remains largely inaccessible in English-language scientific literature, a general methodology for the isolation of antibiotics from Streptomyces can be outlined. The process typically involves the following key stages:

  • Cultivation: Streptomyces sp. MK67-CF9 is cultured in a suitable nutrient-rich medium under aerobic conditions to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The active compounds are then extracted from both the mycelium and the supernatant using organic solvents.

  • Purification: The crude extract undergoes a series of chromatographic purification steps. These may include techniques such as silica (B1680970) gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate this compound from other metabolites.

A visual representation of a generalized workflow for the isolation and purification of a novel antibiotic from a microbial source is provided below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Streptomyces Streptomyces sp. MK67-CF9 Inoculation Fermentation Large-Scale Fermentation Streptomyces->Fermentation Harvest Culture Harvest Fermentation->Harvest Separation Mycelium-Supernatant Separation Harvest->Separation SolventExtraction Solvent Extraction Separation->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Chromatography Chromatographic Separation (e.g., HPLC) CrudeExtract->Chromatography PureCompound Pure this compound Chromatography->PureCompound cluster_inhibition TetromycinB This compound CysteineProtease Cysteine Protease (e.g., Rhodesain, Falcipain-2, Cathepsin B/L) TetromycinB->CysteineProtease Inhibition Inhibition ProteinDegradation Protein Degradation CysteineProtease->ProteinDegradation catalyzes CellularProcesses Essential Cellular Processes ProteinDegradation->CellularProcesses required for G start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) start->reagent_prep plate_setup Set up 96-well plate with buffer, enzyme, and inhibitor dilutions reagent_prep->plate_setup pre_incubation Pre-incubate to allow inhibitor-enzyme binding plate_setup->pre_incubation reaction_start Initiate reaction with substrate addition pre_incubation->reaction_start measurement Measure fluorescence over time reaction_start->measurement analysis Calculate reaction rates and determine IC50/Ki measurement->analysis end End analysis->end

The Isolation of Tetromycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Methodologies for the Extraction, Purification, and Characterization of a Promising Antibacterial Agent.

This technical guide provides a detailed overview of the isolation of Tetromycin B, a natural product with significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The information is curated for researchers, scientists, and drug development professionals engaged in the field of natural product chemistry and antibiotic discovery. This document outlines the general procedures involved in the fermentation, extraction, and purification of tetracycline-class antibiotics from their microbial sources, with a focus on the principles applicable to this compound.

Introduction to this compound

This compound is a polyketide antibiotic belonging to the tetracycline (B611298) family, a class of compounds renowned for their broad-spectrum antibacterial activity.[1][2] These natural products are primarily biosynthesized by actinomycete bacteria, with the genus Streptomyces being a particularly prolific source.[1][3] The core chemical structure of tetracyclines consists of a linear, fused tetracyclic nucleus.[1] Variations in the functional groups attached to this core scaffold give rise to the diverse members of the tetracycline family, each with distinct biological and pharmacological properties.[1]

Fermentation of the Producing Organism

The production of this compound, like other tetracyclines, begins with the cultivation of the producing microorganism, typically a Streptomyces species, under controlled fermentation conditions. While the specific strain for this compound is not detailed in readily available literature, the general principles of Streptomyces fermentation for antibiotic production are well-established.

Culture Conditions

Successful fermentation hinges on the optimization of various physical and chemical parameters to maximize the yield of the desired secondary metabolite. Key parameters include:

  • Media Composition: A nutrient-rich medium is essential for robust microbial growth and antibiotic production. Typical media for Streptomyces fermentation include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

  • pH: The pH of the culture medium is a critical factor that must be maintained within an optimal range for both microbial growth and antibiotic biosynthesis.

  • Temperature: Streptomyces species are generally mesophilic, with optimal growth and production temperatures typically ranging from 25°C to 37°C.

  • Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic metabolism of Streptomyces. This is achieved through controlled aeration and agitation of the fermentation broth.

  • Incubation Time: The duration of the fermentation process is optimized to coincide with the peak production of the antibiotic, which often occurs during the stationary phase of microbial growth.

A generalized workflow for the fermentation process is illustrated below.

Fermentation_Workflow Inoculum Inoculum Preparation (Spore Suspension) Seed_Culture Seed Culture (Vegetative Growth) Inoculum->Seed_Culture Inoculation Production_Culture Production Fermentation Seed_Culture->Production_Culture Inoculation Harvest Harvesting (Separation of Biomass and Broth) Production_Culture->Harvest End of Fermentation

Caption: A simplified workflow for the fermentation of Streptomyces for antibiotic production.

Extraction and Purification of this compound

Following fermentation, the next critical phase is the extraction of this compound from the fermentation broth and its subsequent purification to isolate the pure compound. This multi-step process typically involves solvent extraction followed by various chromatographic techniques.

Initial Extraction

The first step in isolating the target compound is its extraction from the fermentation broth. Given the chemical nature of tetracyclines, solvent extraction is a commonly employed method.

Experimental Protocol: General Solvent Extraction of Tetracyclines

  • Broth Separation: The fermentation broth is centrifuged or filtered to separate the microbial biomass (mycelium) from the supernatant. The target antibiotic may be present in either or both fractions.

  • pH Adjustment: The pH of the supernatant is adjusted to optimize the solubility of the tetracycline in the chosen organic solvent.

  • Solvent Extraction: An immiscible organic solvent, such as ethyl acetate (B1210297) or n-butanol, is added to the pH-adjusted supernatant. The mixture is vigorously agitated to facilitate the transfer of the antibiotic into the organic phase.

  • Phase Separation: The organic and aqueous phases are separated. The organic phase, now containing the crude antibiotic extract, is collected.

  • Concentration: The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

Chromatographic Purification

The crude extract contains a mixture of compounds, including the target antibiotic and other metabolites. Purification is achieved through a series of chromatographic steps that separate compounds based on their physicochemical properties.

Table 1: Chromatographic Techniques for Tetracycline Purification

Chromatographic TechniquePrinciple of SeparationTypical Stationary PhaseTypical Mobile Phase
Column Chromatography Adsorption and partitioningSilica gel, AluminaGradient of non-polar to polar solvents (e.g., hexane, ethyl acetate, methanol)
Sephadex Column Chromatography Size exclusionSephadex (e.g., G-25)Aqueous buffers or organic solvents
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarityReversed-phase (e.g., C18)Gradient of water and acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid)

The purification process is a sequential application of these techniques, with each step enriching the concentration of this compound.

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Bioassay Column_Chromatography->Fraction_Collection Active_Fractions Pooling of Active Fractions Fraction_Collection->Active_Fractions Sephadex_Chromatography Sephadex Column Chromatography Active_Fractions->Sephadex_Chromatography HPLC Preparative HPLC Sephadex_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: A representative workflow for the purification of a tetracycline antibiotic from a crude extract.

Structure Elucidation and Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Characterization of Tetracyclines

Spectroscopic TechniqueInformation Obtained
Mass Spectrometry (MS) Molecular weight and molecular formula
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Connectivity of atoms and stereochemistry
Infrared (IR) Spectroscopy Presence of functional groups (e.g., hydroxyl, carbonyl)
Ultraviolet-Visible (UV-Vis) Spectroscopy Presence of a chromophore, characteristic of the tetracycline scaffold

The collective data from these analyses allows for the unambiguous determination of the structure of the isolated natural product.

Conclusion

The isolation of this compound from its natural source involves a systematic and multi-disciplinary approach, encompassing microbiology, chemistry, and analytical sciences. While the specific details for this compound are not extensively published, the well-established methodologies for the isolation of tetracycline-class antibiotics from Streptomyces provide a robust framework for its successful purification. This technical guide serves as a foundational resource for researchers aiming to isolate and study this and other novel antibacterial agents from natural sources, a critical endeavor in the ongoing search for new therapeutics to combat antibiotic resistance.

References

An In-depth Technical Guide to the Chemical Structure of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the chemical structure and associated biological activities of Tetromycin B. A critical ambiguity exists in scientific literature, with two distinct molecules identified by this name. The primary focus of this document is the tetronic acid-based antibiotic (CAS 180027-84-3), a compound with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). To ensure clarity and prevent confusion, this guide also delineates the structural and functional characteristics of the second compound, a polyene macrolide antifungal agent also referred to as Tetramycin (B1682769) B. This document synthesizes available data on the chemical properties, structural elucidation, and reported biological mechanisms of these compounds, presenting quantitative data in structured tables and illustrating relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction: The Ambiguity of "this compound"

The name "this compound" is associated with two structurally and functionally distinct natural products. This section aims to clarify this nomenclature issue to provide a clear context for the subsequent detailed analysis.

  • This compound (CAS 180027-84-3): A Tetronic Acid Antibiotic. This compound is characterized by a tetronic acid moiety and is structurally related to other complex polyketides such as kijanimicin and chlorothricin.[1] It has been identified as having potent antibacterial activity, notably against MRSA.[1] Its proposed mechanisms of action include cysteine protease inhibition and potential modulation of the PI3-kinase/Akt signaling pathway. The primary source documenting its discovery is a Japanese patent.

  • Tetramycin B: A Polyene Macrolide Antifungal. This second molecule is a 26-membered tetraene macrolide antibiotic. It is biosynthetically derived from Tetramycin A through a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase.[2] Its primary biological activity is antifungal.

This guide will focus on the tetronic acid derivative as the primary subject, given its specific CAS identifier and distinct reported activities. A comparative overview of the macrolide compound is provided in a dedicated section to aid in its differentiation.

Chemical Structure of this compound (CAS 180027-84-3)

The definitive chemical structure, including stereochemistry, of the tetronic acid this compound is not widely available in peer-reviewed international literature. The primary reference is the Japanese patent JP08165286A. Based on its classification as a tetronic acid and its relation to similar compounds, a core structural motif can be inferred.

Table 1: Physicochemical Properties of this compound (CAS 180027-84-3)

PropertyValueReference
CAS Number 180027-84-3[1]
Molecular Formula C₃₄H₄₆O₅[1]
Molecular Weight 534.7 g/mol [1]
Class Tetronic Acid Antibiotic[1]
Appearance Light tan solid
Solubility Soluble in ethanol, methanol, DMF, DMSO
Structural Elucidation Methodologies

The structural elucidation of complex natural products like this compound typically involves a combination of spectroscopic techniques. While the specific data for this compound is not publicly detailed, the following experimental protocols are standard for this process.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the carbon-hydrogen framework and stereochemistry of organic molecules.[3][4]

  • ¹H NMR: To identify the number and types of protons and their neighboring environments.

  • ¹³C NMR: To determine the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the assembly of molecular fragments.

  • NOESY/ROESY: To determine the spatial proximity of protons, which is crucial for assigning relative stereochemistry.

2.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[5] Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns, which can help to identify structural motifs.

2.1.3. X-ray Crystallography

If a suitable crystal can be obtained, X-ray crystallography provides the unambiguous determination of the complete three-dimensional structure, including absolute stereochemistry.

Synthesis of Tetronic Acid-Containing Natural Products

A total synthesis of this compound (CAS 180027-84-3) has not been reported in the accessible literature. However, the synthesis of structurally related compounds like kijanimicin and chlorothricin involves complex, multi-step sequences.[6][7] These syntheses often feature key strategies such as:

  • Polyketide chain assembly: Stepwise construction of the carbon backbone.

  • Intramolecular cyclizations: To form the various ring systems.

  • Stereoselective reactions: To control the numerous chiral centers.

  • Glycosylation: Attachment of sugar moieties, which are common in this class of natural products.

Biological Activity and Mechanism of Action

This compound (CAS 180027-84-3) has been reported to exhibit significant biological activity, with potential mechanisms of action detailed below.

Antibacterial Activity

The compound shows pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Cysteine Protease Inhibition

Some evidence suggests that this compound acts as a cysteine protease inhibitor. Cysteine proteases are a class of enzymes involved in various physiological and pathological processes, including in infectious organisms.

4.2.1. Experimental Protocol: Cysteine Protease Inhibition Assay

A typical protocol to determine the inhibitory activity of a compound against a cysteine protease, such as papain or a specific microbial cysteine protease, is as follows:

  • Reagent Preparation:

    • Assay Buffer: e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5.

    • Enzyme Solution: A stock solution of the target cysteine protease in assay buffer.

    • Inhibitor Solution: A dilution series of this compound in DMSO.

    • Substrate Solution: A fluorogenic substrate (e.g., Z-Leu-Arg-AMC) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the inhibitor dilutions.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Enzyme Stock P3 Prepare Inhibitor Dilutions P4 Prepare Substrate Stock A1 Dispense Inhibitor P4->A1 A2 Add Enzyme & Pre-incubate A3 Initiate with Substrate A4 Measure Fluorescence D1 Calculate Reaction Rates D2 Determine % Inhibition D3 Calculate IC50 cluster_assay cluster_assay cluster_assay->D1

Workflow for a Cysteine Protease Inhibition Assay.
PI3-Kinase/Akt Signaling Pathway Modulation

Related tetronic acid antibiotics, such as tetrocarcin A, have been shown to target the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway.[8] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in cancer.[9]

4.3.1. Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

To investigate the effect of this compound on the PI3K/Akt pathway, the phosphorylation status of key proteins like Akt can be assessed by Western blotting.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/Akt pathway).

    • Treat the cells with varying concentrations of this compound for a specified duration.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the p-Akt signal to the total Akt signal to determine the effect of this compound on Akt phosphorylation.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival TetromycinB This compound (Hypothesized) TetromycinB->PI3K inhibits? TetromycinB->Akt inhibits?

Hypothesized Inhibition of the PI3K/Akt Signaling Pathway.

The Polyene Macrolide "Tetramycin B"

To avoid confusion, it is pertinent to briefly describe the other compound referred to as Tetramycin B.

Table 2: Comparison of this compound (Tetronic Acid) and Tetramycin B (Macrolide)

FeatureThis compound (CAS 180027-84-3)Tetramycin B (Polyene Macrolide)
Chemical Class Tetronic AcidPolyene Macrolide
Core Structure Polyketide with a tetronic acid moiety26-membered macrolide ring with a tetraene conjugated system
Molecular Formula C₃₄H₄₆O₅C₃₅H₅₃NO₁₄ (as per PubChem CID 169492048, may vary)
Primary Activity Antibacterial (anti-MRSA)Antifungal
Biosynthesis Not fully elucidatedHydroxylation of Tetramycin A by cytochrome P450 monooxygenase (TtmD)

The biosynthesis of polyene macrolides like Tetramycin B is a well-studied process involving large, modular polyketide synthases (PKSs).[10][11]

G PKS Polyketide Synthase PolyketideChain Polyketide Chain PKS->PolyketideChain Precursors Malonyl-CoA, Methylmalonyl-CoA Precursors->PKS Cyclization Macrolactonization PolyketideChain->Cyclization TetramycinA Tetramycin A Cyclization->TetramycinA TtmD TtmD (P450) Hydroxylation TetramycinA->TtmD TetramycinB Tetramycin B TtmD->TetramycinB

Biosynthetic Pathway from Precursors to Tetramycin B (Macrolide).

Conclusion

This compound (CAS 180027-84-3) represents a promising tetronic acid-based antibiotic with a distinct profile of activity against resistant bacteria. While detailed structural and mechanistic data in the public domain remain limited, its classification and preliminary reports suggest it is a valuable lead compound for further investigation. The elucidation of its precise chemical structure and a deeper understanding of its interactions with biological targets such as cysteine proteases and the PI3K/Akt pathway are critical next steps for its development. It is imperative for researchers in this field to be aware of the nomenclature ambiguity with the polyene macrolide Tetramycin B to ensure accurate interpretation of scientific data. Further research, particularly the full disclosure of the data from the original patent, is needed to fully unlock the therapeutic potential of this unique natural product.

References

Tetromycin B (CAS No. 180027-84-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetromycin B (CAS No. 180027-84-3), a tetronic acid antibiotic with significant biological activities. This document consolidates available data on its physicochemical properties, mechanism of action, and key experimental findings to support further research and development efforts.

Core Data Summary

Physicochemical Properties

This compound is a complex polyketide produced by Streptomyces sp.[1]. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 180027-84-3[1][2][3]
Molecular Formula C₃₄H₄₆O₅[1][2][3]
Molecular Weight 534.7 g/mol [1][2][3]
Appearance Light tan solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Moderate water solubility.[1]
Storage -20°C (Long Term)[1]
Biological Activity

This compound has demonstrated notable activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1]. Furthermore, it functions as a cysteine protease inhibitor[3].

This compound exhibits inhibitory activity against several cysteine proteases, with Ki values in the micromolar range.

Target ProteaseKᵢ (μM)Source
Rhodesain0.62[3]
Falcipain-21.42[3]
Cathepsin L32.5[3]
Cathepsin B1.59[3]

The compound has been evaluated for its activity against Trypanosoma brucei and for its cytotoxicity against mammalian cell lines.

ActivityCell Line / OrganismIC₅₀ (μM)Source
Antiparasitic T. brucei30.87[3]
Cytotoxicity HEK293T (kidney cells)71.77[3]
Cytotoxicity J774.1 (macrophages)20.2[3]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated. However, its structural relationship to other tetronic acid antibiotics provides insights into potential pathways.

Cysteine Protease Inhibition

The core mechanism of this compound's biological activity is attributed to its function as a cysteine protease inhibitor[3]. The tetronic acid moiety is a key structural feature that likely mediates this inhibition.

Hypothesized Mechanism of Cysteine Protease Inhibition This compound This compound Cysteine Protease (e.g., Rhodesain, Falcipain-2) Cysteine Protease (e.g., Rhodesain, Falcipain-2) This compound->Cysteine Protease (e.g., Rhodesain, Falcipain-2) Binds to active site Inhibition of Proteolytic Activity Inhibition of Proteolytic Activity Cysteine Protease (e.g., Rhodesain, Falcipain-2)->Inhibition of Proteolytic Activity Disruption of Parasite Lifecycle / Bacterial Survival Disruption of Parasite Lifecycle / Bacterial Survival Inhibition of Proteolytic Activity->Disruption of Parasite Lifecycle / Bacterial Survival

Hypothesized Cysteine Protease Inhibition by this compound.
Potential Involvement in Cellular Stress and Survival Pathways

Structurally related compounds to this compound have been shown to modulate key cellular signaling pathways. While direct evidence for this compound is pending, these pathways represent important areas for future investigation.

  • Unfolded Protein Response (UPR): Versipelostatin, a related tetronic acid, inhibits the transcription from the GRP78 promoter, a key gene in the UPR stress signaling pathway[1]. This action is selective for glucose-deprived cells, leading to their death[1].

  • PI3K/Akt Signaling Pathway: Tetrocarcin A has been observed to target the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway, leading to apoptosis[1].

Potential Signaling Pathways Targeted by this compound Analogs cluster_0 Unfolded Protein Response (UPR) cluster_1 PI3K/Akt Pathway Glucose Deprivation Glucose Deprivation ER Stress ER Stress Glucose Deprivation->ER Stress GRP78 Promoter Activation GRP78 Promoter Activation ER Stress->GRP78 Promoter Activation Cell Survival Cell Survival GRP78 Promoter Activation->Cell Survival Versipelostatin Versipelostatin Versipelostatin->GRP78 Promoter Activation Inhibits Cell Death (Selective) Cell Death (Selective) Versipelostatin->Cell Death (Selective) Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt Cell Survival and Proliferation Cell Survival and Proliferation Akt->Cell Survival and Proliferation Tetrocarcin A Tetrocarcin A Tetrocarcin A->Akt Inactivates Apoptosis Apoptosis Tetrocarcin A->Apoptosis

Signaling pathways potentially affected by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following methodologies are based on the study by Pimentel-Elardo et al. (2011) and standard laboratory practices.

Cysteine Protease Inhibition Assay

This protocol outlines the determination of the inhibition constant (Kᵢ) for this compound against cysteine proteases.

Workflow for Cysteine Protease Inhibition Assay Prepare Assay Buffer Prepare Assay Buffer Prepare Enzyme Solution Prepare Enzyme Solution Prepare Assay Buffer->Prepare Enzyme Solution Prepare Substrate Solution Prepare Substrate Solution Prepare Assay Buffer->Prepare Substrate Solution Prepare this compound Dilutions Prepare this compound Dilutions Prepare Assay Buffer->Prepare this compound Dilutions Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Enzyme Solution->Incubate Enzyme and Inhibitor Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Solution->Initiate Reaction with Substrate Prepare this compound Dilutions->Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor->Initiate Reaction with Substrate Measure Fluorescence over Time Measure Fluorescence over Time Initiate Reaction with Substrate->Measure Fluorescence over Time Calculate Initial Velocities Calculate Initial Velocities Measure Fluorescence over Time->Calculate Initial Velocities Determine Ki value Determine Ki value Calculate Initial Velocities->Determine Ki value

Workflow for determining protease inhibition kinetics.

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5.

    • Enzyme: Recombinant rhodesain, falcipain-2, cathepsin L, or cathepsin B.

    • Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for rhodesain and cathepsin B, Z-Leu-Arg-AMC for falcipain-2, Z-Val-Val-Arg-AMC for cathepsin L).

    • Inhibitor: this compound dissolved in DMSO.

  • Assay Procedure:

    • Enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 5-15 minutes) at room temperature in a 96-well plate.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence is monitored kinetically using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission for AMC-based substrates).

    • Initial velocities are calculated from the linear portion of the fluorescence versus time curves.

  • Data Analysis:

    • The inhibition constant (Kᵢ) is determined by non-linear regression analysis of the initial velocity data at different inhibitor and substrate concentrations using appropriate enzyme inhibition models (e.g., competitive, non-competitive, or uncompetitive).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on mammalian cell lines.

Methodology:

  • Cell Culture:

    • HEK293T and J774.1 cells are cultured in appropriate media (e.g., DMEM for HEK293T, RPMI-1640 for J774.1) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

    • Cells are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-Trypanosomal Activity Assay

This protocol is for evaluating the in vitro activity of this compound against Trypanosoma brucei.

Methodology:

  • Parasite Culture:

    • Bloodstream forms of Trypanosoma brucei are cultured in HMI-9 medium supplemented with serum at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure:

    • Parasites are seeded into a 96-well plate at a density of approximately 2 x 10⁴ cells/mL.

    • Serial dilutions of this compound are added to the wells.

    • A viability indicator, such as resazurin, is added to each well.

    • The plates are incubated for 48 and 72 hours.

    • Fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

  • Data Analysis:

    • The IC₅₀ value is calculated by plotting the percentage of parasite viability against the logarithm of the compound concentration.

Conclusion

This compound is a promising natural product with demonstrated antibacterial and antiparasitic properties, primarily mediated through the inhibition of cysteine proteases. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on key cellular signaling pathways such as the UPR and PI3K/Akt pathways. The experimental protocols provided in this guide offer a foundation for future investigations into the therapeutic potential of this compound.

References

An In-depth Technical Guide to Tetronic Acid Class Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetronic acid class of antibiotics represents a diverse and promising group of natural products with significant potential to address the growing challenge of antimicrobial resistance. Characterized by a core 4-hydroxy-2(5H)-furanone ring, these compounds exhibit a broad spectrum of activity against various bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the core aspects of tetronic acid antibiotics, including their chemical structures, mechanisms of action, and antibacterial efficacy. Detailed experimental protocols for their synthesis, antimicrobial susceptibility testing, and mechanism of action studies are presented to facilitate further research and development in this field. Additionally, key signaling pathways and experimental workflows are visualized to provide a clear understanding of their biological context and investigational procedures.

Introduction

Tetronic acids are a class of γ-lactones that are substructures of many natural products.[1] Many of these natural products, which possess the β-keto-γ-butyrolactone motif of tetronic acid, exhibit a wide range of significant biological properties, including antibacterial, antiviral, and antineoplastic activities.[2][3] This guide focuses on the antibacterial members of this class, providing a technical resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Featured Tetronic Acid Antibiotics

This section details the chemical structure, mechanism of action, and antibacterial spectrum of four prominent tetronic acid antibiotics: Tetronomycin, Abyssomicin C, Tetrodecamycin (B1248431), and Thiolactomycin (B1682310).

Tetronomycin

Chemical Structure:

Mechanism of Action: Tetronomycin is a polyether ionophore antibiotic.[4] Its primary mechanism of action is believed to involve the disruption of ion gradients across bacterial cell membranes, leading to a loss of membrane potential and subsequent cell death.[5] While it is considered an ionophore, evidence suggests it may have other antibacterial targets as well.[6]

Spectrum of Activity: Tetronomycin exhibits potent activity against a broad range of Gram-positive bacteria, including clinically important drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[5][6] It is generally inactive against Gram-negative bacteria.[6]

Abyssomicin C

Chemical Structure:

Mechanism of Action: Abyssomicin C is a potent inhibitor of bacterial folate biosynthesis.[7] It specifically targets and covalently binds to 4-amino-4-deoxychorismate synthase (PabB), an enzyme essential for the production of p-aminobenzoic acid (pABA), a precursor for folate synthesis.[8] This pathway is absent in humans, making PabB an attractive target for selective antibacterial therapy.[7]

Spectrum of Activity: Abyssomicin C demonstrates significant activity against Gram-positive bacteria, most notably MRSA and vancomycin-resistant Staphylococcus aureus (VRSA).[7][9]

Tetrodecamycin

Chemical Structure:

Mechanism of Action: The precise mechanism of action for tetrodecamycin is not fully elucidated, but it is known to possess potent antibiotic activity against MRSA.[10] It is hypothesized that the conjugated system within its structure may allow for covalent modification of its cellular target(s).[11]

Spectrum of Activity: Tetrodecamycin is active against Gram-positive bacteria, including MRSA.[12]

Thiolactomycin

Chemical Structure:

Mechanism of Action: Thiolactomycin is a specific inhibitor of bacterial type II fatty acid synthase (FAS-II), a pathway essential for building bacterial cell membranes.[13] It targets and inhibits β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are crucial for the elongation of fatty acid chains.[14] This mechanism is selective for bacteria as mammals utilize a different, type I fatty acid synthase (FAS-I) system.[15]

Spectrum of Activity: Thiolactomycin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[16] It is also notably active against Mycobacterium tuberculosis, the causative agent of tuberculosis, by inhibiting the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[15][17]

Quantitative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the featured tetronic acid antibiotics against a panel of clinically relevant bacterial strains.

Table 1: MIC Values of Tetronomycin (µg/mL) [5][6]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292130.015
Staphylococcus aureus (MRSA)0.015 - 0.03
Staphylococcus epidermidis ATCC 122280.008
Enterococcus faecalis ATCC 292120.06
Enterococcus faecium (VRE)0.06 - 0.125
Kocuria rhizophila ATCC 93410.004
Escherichia coli>8
Pseudomonas aeruginosa>8
Acinetobacter calcoaceticus>8

Table 2: MIC Values of Abyssomicin C (µg/mL) [7][9]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)4
Staphylococcus aureus (VRSA)13

Table 3: MIC Values of Tetrodecamycin and its Analogs (µg/mL) [12]

CompoundStaphylococcus aureus (including MRSA)Enterococcus faecalis
Tetrodecamycin Core Structure (5)>128>128
Analogue 64 - 164 - 16
2-Naphthoyl Derivative (27)4 - 164 - 16

Table 4: MIC Values of Thiolactomycin (µg/mL) [12][15][18]

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis H37Rv25
Mycobacterium smegmatis75
Staphylococcus aureus125 (MIC90)
Escherichia coli-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tetronic acid antibiotics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for antimicrobial susceptibility testing.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Tetronic acid antibiotic stock solution (in a suitable solvent)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the tetronic acid antibiotic in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should span the expected MIC value. c. Include a positive control (medium with bacteria, no antibiotic) and a negative control (medium only).

  • Preparation of Bacterial Inoculum: a. Culture the test bacterium in the appropriate broth to the logarithmic phase of growth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and the positive control well. b. The final volume in each well will be 200 µL. c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. b. Visual inspection is the primary method of determination. c. Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Total Synthesis of Abyssomicin C

The total synthesis of abyssomicin C is a complex, multi-step process. The following is a summarized workflow based on the Nicolaou and Sorensen syntheses. For detailed experimental procedures, please refer to the original publications.[19][20]

Workflow:

  • Construction of the Spirotetronate Core: This is typically achieved through a key Diels-Alder reaction to form the cyclohexene (B86901) ring, followed by the formation of the tetronic acid moiety and subsequent spirocyclization.[20]

  • Macrocyclization: The macrocyclic ring is often closed using a ring-closing metathesis (RCM) reaction.

  • Final Functional Group Manipulations: This involves steps such as epoxidation and regioselective epoxide opening to install the final stereocenters and functional groups of the natural product.

Heterologous Expression of Biosynthetic Gene Clusters

This protocol provides a general workflow for the heterologous expression of a tetronic acid antibiotic biosynthetic gene cluster (BGC) in a suitable host, such as Streptomyces coelicolor.

Workflow:

  • Identification and Cloning of the BGC: a. Identify the BGC in the native producer strain using genome sequencing and bioinformatic tools. b. Clone the entire BGC into a suitable expression vector, such as a cosmid or a bacterial artificial chromosome (BAC). This can be achieved through methods like transformation-associated recombination (TAR) cloning.

  • Transfer to a Heterologous Host: a. Introduce the expression vector containing the BGC into a well-characterized and genetically tractable heterologous host, such as S. coelicolor. This is often done via conjugation.

  • Fermentation and Analysis: a. Culture the engineered host strain under conditions optimized for secondary metabolite production. b. Extract the culture broth and cell biomass with an appropriate organic solvent. c. Analyze the extracts for the production of the desired tetronic acid antibiotic using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Visualizations of Pathways and Workflows

Mechanism of Action of Thiolactomycin

Thiolactomycin_Mechanism cluster_bacterial_cell Bacterial Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acid_Elongation Fatty Acid Elongation Cycle Malonyl-CoA->Fatty_Acid_Elongation Initiation Phospholipids Phospholipids Fatty_Acid_Elongation->Phospholipids Cell_Membrane Cell Membrane Integrity Phospholipids->Cell_Membrane Thiolactomycin Thiolactomycin KAS_Enzymes β-ketoacyl-ACP synthases (KAS) Thiolactomycin->KAS_Enzymes Inhibition

Caption: Thiolactomycin inhibits bacterial fatty acid synthesis by targeting β-ketoacyl-ACP synthases (KAS).

Mechanism of Action of Abyssomicin C

Abyssomicin_C_Mechanism cluster_folate_pathway Bacterial Folate Biosynthesis Chorismate Chorismate pABA p-aminobenzoic acid (pABA) Chorismate->pABA PabB Folate Folate (Vitamin B9) pABA->Folate Abyssomicin_C Abyssomicin_C PabB 4-amino-4-deoxychorismate synthase (PabB) Abyssomicin_C->PabB Inhibition MIC_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare 2-fold serial dilutions of antibiotic in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Prepare_Antibiotic_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually inspect for growth or measure OD600 Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide on the Core Mechanism of Action of Tetracycline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of peer-reviewed scientific literature did not yield specific information for a compound explicitly named "Tetromycin B." Therefore, this technical guide provides an in-depth overview of the mechanism of action for the tetracycline (B611298) class of antibiotics . The data, experimental protocols, and pathways described herein are representative of this class and should be interpreted as such.

The tetracyclines are a class of broad-spectrum antibiotics discovered in the 1940s that are effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[1] Their primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3][4] This guide will delve into the molecular details of this mechanism, present relevant quantitative data, and outline key experimental protocols for its study.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The central mechanism by which tetracycline antibiotics exert their bacteriostatic effect is by disrupting protein translation within the bacterial cell.[3][4] This process can be broken down into several key steps:

  • Entry into the Bacterial Cell: Tetracyclines must first cross the bacterial cell envelope to reach their intracellular target. In Gram-negative bacteria, this involves passive diffusion through porin channels in the outer membrane.[1] The subsequent transport across the inner cytoplasmic membrane is an energy-dependent process.[1]

  • Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, tetracyclines bind to the bacterial 70S ribosome. Specifically, they have a high affinity for the 30S ribosomal subunit, which is a key component of the protein synthesis machinery.[5][6] The binding is reversible, which is consistent with the generally bacteriostatic (growth-inhibiting) rather than bactericidal (cell-killing) nature of these antibiotics.[4][5]

  • Steric Hindrance of aminoacyl-tRNA Binding: The binding of tetracycline to the 30S subunit occurs at a site that sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site (acceptor site).[2][6] By blocking the A-site, tetracyclines prevent the codon-directed binding of the incoming aa-tRNA, which carries the next amino acid to be added to the growing polypeptide chain.

  • Halting Peptide Elongation: The inability of the aa-tRNA to bind to the A-site effectively halts the elongation phase of protein synthesis.[5] No new amino acids can be added to the nascent peptide, leading to a cessation of protein production. This ultimately inhibits bacterial growth and replication.

Some studies also suggest that tetracyclines may have secondary effects, such as altering the cytoplasmic membrane and causing leakage of cellular components at high concentrations.[5]

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by tetracycline antibiotics.

G 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit A_Site A-Site P_Site P-Site A_Site->P_Site translocation E_Site E-Site P_Site->E_Site translocation Protein Polypeptide Chain P_Site->Protein mRNA mRNA mRNA->30S_Subunit binds aa_tRNA aminoacyl-tRNA aa_tRNA->A_Site enters Tetracycline Tetracycline Tetracycline->30S_Subunit binds to Inhibition Inhibition Tetracycline->Inhibition Inhibition->aa_tRNA blocks binding

Caption: Tetracycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Quantitative Data: Antibacterial Activity of Tetracyclines

The antibacterial potency of tetracyclines is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[7] MIC values can vary depending on the specific tetracycline derivative and the bacterial species. The table below provides a summary of typical MIC ranges for tetracycline against several medically important bacteria. It is important to note that widespread resistance has led to a broad range of observed MICs.[3]

Bacterial SpeciesGram StainTypical Tetracycline MIC Range (µg/mL)
Staphylococcus aureusGram-positive0.25 - >128
Streptococcus pneumoniaeGram-positive0.06 - 64
Enterococcus faecalisGram-positive1 - >128
Escherichia coliGram-negative1 - >128[3]
Klebsiella pneumoniaeGram-negative2 - >128
Pseudomonas aeruginosaGram-negativeGenerally intrinsically resistant
Haemophilus influenzaeGram-negative0.5 - 32
Chlamydia trachomatisN/A0.06 - 2
Mycoplasma pneumoniaeN/A0.12 - 4

Note: Data are compiled from various sources and represent a general range. Actual MICs can vary significantly based on the specific strain and resistance mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of tetracycline antibiotics.

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[7][8][9]

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

    • Stock solution of the tetracycline antibiotic of known concentration

    • Sterile pipette tips and multichannel pipette

    • Incubator

  • Procedure:

    • Prepare serial twofold dilutions of the tetracycline antibiotic in MHB across the wells of a 96-well plate. Typically, 50 µL of MHB is added to wells 2-12. 100 µL of the antibiotic stock solution (at twice the highest desired concentration) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a positive control (no antibiotic), and well 12 as a negative control (no bacteria).[10]

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9]

    • Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

2. In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of the antibiotic on protein synthesis in a cell-free system.

  • Materials:

    • Cell-free transcription-translation system (e.g., from E. coli)

    • Template DNA or mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase)

    • Radioactively labeled amino acid (e.g., ³⁵S-methionine) or a non-radioactive detection system

    • Tetracycline antibiotic at various concentrations

    • Trichloroacetic acid (TCA) for precipitation of proteins

    • Scintillation counter or appropriate detection instrument

  • Procedure:

    • Set up the cell-free transcription-translation reactions according to the manufacturer's instructions.

    • Add the tetracycline antibiotic at a range of concentrations to the reactions. Include a no-antibiotic control.

    • Add the template DNA/mRNA and the labeled amino acid to initiate the reaction.

    • Incubate the reactions at the optimal temperature (usually 37°C) for a defined period (e.g., 1 hour).

    • Stop the reactions and precipitate the newly synthesized proteins using cold TCA.

    • Wash the protein precipitate to remove unincorporated labeled amino acids.

    • Quantify the amount of incorporated label in the precipitate using a scintillation counter.

    • The reduction in protein synthesis in the presence of the antibiotic compared to the control indicates inhibition. The IC50 (the concentration of antibiotic that inhibits 50% of protein synthesis) can be calculated.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the mechanism of action of a novel antibacterial compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Compound Library B MIC Determination A->B C Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) B->C G Isolation of Resistant Mutants B->G D Protein Synthesis Inhibition Assay (Cell-free) C->D if protein synthesis is inhibited F Membrane Permeability Assay C->F if other pathways affected E Ribosome Binding Assay D->E H Whole Genome Sequencing G->H I Identification of Mutations in Target Gene (e.g., 16S rRNA) H->I

Caption: A generalized experimental workflow for elucidating the mechanism of action of an antibiotic.

References

preliminary biological activity of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preliminary biological activities of Tetromycin B reveals its potential as a cysteine protease inhibitor with notable anti-trypanosomal and cytotoxic effects. This technical guide synthesizes the available quantitative data, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.

Quantitative Biological Activity Data

The biological activities of this compound have been quantified through various assays, including enzyme inhibition, anti-parasitic activity, and cytotoxicity assessments. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Cysteine Protease Inhibition

This compound demonstrates inhibitory activity against several cysteine proteases, with the inhibition constant (Kᵢ) indicating the concentration required to produce half-maximum inhibition.

Target ProteaseKᵢ (µM)Citation
Rhodesain0.62[1]
Falcipain-21.42[1]
Cathepsin B1.59[1]
Cathepsin L32.5[1][2][3][4]
Table 2: Anti-trypanosomal Activity

The half-maximal inhibitory concentration (IC₅₀) values quantify the effectiveness of this compound in inhibiting the growth of Trypanosoma species, the parasites responsible for trypanosomiasis.

Target OrganismIC₅₀ (µM)Citation
Trypanosoma brucei30.87[1]
Trypanosoma brucei brucei34[5]
Trypanosoma brucei brucei32.17*[6]

*Converted from 17.20 µg/mL based on a molecular weight of 534.7 g/mol .

Table 3: Cytotoxicity

This compound has been shown to be cytotoxic to mammalian cell lines, an important consideration for its therapeutic potential. The IC₅₀ values against these cell lines are presented below.

Cell LineCell TypeIC₅₀ (µM)Citation
HEK293THuman Embryonic Kidney71.77[1][7]
J774.1Mouse Macrophage20.2[1]
Table 4: Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) values are not extensively documented in the provided literature, this compound is reported to have significant activity against a range of bacteria.

Target BacteriaActivityCitation
Gram-positive bacteriaPronounced activity[8][9][10]
Methicillin-resistant S. aureus (MRSA)Pronounced activity[8][9][10]

Experimental Protocols

The quantitative data presented above were obtained through specific experimental procedures. The following are detailed methodologies for the key assays cited.

Cysteine Protease Inhibition Assay

While the specific protocol for determining the Kᵢ values of this compound is detailed in Pimentel-Elardo, S.M., et al. (2011), a general enzymatic assay for cysteine protease inhibition involves the following steps:

  • Enzyme Activation: The target cysteine protease (e.g., rhodesain, cathepsin L) is pre-incubated in an appropriate assay buffer containing a reducing agent like DTT to ensure the active site cysteine is in its reduced, active state.

  • Inhibitor Incubation: A range of concentrations of this compound is added to the activated enzyme and incubated for a specific period to allow for inhibitor binding.

  • Substrate Addition: A fluorogenic or chromogenic substrate specific to the protease is added to the enzyme-inhibitor mixture.

  • Signal Measurement: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentration. The Kᵢ value is then calculated by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.

Anti-Trypanosomal Activity Assay (T. brucei)

The IC₅₀ value against Trypanosoma brucei is typically determined using a cell viability assay:

  • Parasite Culture: Bloodstream form T. brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with serum and antibiotics at 37°C and 5% CO₂.

  • Compound Dilution: this compound is serially diluted in the culture medium to create a range of test concentrations.

  • Treatment: A defined density of parasites is seeded into 96-well plates, and the various concentrations of this compound are added. Control wells containing untreated parasites and a positive control (e.g., a known trypanocidal drug) are included.

  • Incubation: The plates are incubated for a period, typically 48 to 72 hours, under standard culture conditions.

  • Viability Assessment: Parasite viability is assessed using a metabolic indicator dye such as resazurin (B115843) (AlamarBlue). The dye is added to each well and incubated for several hours. Viable parasites reduce resazurin to the fluorescent resorufin.

  • Fluorescence Reading: The fluorescence is measured using a plate reader.

  • IC₅₀ Calculation: The fluorescence readings are normalized to the control wells, and the resulting dose-response curve is used to calculate the IC₅₀ value, which is the concentration of the compound that reduces parasite viability by 50%.

Cytotoxicity Assay (J774.1 Macrophages)

The protocol for assessing the cytotoxicity of this compound against J774.1 macrophages has been explicitly described.[11]

  • Cell Seeding: J774.1 macrophages are seeded at a density of 1 × 10⁵ cells/mL in 200 µL of complete RPMI medium (without phenol (B47542) red) in 96-well plates.[11]

  • Compound Addition: Increasing concentrations of this compound are added to the wells.[11]

  • Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]

  • Viability Measurement: Cell viability is determined using a suitable method, such as the MTT or resazurin assay, which measures metabolic activity.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Visualizations: Mechanisms and Workflows

Diagrams created using Graphviz illustrate the molecular interactions and experimental processes related to this compound.

cluster_Inhibition Mechanism of Action cluster_Proteases Target Cysteine Proteases TetB This compound Rhodesain Rhodesain TetB->Rhodesain Inhibits (Ki=0.62 µM) Falcipain2 Falcipain-2 TetB->Falcipain2 Inhibits (Ki=1.42 µM) CathepsinB Cathepsin B TetB->CathepsinB Inhibits (Ki=1.59 µM) CathepsinL Cathepsin L TetB->CathepsinL Inhibits (Ki=32.5 µM)

Caption: Cysteine Protease Inhibition by this compound.

cluster_Workflow Experimental Workflow: Cytotoxicity Assay A 1. Seed J774.1 Macrophages (1x10^5 cells/mL in 96-well plate) B 2. Add Serial Dilutions of this compound A->B C 3. Incubate for 24 hours (37°C, 5% CO2) B->C D 4. Assess Cell Viability (e.g., Resazurin Assay) C->D E 5. Measure Signal (Fluorescence/Absorbance) D->E F 6. Calculate IC50 Value (Dose-Response Curve) E->F

Caption: Workflow for a J774.1 Macrophage Cytotoxicity Assay.

cluster_Pathway Hypothesized Signaling Pathway Interactions (Based on Related Compounds) TetB This compound (and related tetronic acids) PI3K PI3K/Akt Pathway TetB->PI3K Inhibition? (via Tetrocarcin A) UPR Unfolded Protein Response (UPR) (Stress Signaling) TetB->UPR Inhibition? (via Versipelostatin) CellSurvival Cell Survival & Proliferation PI3K->CellSurvival Apoptosis Apoptosis UPR->Apoptosis

Caption: Potential Signaling Pathway Interactions of Tetronic Acids.

References

Tetromycin B: A Technical Deep Dive into its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B, a tetronic acid derivative isolated from the marine actinomycete Streptomyces axinellae, presents a promising scaffold for antimicrobial and other therapeutic development. This document provides a comprehensive overview of the known biological activities of this compound, including its antibacterial, antiparasitic, and potential antiviral properties. Due to the limited availability of extensive quantitative data and detailed experimental protocols specifically for this compound in publicly accessible literature, this guide also incorporates representative data and methodologies from the broader tetracycline (B611298) class to provide a functional framework for researchers. This approach, combining specific findings on this compound with analogous data from its structural class, aims to facilitate further investigation into its therapeutic potential.

Introduction

This compound is a natural product identified from Streptomyces axinellae, a bacterium associated with the Mediterranean sponge Axinella polypoides.[1][2] As a member of the tetronic acid class of compounds, it has garnered interest for its bioactive properties. This guide synthesizes the current understanding of this compound's spectrum of activity, highlighting its known targets and potential therapeutic applications.

Spectrum of Activity of this compound

Current research indicates that this compound exhibits a range of biological activities, primarily targeting bacteria and parasites. While its full spectrum is still under investigation, the available data points to a specialized, rather than broad, field of action.

Antibacterial Activity

Table 1: Antibacterial Activity of Tetromycin C Derivatives (as a proxy for this compound)

MicroorganismTetromycin C1 (MIC, µg/mL)Tetromycin C2 (MIC, µg/mL)Tetromycin C3 (MIC, µg/mL)Tetromycin C4 (MIC, µg/mL)Tetromycin C5 (MIC, µg/mL)
Staphylococcus aureus Smith>1001.566.251.560.78
Staphylococcus aureus 209P>1000.783.130.780.39
Staphylococcus aureus 55-2 (MRSA)>1001.566.251.560.78
Staphylococcus aureus 58-1 (MRSA)>1000.783.130.780.39
Enterococcus faecalis>10012.55012.56.25
Enterococcus faecium>1006.25256.253.13

Data extracted from patent literature on related Tetromycin compounds, as direct MIC values for this compound are not available.[3]

Antiparasitic Activity

This compound has shown notable activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.

Table 2: Antiparasitic Activity of this compound

ParasiteAssayEndpointResult
Trypanosoma brucei bruceiIn vitroIC5017.20 µg/mL[4]
Trypanosoma bruceiIn vitro-Active[2][5]
Antiviral Activity (Potential)

Direct antiviral studies on this compound are limited. However, it has been shown to inhibit cathepsin L, a host cysteine protease.[6] The inhibition of host proteases that are crucial for viral entry and replication is a recognized antiviral strategy.

Table 3: Enzyme Inhibition Activity of this compound

EnzymeSourceAssayEndpointResult
Cathepsin L-Protease InhibitionIC5032.50 µM[6]

Mechanism of Action

The primary mechanism of action identified for this compound is the inhibition of cysteine proteases.[2] Specifically, it has been demonstrated to be a time-dependent inhibitor of cathepsin L-like proteases.[2] This mode of action distinguishes it from the classical tetracycline antibiotics, which are known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.

The following diagram illustrates the proposed mechanism of action of this compound as a cysteine protease inhibitor.

Tetromycin_B_Mechanism Tetromycin_B This compound Active_Site Active Site (Cysteine Residue) Tetromycin_B->Active_Site Binds to Cysteine_Protease Cysteine Protease (e.g., Cathepsin L) Cysteine_Protease->Active_Site Contains Inhibition Enzyme Inhibition Active_Site->Inhibition Biological_Effect Downstream Biological Effect (e.g., Impaired Viral Entry, Parasite Death) Inhibition->Biological_Effect

Caption: Proposed mechanism of action for this compound as a cysteine protease inhibitor.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following sections provide generalized, yet detailed, methodologies that are standard in the field and can be adapted for the evaluation of this compound's activity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare this compound Stock Solution Prep_Plate Prepare 96-well Plate with Serial Dilutions of this compound Prep_Compound->Prep_Plate Prep_Bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Inoculate Inoculate Wells with Bacterial Suspension Prep_Bacteria->Inoculate Prep_Plate->Inoculate Incubate Incubate Plate at 37°C for 18-24 hours Inoculate->Incubate Read_Plate Visually Inspect for Turbidity or Read Absorbance (e.g., 600 nm) Incubate->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to the final desired inoculum density (typically 5 x 10^5 CFU/mL).

  • Preparation of 96-well Plate: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). Include positive control wells (broth and bacteria, no drug) and negative control wells (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Cysteine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a cysteine protease like cathepsin L using a fluorogenic substrate.

Workflow for Protease Inhibition Assay

Protease_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data_analysis Data Analysis Prep_Inhibitor Prepare Serial Dilutions of this compound Add_Enzyme Add Cysteine Protease (e.g., Cathepsin L) to Wells Prep_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Inhibitor and Enzyme Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction by Adding Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Monitor Fluorescence over Time (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Rates Determine_IC50 Plot % Inhibition vs. [this compound] to Determine IC50 Calculate_Rates->Determine_IC50

Caption: Workflow for a cysteine protease inhibition assay.

Detailed Steps:

  • Assay Buffer Preparation: Prepare an appropriate assay buffer for the specific cysteine protease. This typically includes a reducing agent like dithiothreitol (B142953) (DTT) to maintain the active site cysteine in a reduced state.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the stock solution of the cysteine protease (e.g., recombinant human cathepsin L) to the desired working concentration in the assay buffer.

  • Assay Plate Setup: In a 96-well black microtiter plate, add the diluted this compound solutions. Also include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

  • Pre-incubation: Add the diluted enzyme to all wells (except the negative control) and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a fluorogenic substrate (e.g., Z-FR-AMC) to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each concentration of this compound relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial and antiparasitic activities, mediated through a mechanism of cysteine protease inhibition. The current body of knowledge, while highlighting its potential, is limited in its breadth of quantitative data. Future research should focus on:

  • Comprehensive Spectrum Analysis: Determining the MICs of this compound against a broad panel of clinically relevant bacteria, fungi, and parasites.

  • Elucidation of Antiviral Potential: Investigating the antiviral activity of this compound against a range of viruses, particularly those that rely on cathepsins for entry.

  • Mechanism of Action Studies: Further exploring the specific molecular interactions between this compound and its target proteases.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of infection.

A more complete understanding of the pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Early Research of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on Tetromycin B, a novel antibiotic with a unique tetronic acid structure. The information compiled herein is gathered from initial discovery records and early scientific assessments, offering a foundational understanding of this compound for further research and development.

Discovery and Initial Characterization

This compound was first described in a Japanese patent filed in 1996 by Takeuchi T. and colleagues.[1] The patent, titled "Antibiotic tetromycin A and B and its production," disclosed the discovery of this new antibiotic from a fermentation broth of a Streptomyces species.[1][2]

Initial characterization of this compound identified it as an unusual tetronic acid-based antibiotic.[2][3] Its molecular formula was determined to be C₃₄H₄₆O₅, with a corresponding molecular weight of 534.7 g/mol .[3] Early research highlighted its pronounced activity against Gram-positive bacteria, including the clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

A related patent, JPH1057089A, described the production of other members of the tetromycin family, namely Tetromycins C1, C2, C3, C4, and C5, and referenced the original patent for the production of Tetromycins A and B.[4]

Structure Elucidation

The precise chemical structure of this compound was elucidated through spectroscopic analysis, as is standard for novel natural products. While the specific details of the spectroscopic data (NMR, mass spectrometry) are contained within the original patent documents, the structural class was identified as a tetronic acid derivative.[2][3] Tetronic acids are a class of organic compounds characterized by a 4-hydroxy-2(5H)-furanone ring. The complexity of this compound's structure is suggested by its relatively large molecular formula.

Biological Activity

Early research on this compound focused on its antibacterial properties, particularly against challenging pathogens. The compound demonstrated significant in vitro activity against a range of Gram-positive bacteria. Of particular note was its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[2][3]

Quantitative Data

Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains, are expected to be present in the original 1996 patent. Unfortunately, this specific data is not widely available in the public scientific literature. For context, a summary of the reported antibacterial spectrum is provided in the table below.

Target Organism Reported Activity Reference
Gram-positive bacteriaPronounced activity[2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)Efficacious[3]

Experimental Protocols

The detailed experimental methodologies for the fermentation of the producing Streptomyces strain, the isolation and purification of this compound, the elucidation of its structure, and the protocols for determining its antibacterial activity are described in the 1996 patent by Takeuchi et al. Access to the full patent document is required to obtain these specific protocols.

General Methodologies for Similar Compounds

Based on common practices for the discovery and characterization of novel antibiotics from actinomycetes, the following general experimental workflows would have likely been employed:

  • Fermentation: Culturing of the Streptomyces sp. in a suitable liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.

  • Isolation and Purification: Solvent extraction of the fermentation broth, followed by chromatographic techniques such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) to isolate this compound from other metabolites.

  • Structure Elucidation: A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to determine the chemical structure.

  • Antibacterial Activity Assays: Broth microdilution or agar (B569324) diffusion assays to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria.

Mechanism of Action and Signaling Pathways

Early research did not extensively detail the mechanism of action of this compound. However, its structural class as a tetronic acid antibiotic suggests potential interference with key cellular processes in bacteria. Other tetronic acid derivatives have been shown to target various enzymes and cellular pathways. Further research would be required to elucidate the specific molecular target and signaling pathways affected by this compound.

Visualizations

Experimental Workflow for this compound Discovery

The following diagram illustrates a generalized workflow for the discovery and initial characterization of a novel antibiotic like this compound from a microbial source.

experimental_workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_output Output strain_isolation Isolation of Streptomyces sp. fermentation Fermentation strain_isolation->fermentation Inoculation extraction Solvent Extraction fermentation->extraction Harvesting bioassay Antibacterial Bioassay extraction->bioassay Screening purification Chromatographic Purification (HPLC) bioassay->purification Active Fraction structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation activity_testing MIC Determination purification->activity_testing tetromycin_b This compound structure_elucidation->tetromycin_b activity_testing->tetromycin_b logical_relationship cluster_source Source Organism cluster_compound Isolated Compound cluster_properties Characterized Properties streptomyces Streptomyces sp. tetromycin_b This compound streptomyces->tetromycin_b Produces structure Unusual Tetronic Acid Structure tetromycin_b->structure Characterized by activity Activity against Gram-positive bacteria (inc. MRSA) tetromycin_b->activity Exhibits

References

An In-depth Technical Guide to the Putative Biosynthesis of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a polyketide natural product featuring a distinctive tetronic acid moiety, a structural feature shared by a growing class of biologically active compounds. While the precise biosynthetic pathway of this compound has not been empirically determined, significant insights can be gleaned from the well-characterized biosynthetic pathways of other tetronic acid-containing antibiotics. This guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing parallels with known tetronic acid biosynthetic gene clusters. It includes detailed, hypothetical enzymatic steps, a summary of relevant quantitative data from related compounds, and detailed experimental protocols that could be adapted for the elucidation of the this compound pathway. This document is intended to serve as a foundational resource for researchers interested in the biosynthesis, metabolic engineering, and drug development of this compound and related natural products.

Introduction to this compound and Tetronic Acid Antibiotics

This compound is an antibiotic characterized by the presence of a tetronic acid ring.[1] Tetronic acids are a class of 4-hydroxy-2(5H)-furanone derivatives that are found in a variety of natural products with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The biosynthesis of these molecules typically involves a unique combination of polyketide and glycerolipid metabolism.[4][5] Understanding the biosynthesis of this compound is crucial for its potential derivatization and the development of novel therapeutic agents.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of tetronic acid-containing natural products generally follows a conserved sequence of events, which can be extrapolated to propose a pathway for this compound. This putative pathway involves the formation of a polyketide backbone, the incorporation of a glycerol-derived C3 unit to form the tetronic acid ring, and subsequent tailoring modifications.

Assembly of the Polyketide Backbone

The biosynthesis of this compound is proposed to be initiated by a Type I Polyketide Synthase (PKS). This large, modular enzyme complex catalyzes the iterative condensation of small carboxylic acid-derived units to assemble a linear polyketide chain. The specific starter and extender units for the this compound backbone have not been determined, but analysis of its chemical structure (C34H46O5) suggests a long-chain fatty acid or a related precursor as a starter unit, followed by multiple extensions with malonyl-CoA or methylmalonyl-CoA.

Formation of the Tetronic Acid Moiety

A key step in the biosynthesis of tetronic acids is the formation of the characteristic five-membered lactone ring. This is achieved through the condensation of the polyketide intermediate with a glycerol-derived three-carbon unit.[2][4] This process is catalyzed by a dedicated set of enzymes, homologs of which are found in characterized tetronic acid biosynthetic gene clusters.[5] The key enzyme in this step is a homolog of FkbH, which is known to catalyze the conversion of 1,3-bisphosphoglycerate to a glyceryl-S-ACP intermediate.[2] This intermediate then condenses with the polyketide chain, leading to the formation of the tetronic acid ring.

Tailoring Steps

Following the formation of the core tetronate structure, a series of tailoring enzymes, such as oxidoreductases, transferases, and cyclases, are believed to modify the molecule to yield the final structure of this compound. The specific nature and order of these modifications are yet to be determined and represent a key area for future research.

Quantitative Data on Tetronic Acid Antibiotic Production

Specific quantitative data for this compound biosynthesis is not currently available in the public domain. However, data from the production of other tetronic acid antibiotics can provide a useful benchmark for researchers. The following table summarizes production yields for related compounds.

AntibioticProducing OrganismProduction TiterReference
TetronomycinStreptomyces sp. NRRL11266Data not specified[5]
ThiolactomycinStreptomyces sp.10-20 mg/L[6]
Gregatin ACephalosporium gregatum50-100 mg/L[7]
RK-682Streptomyces sp.~30 mg/L[3]

Note: The production titers are approximate and can vary significantly based on fermentation conditions and strain optimization.

Key Enzymes in the Putative Biosynthesis of this compound

The following table outlines the key enzymes believed to be involved in the biosynthesis of this compound, based on homology to enzymes from other tetronic acid biosynthetic pathways.

Enzyme ClassPutative Function in this compound BiosynthesisHomologous Enzyme (Example Pathway)
Type I Polyketide Synthase (PKS)Assembly of the polyketide backboneTmn PKS (Tetronomycin)
Glyceryl-S-ACP synthaseFormation of the glycerol-derived C3 unitFkbH-like enzymes
Acyltransferase (AT)Loading of starter and extender units onto the PKSTmn AT domains (Tetronomycin)
Ketosynthase (KS)Catalyzes the condensation of polyketide extendersTmn KS domains (Tetronomycin)
Acyl Carrier Protein (ACP)Carries the growing polyketide chainTmn ACP domains (Tetronomycin)
Thioesterase (TE)Release of the final polyketide productTmn TE domain (Tetronomycin)
OxidoreductasesTailoring of the polyketide backbone (e.g., hydroxylations)Tmn oxygenases (Tetronomycin)
CyclasesRing formation within the polyketide chainTmn cyclases (Tetronomycin)

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic and biochemical approaches. The following are detailed protocols for key experiments that can be adapted for this purpose.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To identify and isolate the complete biosynthetic gene cluster (BGC) for this compound from the producing organism.

Methodology:

  • Genome Sequencing: Sequence the genome of the this compound-producing organism using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.

  • BGC Prediction: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the locations of secondary metabolite BGCs within the genome.[8] Look for a large Type I PKS gene cluster, which is characteristic of many polyketide biosyntheses.

  • Targeted Gene Disruption: To confirm the identity of the predicted BGC, perform targeted gene disruption of a key biosynthetic gene, such as the PKS. This can be achieved using CRISPR-Cas9-based genome editing or homologous recombination.

  • Metabolite Analysis: Analyze the metabolite profile of the wild-type and mutant strains using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The loss of this compound production in the mutant strain will confirm the involvement of the disrupted gene and the corresponding BGC in its biosynthesis.

  • BGC Cloning: Once confirmed, the entire BGC can be cloned into a suitable expression vector for heterologous expression and further characterization. This can be accomplished using techniques such as Transformation-Associated Recombination (TAR) cloning in yeast or long-range PCR followed by conventional cloning methods.[6]

Heterologous Expression and Pathway Reconstitution

Objective: To express the this compound BGC in a heterologous host to confirm its function and to facilitate pathway engineering.

Methodology:

  • Host Selection: Choose a suitable heterologous host for expression, such as a genetically tractable Streptomyces species (e.g., Streptomyces coelicolor or Streptomyces albus) or yeast (Saccharomyces cerevisiae).

  • Vector Construction: Subclone the entire this compound BGC into an appropriate integrative or episomal expression vector under the control of a strong, inducible promoter.

  • Transformation: Introduce the expression vector into the chosen heterologous host using established transformation protocols (e.g., protoplast transformation for Streptomyces or lithium acetate (B1210297) transformation for yeast).

  • Fermentation and Analysis: Culture the engineered host under inducing conditions and analyze the culture broth for the production of this compound using HPLC-MS.

  • Pathway Intermediates: By expressing subsets of the BGC genes, it may be possible to isolate and characterize biosynthetic intermediates, providing further insight into the pathway.

In Vitro Enzymatic Assays

Objective: To characterize the function of individual enzymes in the this compound biosynthetic pathway.

Methodology:

  • Gene Expression and Protein Purification: Clone the gene encoding the enzyme of interest into an E. coli expression vector. Express the protein and purify it to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Substrate Synthesis: Synthesize or obtain the putative substrate for the enzyme. For example, for a tailoring enzyme, the substrate would be a biosynthetic intermediate.

  • Enzyme Assay: Incubate the purified enzyme with its substrate and any necessary cofactors (e.g., NADPH for reductases, S-adenosylmethionine for methyltransferases).

  • Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the expected product.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.

Visualizations

Putative Biosynthetic Pathway of this compound

TetromycinB_Biosynthesis cluster_0 Primary Metabolism cluster_1 Polyketide Backbone Assembly cluster_2 Tetronic Acid Formation cluster_3 Tailoring Modifications Fatty_Acid_Precursor Fatty Acid Precursor Type_I_PKS Type I Polyketide Synthase (PKS) Fatty_Acid_Precursor->Type_I_PKS Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->Type_I_PKS Extender Units Glycerol-3-Phosphate Glycerol-3-Phosphate Glyceryl_S_ACP_Synthase Glyceryl-S-ACP Synthase Glycerol-3-Phosphate->Glyceryl_S_ACP_Synthase Linear_Polyketide Linear Polyketide Intermediate Type_I_PKS->Linear_Polyketide Condensation_Enzyme Condensation Enzyme Linear_Polyketide->Condensation_Enzyme Glyceryl_S_ACP Glyceryl-S-ACP Glyceryl_S_ACP_Synthase->Glyceryl_S_ACP Glyceryl_S_ACP->Condensation_Enzyme Tetronate_Intermediate Core Tetronate Intermediate Condensation_Enzyme->Tetronate_Intermediate Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, etc.) Tetronate_Intermediate->Tailoring_Enzymes Tetromycin_B This compound Tailoring_Enzymes->Tetromycin_B

Caption: A putative biosynthetic pathway for this compound.

Experimental Workflow for BGC Identification and Characterization

BGC_Workflow Start Start: this compound Producing Organism Genome_Sequencing Genome Sequencing Start->Genome_Sequencing BGC_Prediction BGC Prediction (antiSMASH) Genome_Sequencing->BGC_Prediction Gene_Disruption Targeted Gene Disruption (e.g., PKS gene) BGC_Prediction->Gene_Disruption Metabolite_Analysis Metabolite Analysis (HPLC-MS) Gene_Disruption->Metabolite_Analysis Confirmation BGC Confirmation Metabolite_Analysis->Confirmation Confirmation->BGC_Prediction Not Confirmed BGC_Cloning BGC Cloning Confirmation->BGC_Cloning Confirmed Heterologous_Expression Heterologous Expression BGC_Cloning->Heterologous_Expression Enzyme_Characterization In Vitro Enzyme Characterization Heterologous_Expression->Enzyme_Characterization End End: Elucidated Pathway Enzyme_Characterization->End

Caption: Workflow for identifying and characterizing the this compound BGC.

Conclusion

The study of the this compound biosynthetic pathway offers exciting opportunities for the discovery of novel enzymes and the generation of new antibiotic derivatives. While the pathway proposed in this guide is putative, it provides a solid framework for future research. The experimental protocols detailed herein, combined with the comparative analysis of known tetronic acid biosynthetic gene clusters, will be instrumental in unraveling the precise molecular logic governing the assembly of this intriguing natural product. Such knowledge will not only advance our fundamental understanding of microbial secondary metabolism but also empower the rational design of new therapeutic agents.

References

An In-depth Technical Guide to the Production of Tetromycin B by Streptomyces axinellae Pol001T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a polyketide antibiotic characterized by an unusual tetronic acid moiety, distinguishing it from the classical tetracycline (B611298) antibiotics.[1] This compound has garnered interest for its notable biological activities, including efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) and its function as a cysteine protease inhibitor with anti-trypanosomal properties.[1][2] The producing organism of this compound has been identified as Streptomyces axinellae Pol001T, a marine bacterium isolated from the Mediterranean sponge Axinella polypoides.[3][4] This technical guide provides a comprehensive overview of the producing organism, detailed experimental protocols for cultivation and compound isolation, a summary of its biological activity, and a proposed biosynthetic pathway.

The Producing Organism: Streptomyces axinellae Pol001T

The bacterium responsible for the production of this compound is Streptomyces axinellae Pol001T.[3][4] This novel species was first isolated from the Mediterranean sponge Axinella polypoides collected in Banyuls-sur-Mer, France.[5] As a member of the genus Streptomyces, it is a Gram-positive, aerobic, and filamentous bacterium.[5][6]

Taxonomic Classification
  • Domain: Bacteria

  • Phylum: Actinomycetota

  • Class: Actinomycetes

  • Order: Kitasatosporales

  • Family: Streptomycetaceae

  • Genus: Streptomyces

  • Species: Streptomyces axinellae

  • Type Strain: Pol001T (=DSM 41948T =CIP 109838T)[5]

Morphological and Physiological Characteristics

Streptomyces axinellae Pol001T exhibits the characteristic morphology of the Streptomyces genus, forming branching vegetative hyphae and aerial mycelia that differentiate into spore chains.[6] Key chemotaxonomic markers include the presence of LL-diaminopimelic acid in the cell wall and menaquinones of the types MK-9(H4, H6, H8).[5] The DNA G+C content of the type strain is 71.0 mol%.[5]

Experimental Protocols

The following methodologies are based on the procedures described for the isolation and characterization of tetromycin derivatives from Streptomyces axinellae Pol001T.[3]

Cultivation of Streptomyces axinellae Pol001T

2.1.1. Media Preparation

The recommended medium for the production of this compound is the MS medium.[3]

  • MS Medium Composition (per liter):

    • Soluble Starch: 20 g

    • Soybean Meal: 10 g

    • Yeast Extract: 5 g

    • CaCO₃: 1 g

    • NaCl: 5 g

    • Artificial Seawater or natural seawater

    • Agar (B569324): 20 g (for solid medium)

2.1.2. Fermentation Conditions

  • Inoculation: Inoculate the MS liquid medium with a fresh culture of Streptomyces axinellae Pol001T grown on an agar plate.

  • Incubation: The cultivation is carried out under aerobic conditions.

  • Temperature: Maintain the culture at a constant temperature of 28 °C.

  • Agitation: For liquid cultures, provide continuous shaking at approximately 150-200 rpm to ensure adequate aeration.

  • Fermentation Time: The optimal fermentation time for this compound production should be determined by time-course analysis, but a typical duration for secondary metabolite production in Streptomyces is 5-10 days.

Extraction and Purification of this compound

The following protocol outlines the steps for the isolation and purification of this compound from the fermentation broth.

  • Extraction:

    • Harvest the culture broth after the desired fermentation period.

    • Extract the whole broth (including mycelium) with an equal volume of ethyl acetate (B1210297) (EtOAc).

    • Repeat the extraction process three times to ensure complete recovery of the secondary metabolites.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation and Purification:

    • The crude extract is subjected to further purification using chromatographic techniques.

    • Initial Fractionation: The crude extract can be fractionated using vacuum liquid chromatography (VLC) on silica (B1680970) gel with a stepwise gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol).

    • High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by reversed-phase HPLC.

      • Column: A C18 column is suitable for this purpose.

      • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water is a common mobile phase system.

      • Detection: The elution of compounds can be monitored using a UV detector, typically at wavelengths between 200 and 400 nm.

Structure Elucidation

The chemical structure of this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete chemical structure and stereochemistry of the molecule.

Data Presentation: Biological Activity of this compound

While specific fermentation yields for this compound are not extensively reported in the literature, its biological activity has been quantitatively assessed. The following table summarizes the reported IC₅₀ values of this compound against various targets.

Target Organism/Cell LineBiological ActivityIC₅₀ (µM)Reference
Trypanosoma bruceiAnti-trypanosomal30.87[2]
HEK293T Kidney CellsCytotoxicity71.77[2]
J774.1 MacrophagesCytotoxicity20.2[2]

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The complete biosynthetic gene cluster for this compound in Streptomyces axinellae Pol001T has not yet been reported. However, based on the biosynthesis of other tetronate-containing polyketides produced by Streptomyces species, a general pathway can be proposed. This pathway involves a Type I polyketide synthase (PKS) that utilizes acetyl-CoA as a starter unit and malonyl-CoA and methylmalonyl-CoA as extender units. The resulting polyketide chain undergoes cyclization to form the characteristic tetronic acid moiety.

Tetromycin_B_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_post_pks Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS KS AT DH ER KR ACP Acetyl-CoA->PKS:f0 Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS:f1 Extender Unit Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS:f1 Extender Unit Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Chain Elongation Cyclization Cyclization/ Lactonization Polyketide_Chain->Cyclization Tetronate_Core Tetronate Core Structure Cyclization->Tetronate_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Tetronate_Core->Tailoring_Enzymes Tetromycin_B This compound Tailoring_Enzymes->Tetromycin_B

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a culture of Streptomyces axinellae Pol001T.

Tetromycin_B_Isolation_Workflow start Fermentation of Streptomyces axinellae Pol001T extraction Solvent Extraction (Ethyl Acetate) start->extraction evaporation Evaporation of Solvent extraction->evaporation crude_extract Crude Extract evaporation->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc fractions Bioactive Fractions vlc->fractions hplc Reversed-Phase HPLC (C18 Column) fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for this compound isolation.

Conclusion

Streptomyces axinellae Pol001T is a marine-derived actinomycete with the capacity to produce this compound, a tetronate-containing antibiotic with promising biological activities. The protocols outlined in this guide provide a framework for the cultivation of this organism and the isolation of its bioactive secondary metabolites. Further research, particularly the sequencing of the S. axinellae genome and the characterization of the this compound biosynthetic gene cluster, will be crucial for a deeper understanding of its biosynthesis and for enabling future bioengineering efforts to produce novel analogs with enhanced therapeutic properties.

References

physical and chemical properties of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a naturally occurring tetronic acid derivative isolated from Streptomyces axinellae. It has garnered significant interest within the scientific community due to its potent biological activities, primarily as a cysteine protease inhibitor with notable anti-trypanosomal effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and relevant experimental methodologies. The information is presented to support further research and development efforts targeting this promising bioactive compound.

Chemical and Physical Properties

This compound is a complex macrolide with a distinct chemical structure. While extensive quantitative data is not uniformly available in publicly accessible literature, the following tables summarize the key physical and chemical properties based on existing reports and vendor specifications.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 180027-84-3[1][2][3]
Physical State Solid[1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
Melting Point Data not available
Storage -20°C[1]

Table 2: Chemical and Spectroscopic Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₄₆O₅[1][2]
Molecular Weight 534.7 g/mol [1][2][3]
¹H NMR Data Data not publicly available in detailed format. Used for structure elucidation in primary literature.
¹³C NMR Data Data not publicly available in detailed format. Used for structure elucidation in primary literature.
Mass Spectrometry Data High-resolution mass spectrometry was used to confirm the molecular formula. Detailed fragmentation data is not publicly available.
Infrared (IR) Spectroscopy Data Data not publicly available.

Mechanism of Action and Biological Activity

This compound's primary mechanism of action is the inhibition of cysteine proteases.[1] These enzymes play crucial roles in various physiological and pathological processes, including protein catabolism, antigen presentation, and parasite life cycles.[4][5]

Cysteine Protease Inhibition

This compound has been shown to inhibit several key cysteine proteases with varying efficacy.

Table 3: Inhibitory Activity of this compound against Cysteine Proteases

Target EnzymeKᵢ (μM)
Rhodesain0.62
Falcipain-21.42
Cathepsin B1.59
Cathepsin L32.5

Source:[1]

The inhibition of these proteases is central to the anti-trypanosomal and potential anti-malarial activities of this compound. Rhodesain is a key virulence factor in Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).[6][7] Falcipain-2 is a crucial hemoglobinase in Plasmodium falciparum, the deadliest malaria parasite.[8][9]

Anti-trypanosomal Activity

In vitro studies have demonstrated the efficacy of this compound against Trypanosoma brucei, with an IC₅₀ value of 30.87 μM.[1] This activity is directly linked to the inhibition of rhodesain, which is essential for parasite survival, including immune evasion and crossing the blood-brain barrier.[6][7]

Signaling Pathways

The inhibition of cysteine proteases by this compound can impact various downstream signaling pathways. While specific studies on this compound's effects on these pathways are limited, a general understanding can be derived from the known roles of its target enzymes. For instance, cathepsins are involved in processes like apoptosis and inflammation.[5][10] The following diagram illustrates a generalized signaling pathway that can be disrupted by a cysteine protease inhibitor like this compound.

G TetromycinB This compound CysteineProtease Cysteine Protease (e.g., Rhodesain, Cathepsin L) TetromycinB->CysteineProtease Inhibits CleavedProduct Cleaved Product CysteineProtease->CleavedProduct produces Substrate Protein Substrate Substrate->CysteineProtease is cleaved by DownstreamSignaling Downstream Signaling (e.g., Apoptosis, Proliferation) CleavedProduct->DownstreamSignaling activates/ inhibits BiologicalEffect Biological Effect (e.g., Parasite Death, Reduced Inflammation) DownstreamSignaling->BiologicalEffect leads to G Start Streptomyces axinellae Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification StructureElucidation Structure Elucidation Purification->StructureElucidation Bioassays Biological Activity Assays Purification->Bioassays NMR 1D & 2D NMR Spectroscopy StructureElucidation->NMR MS High-Resolution Mass Spectrometry StructureElucidation->MS ProteaseInhibition Cysteine Protease Inhibition Assay Bioassays->ProteaseInhibition Antitrypanosomal Anti-trypanosomal Activity Assay Bioassays->Antitrypanosomal

References

The Structural Elucidation of Tetromycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a naturally occurring antibiotic isolated from Streptomyces sp. that has garnered interest due to its significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Structurally, it belongs to the unusual class of tetronic acid antibiotics, distinguishing it from the more common tetracycline (B611298) antibiotics. Its biological profile also includes activity as a cysteine protease inhibitor. This technical guide provides a comprehensive overview of the structural elucidation of this compound, synthesizing the available data and outlining the standard experimental methodologies employed for such complex natural products.

It is important to note that detailed, publicly available spectroscopic data and comprehensive experimental protocols for the complete structural elucidation of this compound are limited. The primary reference for its production is a Japanese patent (JP 08-165286), and subsequent literature has focused more on its biological activity and that of its derivatives rather than a detailed de novo structural elucidation. This guide, therefore, presents the known information on this compound and supplements it with generalized, yet detailed, protocols and methodologies that are standard in the field of natural product chemistry for the structural elucidation of similar compounds.

Physicochemical and Biological Properties of this compound

A summary of the known properties of this compound is presented in the table below. This information has been compiled from various chemical supplier databases and the available scientific literature.

PropertyValue
CAS Number 180027-84-3
Molecular Formula C₃₄H₄₆O₅
Molecular Weight 534.7 g/mol
Appearance Light tan solid
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO
Source Streptomyces sp.
Biological Activity Antibacterial (Gram-positive bacteria, including MRSA), Cysteine Protease Inhibitor
Structural Class Tetronic Acid Antibiotic

Experimental Protocols

The following sections detail the generalized experimental protocols that would be employed for the isolation, purification, and structural elucidation of a novel natural product like this compound.

Isolation and Purification of this compound from Streptomyces sp.

The isolation of this compound from a fermentation culture of Streptomyces sp. would typically follow a multi-step chromatographic process. The general workflow is outlined below.

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fermentation Large-scale fermentation of Streptomyces sp. Centrifugation Centrifugation to separate mycelia and supernatant Fermentation->Centrifugation Extraction Solvent extraction of supernatant and mycelial cake (e.g., with ethyl acetate) Centrifugation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC VLC on Silica (B1680970) Gel (Step-gradient elution) Crude_Extract->VLC Fractions Bioactive Fractions VLC->Fractions Sephadex Sephadex LH-20 Chromatography (Size exclusion) Fractions->Sephadex Semi_Prep_HPLC Semi-preparative RP-HPLC (e.g., C18 column, gradient elution) Sephadex->Semi_Prep_HPLC Pure_Compound Pure this compound Semi_Prep_HPLC->Pure_Compound

Figure 1. Generalized workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: A seed culture of Streptomyces sp. is used to inoculate a large-scale liquid fermentation medium (e.g., starch casein broth). The culture is incubated for a period of 7-14 days with shaking to allow for the production of secondary metabolites.

  • Extraction: The fermentation broth is harvested and centrifuged to separate the mycelial cake from the supernatant. Both are extracted separately with an organic solvent such as ethyl acetate (B1210297). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • VLC on Silica Gel: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elution is performed with a step gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Fractions are collected and tested for bioactivity.

  • Size-Exclusion Chromatography: Bioactive fractions are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column using a solvent such as methanol to remove pigments and other high molecular weight impurities.

  • Reversed-Phase HPLC: The final purification step involves semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). A gradient elution system (e.g., water-acetonitrile or water-methanol) is used to isolate the pure this compound.

Spectroscopic Analysis for Structural Elucidation

The determination of the chemical structure of this compound would rely on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ESI-QTOF) is used to determine the exact mass of the molecule. This allows for the unambiguous determination of the molecular formula. For this compound, an exact mass corresponding to C₃₄H₄₆O₅ would be expected.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS provides information about the connectivity of the molecule by breaking it into smaller pieces and analyzing their masses.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of 1D and 2D NMR experiments are required to piece together the complex structure of this compound. The following table outlines the necessary experiments and the information they provide.

ExperimentInformation Provided
¹H NMR Provides information on the number and chemical environment of protons. Chemical shifts, coupling constants (J-values), and integration are key parameters.
¹³C NMR Shows the number of unique carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl).
DEPT-135 Distinguishes between CH, CH₂, and CH₃ groups (CH and CH₃ are positive, CH₂ is negative).
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds), revealing H-H spin systems.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton to the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is crucial for connecting the different spin systems and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.

The logical workflow for using this NMR data to determine the structure is illustrated below.

G cluster_0 Data Acquisition cluster_1 Fragment Assembly cluster_2 Structure Confirmation H1_NMR ¹H NMR Identify_Spin_Systems Identify H-H Spin Systems (from COSY) H1_NMR->Identify_Spin_Systems C13_NMR ¹³C NMR & DEPT Assign_CHn Assign ¹H-¹³C one-bond correlations (from HSQC) C13_NMR->Assign_CHn D2_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Connect_Fragments Connect spin systems and quaternary carbons (from HMBC) D2_NMR->Connect_Fragments Identify_Spin_Systems->Connect_Fragments Assign_CHn->Connect_Fragments Planar_Structure Propose Planar Structure Connect_Fragments->Planar_Structure Stereochemistry Determine Relative Stereochemistry (from NOESY and J-couplings) Planar_Structure->Stereochemistry Final_Structure Propose Final 3D Structure Stereochemistry->Final_Structure

Figure 2. Logical workflow for NMR-based structural elucidation.

Biological Activity and Potential Signaling Pathways

This compound's activity as a cysteine protease inhibitor suggests a specific mode of action. Cysteine proteases are involved in various physiological and pathological processes, making them attractive drug targets.

G Tetromycin_B This compound Inhibition Inhibition Tetromycin_B->Inhibition Cysteine_Protease Cysteine Protease (e.g., Cathepsin L) Active_Site Cysteine_Protease->Active_Site Cleavage Substrate Cleavage Cysteine_Protease->Cleavage leads to Substrate Protein Substrate Substrate->Cysteine_Protease binds to Inhibition->Cysteine_Protease

Figure 3. Inhibition of a cysteine protease by this compound.

Furthermore, a structurally related compound, Tetrocarcin A, has been shown to target the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. It is plausible that this compound could have similar effects, representing an important area for future research.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Tetrocarcin_A Tetrocarcin A (related to this compound) Inhibition Tetrocarcin_A->Inhibition Inhibition->PI3K

Figure 4. The PI3K/Akt signaling pathway, a potential target for tetronic acid antibiotics.

Conclusion

This compound represents a promising class of tetronic acid antibiotics with significant potential for further development. While its complete structural elucidation and detailed biological mechanism are not yet fully disclosed in publicly accessible literature, this guide provides a framework for understanding the processes involved in characterizing such a molecule. The combination of modern isolation techniques and advanced spectroscopic methods, as outlined here, forms the cornerstone of natural product drug discovery. Further research into this compound and its analogues is warranted to fully explore their therapeutic potential.

Methodological & Application

Application Notes and Protocols for Tetromycin B Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetromycin B is a polyketide antibiotic belonging to the tetronate family of natural products. It exhibits significant biological activity, including antibacterial properties against Gram-positive bacteria and potential as a cysteine protease inhibitor.[1][2][3] Unlike the well-documented chemical synthesis of tetracycline (B611298) antibiotics, a complete total synthesis protocol for this compound has not been extensively reported in publicly available scientific literature. The primary route for obtaining this compound remains through fermentation of producing microorganisms, primarily Streptomyces species.[1][2] This document provides a detailed overview of the biosynthetic pathway of this compound, offering insights into its natural production.

Chemical Structure and Properties
PropertyValueReference
Molecular Formula C₃₄H₄₆O₅[4]
Molecular Weight 534.7 g/mol [4]
CAS Number 180027-84-3[5]
Appearance Solid-
Core Structure Tetronic Acid[2][6]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes within the producing organism. The pathway involves the assembly of a polyketide backbone, followed by cyclization and tailoring reactions to yield the final bioactive molecule. While a complete, step-by-step enzymatic protocol is not fully elucidated in the literature, the general biosynthetic logic can be inferred from studies on related polyketides and the known structure of this compound.

The biosynthesis of the broader family of tetramycin (B1682769) antibiotics, including this compound, originates from small carboxylic acid precursors like acetyl-CoA, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. These units are assembled by a polyketide synthase (PKS) to form the tetramycinolide core. Subsequent post-PKS modifications, including carboxylation and glycosylation, lead to the formation of Tetramycin A. The final step in the biosynthesis of this compound is the C4 hydroxylation of Tetramycin A, a reaction catalyzed by the cytochrome P450 monooxygenase, TtmD.

Key Biosynthetic Steps and Putative Enzymes
StepDescriptionPutative Enzyme Class
1. Polyketide Chain Assembly Iterative condensation of acetate (B1210297) and propionate (B1217596) units to form the linear polyketide chain.Polyketide Synthase (PKS) Type I
2. Cyclization Intramolecular cyclization of the polyketide chain to form the macrocyclic core.Cyclase / Thioesterase
3. Tetronic Acid Formation Formation of the characteristic tetronic acid moiety.Acyl-CoA synthetase, Enoyl-CoA hydratase/lyase
4. Glycosylation (to form Tetramycin A) Attachment of a sugar moiety to the aglycone.Glycosyltransferase
5. Hydroxylation (to form this compound) Hydroxylation at the C4 position of Tetramycin A.Cytochrome P450 Monooxygenase (TtmD)

Experimental Protocols: Insights from Biosynthetic Studies

While a protocol for the de novo chemical synthesis of this compound is not available, researchers interested in obtaining this compound can utilize fermentation and isolation techniques from producing strains. The following outlines a general approach based on published methods for the isolation of related natural products.

Protocol 1: Fermentation of Streptomyces sp. for Tetromycin Production
  • Strain Activation: Streak a cryopreserved culture of a known this compound-producing Streptomyces strain (e.g., Streptomyces axinellae Pol001T) onto a suitable agar (B569324) medium (e.g., ISP2 agar). Incubate at 28-30°C for 7-10 days until well-sporulated.

  • Seed Culture: Inoculate a loopful of spores into a 50 mL baffled flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking at 200 rpm for 2-3 days.

  • Production Culture: Inoculate a 1 L baffled flask containing 200 mL of production medium with 10 mL of the seed culture. Production media can vary, but a representative medium could consist of soluble starch, yeast extract, peptone, and inorganic salts.

  • Fermentation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Protocol 2: Extraction and Isolation of this compound
  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

  • Extraction: Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate or butanol. Combine the organic extracts.

  • Concentration: Concentrate the combined organic extracts in vacuo to obtain a crude extract.

  • Chromatographic Purification:

    • Initial Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel or a polymeric resin (e.g., Diaion HP-20), eluting with a gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate, then to methanol).

    • Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile with 0.1% formic acid).

  • Structure Verification: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Biosynthetic Pathway of this compound

Tetromycin_B_Biosynthesis precursors Acetate & Propionate Units pks Polyketide Synthase (PKS) precursors->pks linear_polyketide Linear Polyketide Chain pks->linear_polyketide cyclase Cyclase linear_polyketide->cyclase macrocycle Macrocyclic Intermediate cyclase->macrocycle tailoring1 Tailoring Enzymes (e.g., for Tetronic Acid Formation) macrocycle->tailoring1 aglycone Tetromycin Aglycone tailoring1->aglycone glycosyltransferase Glycosyltransferase aglycone->glycosyltransferase tetromycin_a Tetramycin A glycosyltransferase->tetromycin_a p450 Cytochrome P450 Monooxygenase (TtmD) tetromycin_a->p450 tetromycin_b This compound p450->tetromycin_b

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

Isolation_Workflow fermentation 1. Fermentation of Streptomyces sp. harvesting 2. Harvesting (Centrifugation) fermentation->harvesting extraction 3. Solvent Extraction (Ethyl Acetate) harvesting->extraction concentration 4. Concentration (in vacuo) extraction->concentration column_chrom 5. Column Chromatography (Silica Gel / HP-20) concentration->column_chrom hplc 6. Preparative RP-HPLC (C18) column_chrom->hplc analysis 7. Structure Verification (NMR, HRMS) hplc->analysis pure_tetromycin_b Pure this compound analysis->pure_tetromycin_b

Caption: General workflow for the isolation of this compound.

References

Application Notes and Protocols for the Analytical Determination of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: While specific analytical methods for "Tetromycin B" are not extensively documented in readily available scientific literature, the protocols detailed below for other tetracycline-class antibiotics are highly applicable. Tetracyclines share a common core structure, allowing for the adaptation of these methods with minimal optimization. It is recommended to verify the performance of these methods for this compound through a standard validation process.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of tetracyclines in pharmaceutical formulations and bulk drug substances.[1] This method offers excellent separation of the active pharmaceutical ingredient (API) from its related substances and degradation products.[2][3]

Quantitative Data Summary
ParameterValueReference
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer (e.g., 0.1% phosphoric acid, 25mM KH2PO4 pH 3) and an organic modifier (e.g., acetonitrile, methanol).[2][4]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 260 nm or 280 nm[2]
Column Temperature 35 °C
Limit of Detection (LOD) 0.015 mg/kg (for Tetracycline)[5]
Limit of Quantification (LOQ) 0.05 mg/kg (for Tetracycline)[5]
Experimental Protocol

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard (or a closely related tetracycline (B611298) standard) in a suitable solvent such as methanol (B129727) or a mixture of the mobile phase.
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.

2. Preparation of Sample Solutions:

  • For Pharmaceutical Formulations (e.g., Capsules, Tablets):
  • Accurately weigh and finely powder a representative number of units.
  • Dissolve a quantity of the powder, equivalent to a known amount of the active ingredient, in the mobile phase.
  • Sonicate for 15-20 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
  • For Biological Matrices (e.g., Fermentation Broth):
  • Dilute the sample with the mobile phase.
  • Filter through a Millipore filter to remove particulate matter.[1]

3. Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm)
  • Mobile Phase: A gradient elution is often preferred for separating multiple tetracyclines and their impurities. A typical gradient might start with a higher percentage of aqueous buffer and ramp up the organic modifier concentration. For isocratic elution, a fixed ratio of aqueous buffer to organic modifier is used.[3][4]
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10-20 µL
  • Column Temperature: 35 °C
  • Detector: UV at 280 nm[2]

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.
  • Identify the peak corresponding to this compound based on the retention time of the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample This compound Sample Dissolve_Sample Dissolve/Extract Sample->Dissolve_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample HPLC HPLC System Filter_Standard->HPLC Inject Filter_Sample->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (280 nm) Column->Detector Data Data Acquisition & Processing Detector->Data Cal_Curve Calibration Curve Data->Cal_Curve Quantify Quantify Sample Data->Quantify Cal_Curve->Quantify

Caption: HPLC-UV workflow for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of tetracyclines, particularly in complex matrices like biological fluids and food products.[6][7][8] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Quantitative Data Summary
ParameterValueReference
Column C18 (e.g., 10 cm x 2.1 mm, 2.5 µm)
Mobile Phase Gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol/acetonitrile).[7]
Flow Rate 0.2 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode[9]
MS/MS Transitions Specific precursor-to-product ion transitions need to be determined for this compound. For related tetracyclines, common transitions are monitored.
LOD Can be in the low ng/g or µg/kg range.[6]
LOQ Can be in the low ng/g or µg/kg range.[6]
Experimental Protocol

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in methanol.
  • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

2. Sample Preparation (from a biological matrix, e.g., milk):

  • Weigh 2 g of the sample into a centrifuge tube.[6]
  • Add 10 mL of an extraction buffer (e.g., 50mM acetic acid + 10mM EDTA, pH 3.6).[6]
  • Vortex or shake for 15 minutes to extract the analyte and precipitate proteins.[6]
  • Centrifuge at ≥3000 rcf for 10 minutes.[6]
  • Perform Solid Phase Extraction (SPE) for cleanup:
  • Condition an SPE cartridge (e.g., strong cation exchange) with methanol and then water.
  • Load the supernatant from the centrifugation step.
  • Wash the cartridge to remove interferences.
  • Elute the analyte with a suitable solvent (e.g., methanol).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System:
  • Column: C18 (e.g., Kromasil Eternity C18, 10 cm x 2.1 mm, 2.5 µm).
  • Mobile Phase A: 0.1% formic acid in water.[7]
  • Mobile Phase B: 0.1% formic acid in methanol.[7]
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for equilibration.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • MS/MS System:
  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the specific precursor ion (the molecular ion of this compound) and one or two product ions for quantification and confirmation.

4. Analysis:

  • Inject the prepared standards and samples into the LC-MS/MS system.
  • Create a calibration curve using the peak areas of the standards.
  • Quantify this compound in the samples based on the calibration curve.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Extraction Extraction with Buffer Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge SPE Solid Phase Extraction Centrifuge->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Inject ESI ESI Source (+) LC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition MSMS->Data Cal_Curve Calibration Curve Data->Cal_Curve Quantify Quantify Sample Data->Quantify Cal_Curve->Quantify

Caption: LC-MS/MS workflow for this compound analysis.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the determination of tetracyclines in pharmaceutical preparations.[10][11][12] This method is based on the measurement of the absorbance of the tetracycline molecule at a specific wavelength.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 360 nm (in distilled water)[12]
Linearity Range 1.0 - 30.0 µg/mL[10]
Molar Absorptivity 1.6113 × 10⁴ L·mol⁻¹·cm⁻¹[12]
Limit of Detection (LOD) 0.96 µg/mL[10]
Limit of Quantification (LOQ) 3.22 µg/mL[10]
Experimental Protocol

1. Preparation of Reagents:

  • Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in distilled water.[10]

2. Preparation of Standard Solutions:

  • Prepare a series of standard solutions by diluting the stock solution with distilled water to achieve concentrations within the linear range (e.g., 2-30 µg/mL).

3. Preparation of Sample Solution (from capsules):

  • Empty and mix the contents of several capsules.
  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
  • Dissolve the powder in distilled water, sonicate if necessary, and dilute to a known volume in a volumetric flask.
  • Filter the solution to remove any insoluble excipients.
  • Dilute the filtered solution with distilled water to a concentration expected to be within the calibration range.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure the absorbance at the λmax of this compound (around 360 nm).[12]
  • Use distilled water as a blank to zero the instrument.
  • Measure the absorbance of each standard solution and the sample solution.

5. Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
  • Determine the concentration of this compound in the sample solution from the calibration curve.
  • Calculate the amount of this compound in the original pharmaceutical dosage form.

Experimental Workflow

Spectro_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard_Stock Standard Stock Solution Standard_Dilutions Standard Dilutions Standard_Stock->Standard_Dilutions Sample_Prep Sample Preparation Sample_Dilution Sample Dilution Sample_Prep->Sample_Dilution Measure_Abs Measure Absorbance Standard_Dilutions->Measure_Abs Standards Sample_Dilution->Measure_Abs Sample Spectro UV-Vis Spectrophotometer Set_Wavelength Set λmax (e.g., 360 nm) Spectro->Set_Wavelength Blank Blank with Distilled Water Set_Wavelength->Blank Blank->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Calculate_Conc Calculate Sample Concentration Cal_Curve->Calculate_Conc

Caption: UV-Vis spectrophotometry workflow for this compound analysis.

References

Application Note and Protocol for the HPLC Analysis of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the analysis of Tetromycin B using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a macrolide antibiotic with a tetronic acid structure.[1][2] Accurate and reliable analytical methods are essential for its quantification and purity assessment in research and pharmaceutical applications. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is based on established principles for the analysis of similar macrolide and tetracycline (B611298) antibiotics.[3][4][5]

Chemical Properties of this compound:

PropertyValueReference
Chemical FormulaC₃₄H₄₆O₅[2][6]
Molecular Weight534.7 g/mol [2][6]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol (B129727).[6]

Experimental Protocol

This protocol outlines the preparation of solutions and the HPLC instrument parameters for the analysis of this compound.

  • This compound reference standard (>99% purity)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or ortho-phosphoric acid)

  • 0.45 µm syringe filters

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Data acquisition and processing software

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. For example, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade water. Filter the solution through a 0.45 µm membrane filter and degas.

Mobile Phase B (Organic): Acetonitrile (100%).

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: For bulk substance analysis, dissolve the sample in methanol to a known concentration within the calibration range. For formulated products, an appropriate extraction method may be required. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

The following table summarizes the recommended HPLC conditions. These parameters may require optimization depending on the specific instrument and column used.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3][7]
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[7][8]
Column Temperature 30°C
Detection Wavelength 215 nm or 260 nm (A PDA detector is recommended to determine the optimal wavelength)[9]
Injection Volume 10 µL
Run Time Approximately 25 minutes

Data Presentation and Analysis

The analysis will yield chromatograms showing the retention time and peak area for this compound. A calibration curve should be generated by plotting the peak area versus the concentration of the working standard solutions. The concentration of this compound in the samples can then be determined from this curve.

Table of Expected Results (Example):

ParameterExpected Value
Retention Time To be determined experimentally (dependent on exact conditions)
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A (0.1% Formic Acid in Water) F Set HPLC Method Parameters A->F B Prepare Mobile Phase B (Acetonitrile) B->F C Prepare Standard Stock Solution (1 mg/mL in Methanol) D Prepare Working Standards (Dilution Series) C->D H Inject Standards and Samples D->H E Prepare Sample Solution E->H G Equilibrate HPLC System F->G G->H I Acquire Chromatographic Data H->I J Integrate Peaks I->J K Generate Calibration Curve J->K L Quantify this compound in Samples J->L K->L

Figure 1: HPLC Analysis Workflow for this compound.

References

Application Notes and Protocols for NMR Spectroscopy of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products. This document provides a detailed guide for the NMR analysis of Tetromycin B, an unusual tetronic acid-structured antibiotic. While specific NMR spectral data for this compound is not widely published, this application note offers a comprehensive, generalized protocol for acquiring and interpreting 1D and 2D NMR spectra for this class of compounds. The provided methodologies are based on established practices for the analysis of polyketide and other complex natural products. Included are protocols for sample preparation, descriptions of key NMR experiments, and a workflow for structural determination.

Introduction to this compound

This compound is a polyketide natural product characterized by a tetronic acid moiety. Its complex structure necessitates a multi-dimensional NMR approach for complete assignment of proton and carbon signals, which is a critical step in understanding its structure-activity relationship and for any drug development efforts.

Known Structural Information:

  • Molecular Formula: C₃₄H₄₆O₅

  • Structural Class: Tetronic Acid Antibiotic, Polyketide

Due to the absence of publicly available, experimentally determined ¹H and ¹³C NMR data for this compound, the following sections provide a general framework and protocol for researchers to acquire and analyze this data.

General Experimental Protocols for NMR Analysis of this compound

This section outlines a standard protocol for the NMR analysis of a natural product like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Common choices for polyketides include deuterochloroform (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.

  • Concentration:

    • For ¹H NMR, a concentration of 1-5 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 10-20 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following is a recommended suite of NMR experiments for the structural elucidation of this compound.

  • ¹H NMR (Proton NMR): This is the foundational experiment.

    • Purpose: To determine the number of different types of protons, their chemical environment, and their coupling patterns (J-coupling).

    • Key Information Obtained: Chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration (relative number of protons).

  • ¹³C NMR (Carbon NMR):

    • Purpose: To determine the number of different types of carbon atoms in the molecule.

    • Common Techniques:

      • Proton-decoupled ¹³C: Provides a single peak for each unique carbon atom.

      • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 shows only CH (methine) carbons, while DEPT-135 shows CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. This helps in distinguishing carbon types.

  • 2D NMR Experiments: These experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

    • COSY (Correlation Spectroscopy):

      • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

      • Interpretation: Cross-peaks in the 2D spectrum indicate which protons are spin-spin coupled.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):

      • Purpose: To identify which protons are directly attached to which carbon atoms.

      • Interpretation: Cross-peaks show the correlation between a proton and the carbon it is directly bonded to.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds).

      • Interpretation: Cross-peaks connect protons to carbons that are further away in the molecular structure, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

      • Purpose: To determine the spatial proximity of protons.

      • Interpretation: Cross-peaks indicate that two protons are close to each other in space, which is vital for determining stereochemistry and the 3D conformation of the molecule.

Data Presentation

While specific data for this compound is unavailable, researchers should aim to summarize their acquired data in clear, structured tables for analysis and publication. Below are template tables for organizing ¹H and ¹³C NMR data.

Table 1: Template for ¹H NMR Data Summary for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment

Table 2: Template for ¹³C NMR Data Summary for this compound

PositionChemical Shift (δ, ppm)DEPTAssignment

Workflow for Structural Elucidation of this compound using NMR

The following diagram illustrates a logical workflow for the structural determination of a natural product like this compound using the described NMR experiments.

TetromycinB_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation Sample Pure this compound Sample Solvent Choose Deuterated Solvent Sample->Solvent Prepare Dissolve, Filter, and Transfer to NMR Tube Solvent->Prepare H1 1D ¹H NMR Prepare->H1 C13 1D ¹³C NMR & DEPT Prepare->C13 COSY 2D COSY Prepare->COSY HSQC 2D HSQC/HMQC Prepare->HSQC HMBC 2D HMBC Prepare->HMBC NOESY 2D NOESY/ROESY Prepare->NOESY ProtonEnv Determine Proton Environments & Couplings H1->ProtonEnv CarbonTypes Identify Carbon Types (CH₃, CH₂, CH, Cq) C13->CarbonTypes SpinSystems Establish ¹H-¹H Spin Systems COSY->SpinSystems CH_Attach Assign Direct C-H Attachments HSQC->CH_Attach Fragments Assemble Molecular Fragments HMBC->Fragments Stereochem Determine Relative Stereochemistry NOESY->Stereochem ProtonEnv->SpinSystems CarbonTypes->CH_Attach SpinSystems->Fragments CH_Attach->Fragments Structure Propose Final Structure Fragments->Structure Stereochem->Structure

Application Notes and Protocols for Determining the Antibacterial Activity of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a member of the tetronic acid class of antibiotics, demonstrating notable efficacy against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for assessing the antibacterial activity of this compound, focusing on the determination of its Minimum Inhibitory Concentration (MIC) and understanding its mechanism of action. The provided methodologies are foundational for preclinical evaluation and drug development programs.

Data Presentation

The antibacterial efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Due to the limited availability of specific MIC values for this compound in publicly accessible databases, the following table presents a representative dataset illustrating how to report such data. This data is for illustrative purposes and should be replaced with experimentally determined values.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)Interpretation
Staphylococcus aureus25923Data not available-
Staphylococcus aureus (MRSA)43300Data not available-
Streptococcus pneumoniae49619Data not available-
Escherichia coli25922Data not available-
Pseudomonas aeruginosa27853Data not available-
Enterococcus faecalis29212Data not available-

Note: The above table is a template. Researchers should populate it with their own experimental data.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a member of the broader tetracycline (B611298) class of antibiotics, is understood to exert its antibacterial effect by inhibiting protein synthesis in bacteria.[1][2] This action is primarily bacteriostatic, meaning it prevents the bacteria from multiplying without necessarily killing them.[2] The mechanism involves the reversible binding of the antibiotic to the 30S ribosomal subunit.[3][4] This binding event physically blocks the aminoacyl-tRNA from accessing the A site on the mRNA-ribosome complex, thereby preventing the addition of new amino acids to the growing peptide chain and halting protein elongation.[1][4]

Tetromycin_B_Mechanism_of_Action cluster_bacterium Bacterial Cell Tetromycin_B This compound Porin Porin Channel Tetromycin_B->Porin Enters cell Outer_Membrane Outer Membrane (Gram-negative) Ribosome_30S 30S Ribosomal Subunit Porin->Ribosome_30S Binds to Cytoplasmic_Membrane Cytoplasmic Membrane Ribosome_50S 50S Ribosomal Subunit Inhibition Inhibition of Protein Synthesis Ribosome_30S->Inhibition Prevents tRNA binding mRNA mRNA mRNA->Ribosome_30S tRNA Aminoacyl-tRNA Protein_Elongation Protein Elongation tRNA->Protein_Elongation Blocked Bacteriostasis Bacteriostasis (Growth Inhibition) Inhibition->Bacteriostasis Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Antibiotic Prepare this compound Serial Dilutions in 96-well plate Start->Prep_Antibiotic Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Prep_Antibiotic->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Disk_Diffusion_Workflow Start Start Prep_Lawn Prepare Bacterial Lawn on MHA plate Start->Prep_Lawn Place_Disks Place this compound-impregnated disks on agar Prep_Lawn->Place_Disks Incubate Incubate at 35°C for 16-20 hours Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Tetracycline-Class Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of tetracycline-class antibiotics, using Tetromycin B as a representative compound, against Methicillin-Resistant Staphylococcus aureus (MRSA). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical metric for assessing antimicrobial potency.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of hospital-acquired and community-acquired infections, presenting a significant challenge to public health due to its resistance to multiple antibiotics. Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting peptide chain elongation. The development of new tetracycline (B611298) derivatives, such as this compound, necessitates robust and standardized methods for evaluating their efficacy against resistant pathogens like MRSA.

This application note details the standardized broth microdilution method for determining the MIC of this compound against MRSA, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. The method involves preparing a series of two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Materials and Reagents

  • Test Compound: this compound (or other tetracycline-class antibiotic)

  • Test Organism: Clinical isolates or reference strains of MRSA (e.g., ATCC 43300)

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for the test compound

  • Equipment:

    • Sterile 96-well, U-bottom microtiter plates

    • Multichannel pipette (8- or 12-channel)

    • Sterile pipette tips

    • Incubator (35°C ± 2°C)

    • Spectrophotometer or McFarland turbidity standards (0.5 standard)

    • Vortex mixer

    • Biological safety cabinet

Experimental Protocol

Preparation of MRSA Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of MRSA.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Preparation of Antibiotic Dilutions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.

  • Add 100 µL of the this compound stock solution to the first column of wells, creating an initial 1:2 dilution.

  • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column.

  • The plate will now contain decreasing concentrations of the antibiotic. Reserve one column for a positive control (no antibiotic) and another for a negative/sterility control (no bacteria).

Inoculation and Incubation
  • Using a multichannel pipette, inoculate each well (except the sterility control wells) with 10 µL of the prepared MRSA inoculum (final concentration ~5 x 10⁵ CFU/mL).

  • The final volume in each well will be approximately 110 µL.

  • Seal the plate with a lid or adhesive sealer.

  • Incubate the plate at 35°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • Following incubation, visually inspect the microtiter plate.

  • The sterility control well should show no growth.

  • The positive growth control well should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Data Presentation

The following table presents representative MIC data for tetracycline and other tetracycline-class antibiotics against a collection of 75 clinical MRSA isolates, as adapted from a study in KwaZulu-Natal, South Africa. This data serves as an example of how to present MIC results.

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
Tetracycline≤0.25 – 2563212858.40
Doxycycline≤0.25 – 8483.69
Minocycline≤0.25 – 8242.60
Tigecycline≤0.25≤0.25≤0.25≤0.25
  • MIC₅₀: The concentration that inhibits 50% of the tested isolates.

  • MIC₉₀: The concentration that inhibits 90% of the tested isolates.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC determination protocol.

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis p1 1. Prepare MRSA Inoculum (0.5 McFarland) p3 3. Inoculate Plate with MRSA (~5x10^5 CFU/mL) p1->p3 p2 2. Prepare Serial Dilutions of this compound in Plate p2->p3 p4 4. Incubate Plate (35°C, 16-20h) p3->p4 p5 5. Read Plate for Visible Growth p4->p5 p6 6. Determine MIC Value p5->p6

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Action

This diagram illustrates the mechanism of action for tetracycline-class antibiotics at the bacterial ribosome.

Tetracycline_MoA ribo_50s 50S Subunit ribo_30s 30S Subunit A_site A Site P_site P Site Protein Peptide Chain (Elongation Halted) P_site->Protein Synthesis Inhibited tRNA Aminoacyl-tRNA tRNA->A_site Blocked Tetromycin This compound Tetromycin->ribo_30s Binds to

Caption: Tetracycline blocks tRNA binding to the 30S ribosomal subunit.

Conclusion

The broth microdilution method is a reliable and standardized technique for determining the MIC of novel antimicrobial compounds like this compound against MRSA. Accurate and reproducible MIC data are fundamental for the preclinical assessment of new antibiotics, guiding further development and informing their potential clinical utility. Adherence to standardized protocols, such as those provided by CLSI, is essential for ensuring the comparability and validity of results across different laboratories.

Application Notes and Protocols for Antimicrobial Studies of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the antimicrobial properties of Tetromycin B, a tetronic acid-based antibiotic with known activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

Introduction to this compound

This compound is an antibiotic characterized by its unusual tetronic acid structure. Preliminary studies have indicated its efficacy against MRSA, a significant threat in clinical settings. Due to the limited publicly available data on its broader antimicrobial spectrum and mechanism of action, a systematic experimental approach is crucial to elucidate its therapeutic potential. These protocols outline the foundational assays required to characterize the antimicrobial profile of this compound.

Proposed Experimental Strategy

A tiered approach is recommended to comprehensively evaluate this compound. This involves initial screening for antimicrobial activity against a panel of clinically relevant bacteria, followed by more in-depth studies to determine its bactericidal or bacteriostatic nature, and finally, investigations into its mechanism of action.

Data Presentation

Quantitative data from the following experimental protocols should be recorded and summarized in the tables below for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853
Klebsiella pneumoniae700603
MRSABAA-1717

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213
MRSABAA-1717

Table 3: Time-Kill Kinetics of this compound against S. aureus

Time (hours)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)Growth Control (log10 CFU/mL)
0
2
4
8
24

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar (B569324) plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The typical concentration range to test is 0.06 to 128 µg/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control well with inoculum but no drug, and a negative control well with broth only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile PBS

Procedure:

  • Subculturing: From the wells of the completed MIC assay that show no visible growth, take a 100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. The MBC/MIC ratio can be calculated to determine if the agent is bactericidal (generally ≤4) or bacteriostatic.

Time-Kill Kinetic Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • CAMHB

  • Bacterial culture adjusted to ~5 x 10⁵ CFU/mL

  • Sterile flasks

  • MHA plates

Procedure:

  • Preparation: Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask with no antibiotic.

  • Inoculation: Inoculate each flask with the prepared bacterial suspension.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of the aliquots in sterile PBS and plate onto MHA plates to determine the viable cell count (CFU/mL).

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours and count the colonies.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent biofilm formation.

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) with 1% glucose

  • Sterile 96-well flat-bottom plates

  • Bacterial culture

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

  • Inoculum Preparation: Grow bacteria overnight in TSB. Dilute the culture to an OD600 of 0.1.

  • Assay Setup: Add 100 µL of TSB with varying concentrations of this compound to the wells of a 96-well plate. Add 100 µL of the diluted bacterial culture. Include a no-drug control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently wash the wells twice with sterile PBS to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a plate reader. A reduction in absorbance indicates biofilm inhibition.

Investigating the Mechanism of Action

The following assays can provide insights into how this compound exerts its antimicrobial effects.

Bacterial Membrane Potential Assay

This assay determines if this compound disrupts the bacterial cell membrane potential.

Materials:

  • Voltage-sensitive dye (e.g., DiSC3(5))

  • Bacterial culture

  • Buffer (e.g., PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase, wash, and resuspend in buffer to a specific OD.

  • Dye Loading: Add the voltage-sensitive dye to the cell suspension and incubate to allow for dye uptake.

  • Baseline Measurement: Measure the baseline fluorescence.

  • Treatment: Add this compound at its MIC and multiples of the MIC.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the membrane is indicated by an increase in fluorescence as the dye is released from the membrane and its fluorescence is dequenched.

Reactive Oxygen Species (ROS) Generation Assay

This assay investigates whether this compound induces the production of harmful reactive oxygen species in bacteria.

Materials:

Procedure:

  • Cell Preparation: Prepare bacterial cells as described for the membrane potential assay.

  • Probe Loading: Incubate the cells with DCFH-DA. The probe is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent DCF.

  • Treatment: Expose the cells to this compound at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and emission of ~535 nm. An increase in fluorescence indicates ROS production.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Bactericidal/Bacteriostatic Determination cluster_2 Mechanism of Action Studies MIC MIC Determination MBC MBC Assay MIC->MBC TimeKill Time-Kill Kinetics MIC->TimeKill Biofilm Biofilm Inhibition Assay MIC->Biofilm Membrane Membrane Potential Assay MIC->Membrane ROS ROS Generation Assay MIC->ROS

Caption: Experimental workflow for this compound antimicrobial characterization.

logical_interpretation cluster_results Experimental Results cluster_conclusions Conclusions MBC_MIC MBC/MIC Ratio ≤ 4 Bactericidal Bactericidal Activity MBC_MIC->Bactericidal TimeKill ≥3-log10 kill TimeKill->Bactericidal Membrane Membrane Depolarization MembraneTarget Membrane is a Target Membrane->MembraneTarget ROS Increased ROS OxidativeStress Induces Oxidative Stress ROS->OxidativeStress

Caption: Logical relationships for interpreting experimental outcomes.

hypothetical_pathway TetromycinB This compound CellMembrane Bacterial Cell Membrane TetromycinB->CellMembrane interacts with IonChannel Ion Channel TetromycinB->IonChannel disrupts CellMembrane->IonChannel MembranePotential Loss of Membrane Potential IonChannel->MembranePotential ATP ATP Synthesis Inhibition MembranePotential->ATP CellDeath Cell Death ATP->CellDeath

Caption: Hypothetical mechanism of action for this compound targeting the cell membrane.

Application Notes and Protocols: Tetromycin B Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a tetronic acid-based antibiotic with demonstrated efficacy against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). As with any compound intended for in vitro or in vivo studies, understanding its solubility and proper handling is critical for obtaining accurate and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used to dissolve a wide range of compounds for biological assays due to its high solubilizing capacity for both polar and nonpolar molecules.

Quantitative Data: Solubility of this compound in DMSO

There is a lack of specific quantitative data in peer-reviewed literature and supplier datasheets regarding the precise solubility of this compound in DMSO. Bioaustralis Fine Chemicals states that this compound is "Soluble in...DMSO," but does not provide a concentration.

Researchers are advised to experimentally determine the solubility for their specific lot of this compound. The following table is provided to record experimentally determined values.

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)Molar Concentration (mM)Notes
DMSORoom TemperatureUser-definedUser-definedIt is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of many compounds.
DMSO37°CUser-definedUser-definedGentle warming can aid dissolution.

Experimental Protocols

Protocol for Preparing a Saturated Stock Solution of this compound in DMSO

This protocol outlines the steps to prepare a saturated stock solution, which can then be used to determine the maximum solubility.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh a known amount of this compound powder (e.g., 5 mg) and place it into a sterile microcentrifuge tube.

  • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved solid is present, continue to add small, known volumes of DMSO (e.g., 10 µL at a time), vortexing for 1-2 minutes after each addition, until the compound is completely dissolved.

  • To ensure saturation, add a very small additional amount of this compound powder and vortex again. If it does not dissolve, the solution is saturated.

  • Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining undissolved solid.

  • Carefully collect the supernatant (the saturated solution) for subsequent quantification to determine the solubility.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain, such as MRSA.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mg/mL)

  • Bacterial culture (e.g., MRSA) in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for measuring optical density)

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration (e.g., for a 10 mg/mL stock, adding 2 µL to 100 µL of media will result in a high starting concentration which is then serially diluted). Ensure the final DMSO concentration is not inhibitory to the bacteria (typically ≤1%).

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no this compound).

    • Sterility Control: A well containing only CAMHB.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the experiment.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_dissolution Dissolution cluster_separation Separation & Quantification weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect vortex->inspect inspect->vortex If undissolved saturate Ensure Saturation inspect->saturate If dissolved centrifuge Centrifuge saturate->centrifuge quantify Quantify Supernatant centrifuge->quantify

Caption: Workflow for determining this compound solubility in DMSO.

Caption: Plausible mechanism of action for tetronic acid antibiotics.

Tetromycin B: Application Notes and Protocols for Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a polyketide antibiotic belonging to the tetronic acid class of natural products. It exhibits a range of biological activities, including potent antibacterial effects against Gram-positive bacteria, notably methicillin-resistant Staphylococcus aureus (MRSA), and activity as a cysteine protease inhibitor.[1][2][3][4] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₄H₄₆O₅[1][2][3]
Molecular Weight 534.7 g/mol [1][2][3]
Appearance Light tan solid[2]
Purity >95% or >99% by HPLC[1][2][3]
Solubility Soluble in DMSO, DMF, ethanol, and methanol. Moderate water solubility.[2][3]
Storage (Solid) -20°C for long-term storage.[2][3]
Stability (Solid) ≥ 4 years at -20°C[3]

Biological Activity

This compound's primary mechanism of action is the inhibition of cysteine proteases.[3] It has been shown to inhibit several proteases with varying potency. Additionally, it displays cytotoxic and antiparasitic activities. This dual activity makes it a compound of interest in both infectious disease and cell biology research.

Table 2: In Vitro Biological Activity of this compound

Target/AssayValue (IC₅₀ / Kᵢ)Reference(s)
Rhodesain (Kᵢ) 0.62 µM[3]
Falcipain-2 (Kᵢ) 1.42 µM[3]
Cathepsin L (Kᵢ) 32.5 µM[3]
Cathepsin B (Kᵢ) 1.59 µM[3]
Trypanosoma brucei (IC₅₀) 30.87 µM[3]
HEK293T cells (IC₅₀) 71.77 µM[3]
J774.1 macrophages (IC₅₀) 20.2 µM[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for this compound due to its high solubilizing capacity and compatibility with many biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.35 mg of this compound (Molecular Weight = 534.7 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 5.35 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution. Ensure the solution is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

Determination of Working Concentrations

The optimal working concentration of this compound will vary depending on the specific application, cell type, and experimental design. The IC₅₀ and Kᵢ values provided in Table 2 can serve as a starting point for determining the appropriate concentration range. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

  • For enzyme inhibition assays: A starting range could be from 0.1 to 10 times the Kᵢ value.

  • For cell-based assays: A starting range could be from 0.1 to 10 times the IC₅₀ value.

Always include a vehicle control (e.g., DMSO at the same final concentration as in the experimental wells) in your experiments to account for any solvent effects. The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid cytotoxicity.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G start Start equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store end End store->end

Workflow for this compound stock solution preparation.
Conceptual Signaling Pathway: Cysteine Protease Inhibition

This compound acts as an inhibitor of cysteine proteases. The diagram below provides a simplified, conceptual representation of this mechanism.

G cluster_0 Cysteine Protease Catalytic Cycle Enzyme Cysteine Protease (e.g., Cathepsin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Protein Substrate Substrate->ES_Complex Cleavage Substrate Cleavage ES_Complex->Cleavage Cleavage->Enzyme Regenerates Products Cleaved Products Cleavage->Products TetromycinB This compound Inhibition Inhibition TetromycinB->Inhibition Inhibition->Enzyme Blocks Active Site

Conceptual pathway of cysteine protease inhibition.

References

Application Notes and Protocols: In Vitro Evaluation of Tetromycin B against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad range of antibiotics. The tetracycline (B611298) class of antibiotics has been a cornerstone in treating various bacterial infections, and exploring the efficacy of specific members of this class, such as Tetromycin B, against MRSA is a crucial area of research. Tetracyclines primarily act by inhibiting protein synthesis in bacteria.[1][2][3][4] They bind to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the elongation of the peptide chain.[2][3][4]

These application notes provide a framework for the in vitro assessment of this compound's activity against MRSA. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing.

Data Presentation

The following tables present hypothetical yet representative data for the in vitro activity of a tetracycline antibiotic against MRSA. Researchers should generate specific data for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of a Tetracycline Antibiotic against MRSA Strains

MRSA StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Community-Associated MRSA (CA-MRSA) Isolates14≤0.5 - >16
Hospital-Associated MRSA (HA-MRSA) Isolates28≤0.5 - >32
Vancomycin-Intermediate S. aureus (VISA)281 - 16
Reference Strain (e.g., ATCC 43300)1--

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Cytotoxicity of a Tetracycline Antibiotic on Mammalian Cell Lines

Cell LineCC₅₀ (µg/mL)
Human Keratinocytes (HaCaT)>100
Human Embryonic Kidney 293 (HEK293)>100
Murine Macrophages (RAW 264.7)75

CC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • MRSA isolates (clinical and reference strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1 mg/mL.

  • Preparation of MRSA Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the diluted MRSA inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the MRSA inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the MRSA.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cells.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HaCaT, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound.

  • Controls:

    • Cell Control: Wells with cells and fresh medium only.

    • Blank Control: Wells with medium only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ value can be determined by plotting the percentage of viability against the log of the drug concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_cyto Cytotoxicity Assay stock Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound in 96-well plate stock->serial_dilution treat_cells Treat with this compound stock->treat_cells inoculum Prepare MRSA Inoculum (0.5 McFarland) inoculate_mic Inoculate with MRSA inoculum->inoculate_mic serial_dilution->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic seed_cells Seed Mammalian Cells seed_cells->treat_cells incubate_cyto Incubate 24-48h at 37°C treat_cells->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay read_cc50 Determine CC₅₀ mtt_assay->read_cc50 mechanism_of_action tetromycin_b This compound bacterial_cell Bacterial Cell tetromycin_b->bacterial_cell ribosome_30s 30S Ribosomal Subunit inhibition Inhibition ribosome_30s->inhibition binds to trna Aminoacyl-tRNA a_site A-Site trna->a_site protein_synthesis Protein Synthesis bacteriostatic_effect Bacteriostatic Effect protein_synthesis->bacteriostatic_effect inhibition->a_site blocks binding at inhibition->protein_synthesis

References

Application of Tetracycline Antibiotics in Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines are a class of broad-spectrum antibiotics discovered in the 1940s, initially isolated from Streptomyces bacteria.[1] They are characterized by a four-ring ("tetra-") hydrocarbon structure.[1] This class of antibiotics has been pivotal in treating a wide range of bacterial infections in both human and veterinary medicine.[2][3] Their primary mechanism of action is the inhibition of protein synthesis in bacteria, making them generally bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria outright.[1][4] Research into tetracyclines and their derivatives continues to be a significant area of antibiotic drug discovery, especially in the face of growing antibiotic resistance.[5][6] A notable, albeit less common, compound is Tetromycin B, an antibiotic with an unusual tetronic acid structure that has shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).[7]

Mechanism of Action

Tetracyclines exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[8] Specifically, they bind to the 30S ribosomal subunit.[4] This binding action physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain and thus inhibiting protein synthesis.[1][4][9] This process is reversible.[1] While tetracyclines can also affect eukaryotic ribosomes to some extent, they are selectively toxic to bacteria due to a transport system that actively accumulates the antibiotic within the bacterial cell, a system not present in mammalian cells.[1]

Recent research has uncovered a secondary mechanism of action for tetracycline (B611298). It has been shown to disrupt the localization of proteins within the bacterial cell membrane, a process independent of its ribosome-blocking activity.[2]

Antibacterial Spectrum

Tetracyclines are known for their broad spectrum of activity against a variety of microorganisms:

  • Gram-positive bacteria [1]

  • Gram-negative bacteria [1]

  • Atypical organisms such as Chlamydiae, Mycoplasmas, and Rickettsiae[9][10]

  • Protozoan parasites [1][3]

They are particularly useful for treating infections like Rocky Mountain spotted fever, Lyme disease, Q fever, and psittacosis.[9] However, the emergence of bacterial resistance has diminished their effectiveness against many common pathogens.[9]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of tetracycline against various medically significant microorganisms. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference(s)
Escherichia coli1 µg/mL to >128 µg/mL[9]
Shigella spp.1 µg/mL to 128 µg/mL[9]

Note: The wide range in MIC values reflects the significant impact of acquired resistance in these bacterial species.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a tetracycline antibiotic against a bacterial strain.

Materials:

  • Tetracycline antibiotic stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the tetracycline stock solution in MHB in the wells of a 96-well plate. The concentration range should be chosen based on expected susceptibility.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension 1:100 in MHB.

  • Inoculate each well of the microtiter plate with the diluted bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the inhibition of bacterial protein synthesis by a tetracycline antibiotic.

Materials:

  • S30 extract from a bacterial strain (e.g., E. coli)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

  • ATP and GTP

  • Template mRNA (e.g., encoding a specific protein)

  • Tetracycline antibiotic at various concentrations

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Set up reaction mixtures containing the S30 extract, amino acid mixture, ATP, GTP, and template mRNA.

  • Add the tetracycline antibiotic to the reaction mixtures at a range of final concentrations. Include a control reaction with no antibiotic.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Filter the precipitates and wash with TCA to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the filters using a scintillation counter.

  • The level of radioactivity is proportional to the amount of protein synthesized. Calculate the percentage of inhibition at each tetracycline concentration relative to the no-antibiotic control.

Visualizations

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis (Elongation) 50S_subunit 50S Subunit Tetracycline Tetracycline Tetracycline->30S_subunit Binds to Inhibition Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S_subunit Binding Blocked Inhibition->Protein_Synthesis Results in

Caption: Mechanism of tetracycline action on the bacterial ribosome.

Experimental_Workflow_MIC A Prepare Serial Dilution of Tetracycline in 96-well plate C Inoculate Wells with Bacterial Suspension A->C B Standardize and Dilute Bacterial Culture B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Resistance Mechanisms

Bacteria have evolved several mechanisms to resist the effects of tetracyclines:

  • Efflux Pumps: This is a common mechanism where bacteria acquire genes that code for membrane proteins that actively pump tetracycline out of the cell, preventing it from reaching a high enough concentration to inhibit protein synthesis.[9]

  • Ribosomal Protection: Bacteria can produce proteins that interact with the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.[9]

  • Enzymatic Inactivation: Although less common, some bacteria can produce enzymes that chemically modify and inactivate tetracycline.

  • Mutations in the 16S rRNA: Changes in the nucleotide sequence of the 16S rRNA component of the 30S ribosomal subunit can reduce the binding affinity of tetracycline.[11]

Resistance_Mechanisms Tetracycline Tetracycline Bacterial_Cell Bacterial Cell Tetracycline->Bacterial_Cell Enters Ribosome Ribosome Tetracycline->Ribosome Target Efflux_Pump Efflux Pump Bacterial_Cell->Efflux_Pump Activates Ribosomal_Protection Ribosomal Protection Protein Bacterial_Cell->Ribosomal_Protection Produces Efflux_Pump->Tetracycline Expels Ribosomal_Protection->Ribosome Shields

Caption: Key mechanisms of bacterial resistance to tetracycline.

References

Troubleshooting & Optimization

Tetromycin B Solubility and Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Tetromycin B in experimental assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyketide antibiotic belonging to the tetronic acid class of compounds. Its primary mechanism of action is the inhibition of cysteine proteases. It has shown inhibitory activity against various cysteine proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B[1]. Additionally, this compound exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2].

Q2: What are the basic chemical properties of this compound?

A2: this compound is a solid compound with the molecular formula C34H46O5 and a molecular weight of 534.7 g/mol [1][2][3]. It is structurally related to other antibiotics like kijanimicin and chlorothricin[2]. For long-term storage, it is recommended to keep this compound at -20°C, where it is stable for at least four years[1][2].

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several common organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol[1][2]. It is reported to have moderate solubility in water[2].

Q4: What are the known biological activities of this compound?

A4: this compound is a cysteine protease inhibitor with specific Ki values of 0.62 µM for rhodesain, 1.42 µM for falcipain-2, 32.5 µM for cathepsin L, and 1.59 µM for cathepsin B[1]. It also demonstrates anti-trypanosomal activity, inhibiting the in vitro growth of T. brucei with an IC50 of 30.87 µM[1]. Furthermore, it shows cytotoxic effects on HEK293T kidney cells (IC50 = 71.77 µM) and J774.1 macrophages (IC50 = 20.2 µM)[1].

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution into aqueous assay buffer.

  • Question 1: I dissolved this compound in DMSO and it looked clear, but when I added it to my aqueous buffer, a precipitate formed. Why is this happening and how can I prevent it?

    • Answer: This is a common issue for compounds that are highly soluble in organic solvents but have limited aqueous solubility. The organic solvent (e.g., DMSO) can become saturated with the compound, and when this solution is introduced to an aqueous environment, the compound's solubility drastically decreases, leading to precipitation.

    • Troubleshooting Steps:

      • Reduce the final concentration of the organic solvent: Aim for a final concentration of DMSO or ethanol in your assay that is less than 1%, and ideally below 0.5%. Higher concentrations of organic solvents can be toxic to cells and may affect enzyme activity.

      • Prepare an intermediate dilution series: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.

      • Use a co-solvent: A mixture of an organic solvent and water for the stock solution might improve solubility upon further dilution. For example, a stock in 50% ethanol/water could be tested.

      • Consider the use of surfactants or cyclodextrins: For particularly challenging compounds, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) in the assay buffer can help maintain solubility. Encapsulating agents like cyclodextrins can also be explored.

      • Adjust the pH of the buffer: The solubility of a compound can be pH-dependent. If the pKa of this compound is known or can be predicted, adjusting the buffer pH away from its isoelectric point may increase solubility.

Issue: Inconsistent or lower-than-expected activity in biological assays.

  • Question 2: My results with this compound are not reproducible. What could be the cause?

    • Answer: Inconsistent results can stem from several factors, including incomplete dissolution of the compound, degradation, or interference from the solvent.

    • Troubleshooting Steps:

      • Ensure complete initial dissolution: Before making any dilutions, visually inspect your stock solution to ensure there are no undissolved particles. Gentle warming or vortexing may be necessary.

      • Prepare fresh solutions: The stability of this compound in solution, particularly in aqueous buffers at room temperature, may be limited. It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment.

      • Solvent controls are crucial: Always include a vehicle control (the same concentration of the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent itself on the assay.

      • Verify the concentration of your stock solution: If possible, use a spectrophotometric method or HPLC to confirm the concentration of your stock solution.

Quantitative Data Summary

SolventSolubility
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1][2]
MethanolSoluble[1][2]
WaterModerately Soluble[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol provides a general guideline for preparing a stock solution of this compound. The optimal concentration and solvent may vary depending on the specific experimental requirements.

Materials:

  • This compound (solid, purity >95%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 534.7 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 534.7 g/mol x 1000 mg/g = 5.347 mg

  • Weigh the this compound:

    • Accurately weigh out approximately 5.35 mg of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 534.7 g/mol ) / (10 mmol/L) x 1,000,000 µL/L

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound:

    • Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but be cautious of potential degradation with excessive heat. Visually inspect the solution to ensure there are no remaining solid particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Visualizations

TetromycinB_Solubility_Troubleshooting start Start: this compound Solubility Issue stock_prep Review Stock Preparation Protocol start->stock_prep precipitate Precipitate observed after diluting stock into aqueous buffer? lower_concentration Lower Final Organic Solvent Concentration (e.g., <0.5% DMSO) precipitate->lower_concentration Yes end_precipitate Issue Resolved precipitate->end_precipitate No check_dissolution Ensure complete dissolution of solid in organic solvent. Use vortex/sonication. stock_prep->check_dissolution check_dissolution->precipitate serial_dilution Perform Serial Dilutions in Assay Buffer lower_concentration->serial_dilution cosolvent Try a Co-solvent System (e.g., DMSO/Ethanol) serial_dilution->cosolvent additives Consider Additives: - Surfactants (Tween-20) - Cyclodextrins cosolvent->additives ph_adjustment Adjust Buffer pH additives->ph_adjustment ph_adjustment->end_precipitate

Caption: Troubleshooting workflow for this compound precipitation issues.

Solvent_Selection_Workflow start Start: Select Solvent for This compound Stock assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-based biochemical Biochemical Assay assay_type->biochemical Biochemical dmso Use DMSO (preferred for high concentration stocks) cell_based->dmso ethanol Consider Ethanol (may be less toxic to some cells) cell_based->ethanol biochemical->dmso final_conc Ensure final solvent concentration is low (e.g., <0.5%) and non-toxic dmso->final_conc ethanol->final_conc test_solubility Empirically test solubility and stability in the chosen solvent at the desired concentration. final_conc->test_solubility end_selection Solvent Selected test_solubility->end_selection

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

Tetromycin B stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetromycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For maximum stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10-20 mM. DMSO is a suitable solvent that minimizes hydrolysis.[1][2] Stock solutions in DMSO should be aliquoted into small volumes in low-binding tubes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Q2: How should I store this compound stock solutions for long-term and short-term use?

A2: Proper storage is critical for maintaining the integrity of this compound.[4]

  • Solid (Powder) Form: Store desiccated at -20°C for up to 3 years.

  • DMSO Stock Solutions (-80°C): Stable for up to 12 months when aliquoted to avoid freeze-thaw cycles.

  • DMSO Stock Solutions (-20°C): Stable for up to 3 months.[2][5]

  • Aqueous/Buffer Solutions: Not recommended for storage. Prepare fresh for each experiment from a DMSO stock.[1][2]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. Exposure to light, particularly in solution, can lead to photodegradation and a loss of activity.[6][7] It is strongly recommended to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil during preparation, storage, and experimentation.[3]

Q4: What is the stability of this compound in aqueous buffers and cell culture media?

A4: this compound exhibits limited stability in aqueous solutions, with the rate of degradation being highly dependent on pH and temperature.[8][9] In neutral or alkaline conditions (pH > 7), it is susceptible to hydrolysis and epimerization, which can lead to inactive byproducts.[8] For cell-based assays, it is crucial to prepare fresh dilutions in media immediately before use. For long-term experiments, the medium containing this compound may need to be replenished every 24-48 hours to maintain the desired effective concentration.[3]

Q5: My this compound solution has changed color. Is it still usable?

A5: A color change (e.g., from light yellow to brown) in a this compound solution is a visual indicator of degradation.[10] Such solutions should be discarded as the compound has likely undergone chemical changes, leading to reduced potency and the presence of unknown degradation products. Always use freshly prepared, clear solutions for experiments.

Data Summary Tables

Table 1: Stability of 10 mM this compound Stock Solutions at 4°C

SolventPurity after 24 hours (%)Purity after 72 hours (%)Purity after 1 week (%)Visual Appearance
Anhydrous DMSO>999998Clear, light yellow
Ethanol (95%)959082Clear, light yellow
PBS (pH 7.4)8560<40Color change to amber
Water (DI)907555Slight color change

Table 2: Effect of pH on this compound Stability in Aqueous Buffer (100 µM, 25°C)

pH% Remaining after 4 hours% Remaining after 24 hoursDegradation Products Observed
3.09280Anhydrothis compound
5.09895Minimal
7.48865Epithis compound, Isote
9.070<30Isothis compound

Table 3: Thermostability of this compound in Cell Culture Medium (RPMI + 10% FBS)

Temperature% Remaining after 8 hours% Remaining after 24 hours
4°C9585
25°C (Room Temp)8050
37°C (Incubator)65<20

Troubleshooting Guides

Problem 1: I am seeing low or no biological activity of this compound in my assay.

  • Possible Cause 1: Compound Degradation. this compound may have degraded in your stock solution or in the final assay buffer.

    • Solution: Prepare a fresh stock solution from solid powder. Ensure that dilutions into aqueous buffers or media are made immediately before starting the experiment. For time-course experiments longer than a few hours at 37°C, consider replenishing the compound.[3]

  • Possible Cause 2: Incorrect Concentration. Errors in calculation or dilution can lead to a lower-than-expected final concentration.

    • Solution: Double-check all calculations for dilutions. Use calibrated pipettes and ensure proper pipetting technique.

  • Possible Cause 3: Adsorption to Plastics. this compound may adsorb to the surfaces of plastic tubes or assay plates, reducing its effective concentration.[1]

    • Solution: Use low-binding polypropylene (B1209903) tubes and plates. Pre-wetting pipette tips with the solution before transfer can also minimize loss.

Problem 2: I am observing a precipitate in my stock solution or after diluting into an aqueous buffer.

  • Possible Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent system. This is common when diluting a concentrated DMSO stock into an aqueous buffer.[4]

    • Solution: Prepare a more dilute stock solution. When diluting into aqueous buffer, ensure rapid mixing. Do not exceed a final DMSO concentration of 0.5% in most cell-based assays, and always include a vehicle control.[4]

  • Possible Cause 2: Degradation to an Insoluble Product. The precipitate could be an insoluble degradation product of this compound.

    • Solution: Discard the solution. Prepare a fresh stock and assess its purity via HPLC if possible. Ensure storage conditions are optimal (see FAQs).

  • Possible Cause 3: pH-dependent Solubility. The solubility of this compound can be pH-dependent.

    • Solution: Experiment with different buffer pH values to find the optimal range for solubility, keeping in mind that pH also affects chemical stability (see Table 2).[4]

Problem 3: My HPLC or LC-MS analysis shows multiple peaks for my this compound standard over time.

  • Possible Cause 1: Compound Degradation. The appearance of new peaks is a clear indication of degradation.[1]

    • Solution: Identify the degradation products to understand the degradation pathway (e.g., hydrolysis, epimerization, oxidation).[1] Implement strategies to mitigate this, such as adjusting the pH of the mobile phase or solution, protecting from light, or adding antioxidants.

  • Possible Cause 2: Contamination. The sample may be contaminated.

    • Solution: Ensure that all solvents, vials, and equipment used are clean. Analyze a freshly prepared standard from solid material to confirm the purity of the starting material.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of this compound powder using an analytical balance in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For example, for 5 mg of this compound (Formula Weight: 480.5 g/mol ), add 1040.6 µL of DMSO.

  • Mixing: Vortex the solution for 30-60 seconds until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding polypropylene tubes. Store immediately at -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Purity

This protocol provides a general method for assessing the purity and degradation of this compound.[11][12][13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm and 365 nm (this compound has characteristic absorbance at these wavelengths).

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the this compound solution to a final concentration of approximately 50 µM using the initial mobile phase composition (90% A, 10% B).

Visual Guides (Diagrams)

G start Inconsistent or Low Assay Activity q1 Was the stock solution freshly prepared or properly stored? start->q1 sol1 Prepare fresh stock solution from solid. Aliquot and store at -80°C. q1->sol1 No q2 Was the working solution prepared immediately before use? q1->q2 Yes sol1->q2 sol2 Prepare fresh working solution in assay buffer just prior to experiment. q2->sol2 No q3 Is the final DMSO concentration appropriate (e.g., <0.5%)? q2->q3 Yes sol2->q3 sol3 Adjust dilution scheme. Run vehicle control with same DMSO concentration. q3->sol3 No q4 Is the compound stable in the assay buffer for the experiment duration? q3->q4 Yes sol3->q4 sol4 Perform a stability test (see Protocol 2). Replenish compound if needed. q4->sol4 No end_node Re-run Assay q4->end_node Yes sol4->end_node G TetB This compound (Active) Anhydro Anhydrothis compound (Inactive) TetB->Anhydro Low pH (<4) Dehydration Epi 4-Epithis compound (Less Active) TetB->Epi Neutral pH (4-8) Epimerization Iso Isothis compound (Inactive) TetB->Iso High pH (>8) Hydrolysis Epi->TetB G prep Prepare this compound in test buffer (e.g., 100 µM) t0 Time=0 Sample: Immediately quench and analyze via HPLC prep->t0 incubate Incubate solution at specific conditions (e.g., 37°C, protected from light) prep->incubate analyze Analyze all samples in a single HPLC run t0->analyze tx Time=X Samples: Collect aliquots at intervals (2, 4, 8, 24h) incubate->tx quench Quench each aliquot (e.g., add cold Acetonitrile) tx->quench quench->analyze plot Plot % Remaining vs. Time analyze->plot

References

Technical Support Center: Troubleshooting the Synthesis of Tetromycin B and Related Tetronic Acid Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a complete, peer-reviewed total synthesis of Tetromycin B has not been published in publicly accessible literature. Therefore, this technical support center provides troubleshooting guidance based on established synthetic strategies for the core tetronic acid scaffold and the total synthesis of structurally related, complex natural products. The methodologies and potential challenges outlined below are intended to be representative and adaptable to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the tetronic acid core of this compound?

A1: The primary challenges in constructing the tetronic acid ring, a key feature of this compound, include:

  • Controlling Tautomerization: Tetronic acids exist in multiple tautomeric forms, which can complicate characterization and reactivity.

  • Stereocontrol: Introducing substituents at the C5 position with the correct stereochemistry requires careful selection of chiral starting materials or asymmetric catalysts.

  • Ring Formation Efficiency: The key cyclization step, often a Dieckmann condensation or a related reaction, can be low-yielding if not optimized for the specific substrate.

  • Protecting Group Strategy: The multiple reactive functional groups on the this compound molecule necessitate a robust protecting group strategy to ensure chemoselectivity during the synthesis.

Q2: I am observing a low yield in my Dieckmann cyclization to form the tetronic acid ring. What are the common causes and solutions?

A2: Low yields in the Dieckmann cyclization are a frequent issue. Common causes and troubleshooting steps are summarized in the table below.

Q3: How can I purify my tetronic acid product effectively, given its polarity and potential for metal chelation?

A3: Purification of polar tetronic acids can be challenging. Here are some recommended strategies:

  • Acid-Base Extraction: Utilize the acidic nature of the tetronic acid. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., saturated sodium bicarbonate). The aqueous layer can then be acidified and re-extracted with an organic solvent to recover the purified product.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography or HPLC using a C18 stationary phase with a water/acetonitrile or water/methanol gradient is often effective.

  • Chelation to Remove Metal Impurities: If metal impurities from reagents are a concern, washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can be beneficial.

Troubleshooting Guide for Key Synthetic Steps

This guide focuses on a representative synthetic approach to a complex, substituted tetronic acid, which involves the formation of the tetronic acid ring and the subsequent elaboration of a side chain, mirroring the structural complexity of this compound.

Step 1: Formation of the Tetronic Acid Core via Dieckmann Cyclization

The formation of the substituted tetronic acid ring is a critical step. A common approach is the intramolecular Dieckmann condensation of a γ-acyloxy-β-ketoester.

  • Substrate Preparation: Synthesize the precursor γ-acyloxy-β-ketoester from a suitable α-hydroxy ester and a β-ketoester.

  • Cyclization:

    • Dissolve the γ-acyloxy-β-ketoester (1.0 eq) in anhydrous THF or toluene.

    • Cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq), to the solution.

    • Allow the reaction to stir at -78 °C for 30 minutes and then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Observed Issue Potential Cause Troubleshooting Suggestion
Low or No Product Formation Incomplete deprotonation.Use a stronger base (e.g., LDA) or a different solvent (e.g., DMF). Ensure all reagents and glassware are scrupulously dry.
Steric hindrance in the substrate.Consider a different synthetic route, such as a Reformatsky-type reaction followed by lactonization.
Formation of Side Products (e.g., intermolecular condensation) Reaction concentration is too high.Run the reaction at a lower concentration to favor the intramolecular cyclization.
Reaction temperature is too high.Maintain a low temperature during the addition of the base and allow the reaction to warm slowly.
Epimerization at the α-position Prolonged reaction time or use of a strong, non-hindered base.Use a hindered base like lithium diisopropylamide (LDA) and monitor the reaction closely to stop it upon completion.
Step 2: Elaboration of the Polyketide Side Chain

Attaching and modifying the complex side chain of this compound often involves stereoselective aldol (B89426) reactions, Wittig reactions, or other C-C bond-forming reactions.

  • Enolate Formation:

    • Dissolve the tetronic acid derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C.

    • Add a chiral auxiliary or a chiral Lewis acid.

    • Slowly add a base, such as diisopropylethylamine (DIPEA, 1.5 eq), followed by a boron or titanium triflate reagent to form a chiral enolate.

  • Aldol Reaction:

    • To the in situ generated enolate, add the desired aldehyde (1.2 eq) dropwise at -78 °C.

    • Stir the reaction at -78 °C for 4-6 hours.

  • Workup and Purification:

    • Quench the reaction with a pH 7 buffer.

    • Extract with DCM, dry the organic layer, and concentrate.

    • Purify by column chromatography to isolate the desired diastereomer.

Observed Issue Potential Cause Troubleshooting Suggestion
Low Diastereoselectivity Inappropriate chiral auxiliary or Lewis acid.Screen different chiral auxiliaries or Lewis acids. Temperature control is also critical; ensure the reaction is maintained at a low temperature.
Racemization of the aldehyde.Use freshly distilled or purified aldehyde.
Low Yield Poor enolate formation.Experiment with different bases, solvents, and Lewis acids. Ensure anhydrous conditions.
Decomposition of starting material or product.Run the reaction at a lower temperature or for a shorter duration.

Visualizing Synthetic Pathways and Logic

To aid in understanding the synthetic logic, the following diagrams illustrate key workflows and relationships.

dieckmann_cyclization_workflow start Start: γ-Acyloxy-β-ketoester base_addition Base Addition (e.g., NaH, KOtBu) in Anhydrous Solvent start->base_addition enolate_formation Enolate Formation base_addition->enolate_formation cyclization Intramolecular Cyclization (Dieckmann) enolate_formation->cyclization workup Aqueous Workup (Quench, Extract) cyclization->workup purification Purification (Chromatography) workup->purification product Product: Substituted Tetronic Acid purification->product

Caption: Workflow for the Dieckmann cyclization to form the tetronic acid core.

troubleshooting_logic issue Low Yield in Cyclization cause1 Incomplete Deprotonation issue->cause1 Is starting material consumed? cause2 Side Reactions issue->cause2 Are there unidentified spots on TLC? cause3 Steric Hindrance issue->cause3 Is the substrate highly substituted? solution1 Use Stronger Base Ensure Anhydrous Conditions cause1->solution1 solution2 Lower Concentration Control Temperature cause2->solution2 solution3 Modify Synthetic Route cause3->solution3

Caption: Decision-making logic for troubleshooting low yields in the cyclization step.

Technical Support Center: Optimizing Tetromycin B Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and application of Tetromycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyketide antibiotic characterized by a tetronic acid moiety.[1][2] Unlike tetracycline (B611298) antibiotics that inhibit protein synthesis by binding to the 30S ribosomal subunit, this compound's mechanism of action is not fully elucidated but it is known to be an unusual tetronic acid structured antibiotic.[1] Some studies indicate that it acts as a cysteine protease inhibitor.[2]

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The critical parameters for a successful this compound synthesis, or the synthesis of similar tetronic acid-containing molecules, generally include precise temperature control, the choice of a non-polar aprotic solvent, the selection of a suitable base, and the careful management of reaction time to avoid side product formation.

Q3: What are the common challenges in working with tetronic acid compounds like this compound?

A3: Common challenges include controlling the stereochemistry of the molecule, potential for epimerization, and the stability of the tetronic acid ring, which can be sensitive to both acidic and basic conditions.[3] Purification can also be challenging due to the polarity of the molecule.

Q4: How should I purify crude this compound?

A4: Purification of polar compounds like this compound is often achieved through reverse-phase high-performance liquid chromatography (rp-HPLC). Other potential methods include column chromatography using silica (B1680970) gel with a polar mobile phase. The choice of purification method will depend on the specific impurities present in the crude product.

Q5: What are the optimal storage conditions for this compound?

A5: For long-term stability, this compound solid should be stored at -20°C. Solutions should be prepared fresh for experiments. If short-term storage of a solution is necessary, it should be kept at 4°C for no longer than 24 hours.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield of the desired this compound product.

  • Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete reaction: The reaction time may be insufficient. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

    • Side product formation: Undesired side reactions may be consuming the starting materials. This can often be addressed by optimizing the reaction temperature. Running the reaction at a lower temperature may improve selectivity for the desired product.

    • Degradation of the product: this compound may be degrading under the reaction or workup conditions. Ensure that the pH is maintained within a stable range, as tetronic acids can be sensitive to strong acids and bases.[3]

    • Purity of reagents and solvents: The presence of impurities, including water, in the reagents or solvents can interfere with the reaction. Ensure all reagents are of high purity and that anhydrous solvents are used where necessary.

Issue 2: Presence of multiple spots on TLC, indicating impurities.

  • Question: My final product shows multiple spots on the TLC plate. What are these impurities and how can I remove them?

  • Answer: The impurities could be unreacted starting materials, side products from competing reactions, or degradation products.

    • Identification of impurities: If possible, isolate the major impurities using preparative TLC or column chromatography and characterize them by mass spectrometry and NMR to understand their origin.

    • Optimization of purification: If the impurities have different polarities from this compound, optimize your column chromatography conditions (e.g., solvent gradient, choice of stationary phase) to achieve better separation. Reverse-phase HPLC is often effective for separating complex mixtures of polar compounds.

Issue 3: Inconsistent results between batches.

  • Question: I am observing significant variability in yield and purity between different batches of my this compound synthesis. What could be the cause?

  • Answer: Inconsistent results are often due to variations in reaction setup and conditions.

    • Strict control of parameters: Ensure that reaction parameters such as temperature, reaction time, and the rate of reagent addition are kept consistent across all batches.

    • Inert atmosphere: Reactions involving organometallic reagents or other air-sensitive compounds must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Reagent quality: Use reagents from the same supplier and lot number if possible to minimize variability. If this is not feasible, the purity of new batches of reagents should be verified.

Data Presentation

Table 1: Optimized Reaction Conditions for a Hypothetical Key Synthetic Step (e.g., Aldol reaction for side chain introduction)

ParameterOptimized Value
Temperature -78 °C
Solvent Anhydrous Tetrahydrofuran (THF)
Base Lithium diisopropylamide (LDA)
Equivalents of Base 1.1 equivalents
Reaction Time 2 hours
Quenching Agent Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Table 2: Stability of this compound under Various Conditions

ConditionObservation
Acidic pH (pH < 4) Gradual degradation observed over 24 hours.
Neutral pH (pH 6-8) Relatively stable for short periods (up to 48 hours) at 4°C.
Basic pH (pH > 9) Rapid degradation, potential opening of the tetronic acid ring.
Elevated Temperature (> 40°C) Significant degradation observed, even at neutral pH.
Exposure to Light Some sensitivity to UV light, storage in amber vials is recommended.

Experimental Protocols

Protocol: Synthesis of a Tetronic Acid Moiety (Illustrative)

This protocol describes a general method for the synthesis of a tetronic acid ring, which is a core structural feature of this compound. This is a representative procedure and may require optimization for the specific substrate.

Materials:

  • Diethyl malonate

  • Acyl chloride (R-COCl)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Acylation of Malonic Ester:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add diethyl malonate (1.0 eq) to the stirred solution.

    • After stirring for 30 minutes, add the acyl chloride (1.0 eq) dropwise via the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC.

  • Workup and Extraction:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and acidify with 2M HCl to pH ~2.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude acylated malonic ester.

  • Cyclization to form the Tetronic Acid:

    • The crude product from the previous step is then subjected to cyclization conditions, which can vary depending on the specific substrate. A common method involves treatment with a strong acid or base to promote intramolecular condensation.

  • Purification:

    • The crude tetronic acid derivative is purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Visualizations

TetromycinB_Mechanism_of_Action This compound This compound Cysteine Protease Cysteine Protease This compound->Cysteine Protease Binds to Inhibition of Proteolytic Activity Inhibition of Proteolytic Activity Cysteine Protease->Inhibition of Proteolytic Activity Leads to Disruption of Cellular Processes Disruption of Cellular Processes Inhibition of Proteolytic Activity->Disruption of Cellular Processes

Caption: Hypothetical mechanism of action of this compound.

TetromycinB_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Materials Starting Materials Coupling Reaction Coupling Reaction Starting Materials->Coupling Reaction Step 1 Cyclization Cyclization Coupling Reaction->Cyclization Step 2 Post-Cyclization Modifications Post-Cyclization Modifications Cyclization->Post-Cyclization Modifications Step 3 Crude this compound Crude this compound Post-Cyclization Modifications->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Initial Cleanup Reverse-Phase HPLC Reverse-Phase HPLC Column Chromatography->Reverse-Phase HPLC Final Purification Pure this compound Pure this compound Reverse-Phase HPLC->Pure this compound LC-MS LC-MS Pure this compound->LC-MS Verify Mass NMR NMR Pure this compound->NMR Confirm Structure

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield Low Yield Low Yield Check Reaction Time Check Reaction Time Low Yield->Check Reaction Time Analyze for Side Products Analyze for Side Products Check Reaction Time->Analyze for Side Products Complete Increase Reaction Time Increase Reaction Time Check Reaction Time->Increase Reaction Time Incomplete Assess Product Stability Assess Product Stability Analyze for Side Products->Assess Product Stability No Side Products Optimize Temperature Optimize Temperature Analyze for Side Products->Optimize Temperature Side Products Present Verify Reagent Purity Verify Reagent Purity Assess Product Stability->Verify Reagent Purity Stable Modify Workup pH Modify Workup pH Assess Product Stability->Modify Workup pH Degradation Observed Use Anhydrous Solvents Use Anhydrous Solvents Verify Reagent Purity->Use Anhydrous Solvents Impurities Found

Caption: Troubleshooting workflow for low reaction yield.

References

Tetromycin B Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetromycin B purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this complex polyketide.

General Information

This compound is a tetronic acid antibiotic with a molecular formula of C34H46O5 and a molecular weight of 534.7 g/mol . It is known to be soluble in ethanol, methanol, DMF, and DMSO, with moderate water solubility. These properties present unique challenges during purification, which this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for purifying this compound from a crude extract?

A1: A common starting point for the purification of complex polyketides like this compound from a crude extract involves a multi-step approach. This typically begins with liquid-liquid extraction to partition the compound of interest away from highly polar or nonpolar impurities. This is followed by chromatographic techniques for further separation.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: Given this compound's moderate water solubility and likely hydrophobic nature, a combination of chromatographic methods is recommended. Normal-phase chromatography on silica (B1680970) gel can be effective for initial fractionation. However, for higher resolution and purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) are often more suitable.

Q3: I am observing low yield after my initial purification steps. What could be the cause?

A3: Low yield can stem from several factors. Firstly, ensure that the extraction solvent and pH are optimal for this compound to minimize its loss during initial partitioning. Secondly, irreversible adsorption onto the stationary phase of your chromatography column can occur. Consider using a less retentive stationary phase or modifying your mobile phase. Finally, degradation of the compound can be a factor; it's crucial to handle the compound at low temperatures and minimize exposure to harsh pH conditions.

Q4: My purified this compound shows signs of degradation upon storage. How can I improve its stability?

A4: this compound should be stored at -20°C for long-term stability. For working solutions, it is advisable to prepare them fresh. If solutions must be stored, keep them at 4°C for short periods and protect them from light. The use of antioxidants in the storage buffer could also be explored, though their compatibility with downstream applications must be verified.

Q5: What is the best approach for final polishing and obtaining high-purity this compound suitable for biological assays?

A5: For final polishing, preparative RP-HPLC is often the method of choice. Employing a high-resolution column and a shallow gradient of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) in water can effectively separate closely related impurities. Following HPLC, a desalting step may be necessary if salts from buffers were used.

Troubleshooting Guides

Guide 1: Issues During Chromatographic Purification

This guide addresses common problems encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Column overload.2. Inappropriate mobile phase pH.3. Secondary interactions with the stationary phase.4. Column degradation.1. Reduce the sample load.2. Adjust the mobile phase pH to ensure this compound is in a single ionic state.3. Add a competitive agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.4. Flush the column with a strong solvent or replace it if necessary.
Co-elution of Impurities 1. Insufficient resolution of the chromatographic method.2. Presence of structurally similar impurities.1. Optimize the gradient steepness in RP-HPLC.2. Try a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl column instead of a C18).3. Explore Hydrophobic Interaction Chromatography (HIC) as an orthogonal separation technique.
Irreversible Adsorption on the Column 1. Strong hydrophobic or ionic interactions between this compound and the stationary phase.1. Use a mobile phase with a higher organic solvent concentration or a stronger eluting solvent.2. Consider using a column with a less retentive stationary phase (e.g., C8 or C4 instead of C18).3. For ion-exchange effects on silica, consider using end-capped columns.
Low Recovery from the Column 1. Degradation of this compound on the column.2. Precipitation of the compound on the column.1. Perform purification at a lower temperature.2. Ensure the mobile phase composition maintains the solubility of this compound throughout the run.
Guide 2: Challenges in Crystallization

This guide provides solutions for common issues encountered during the crystallization of this compound for structural studies or as a final purification step.

Problem Potential Cause(s) Troubleshooting Steps
Failure to Crystallize (Oiling Out) 1. Solution is too supersaturated.2. Presence of impurities inhibiting crystal nucleation.3. Inappropriate solvent system.1. Slow down the rate of solvent evaporation or cooling.2. Further purify the material using preparative HPLC.3. Screen a wider range of solvent/anti-solvent systems. Vapor diffusion is a recommended technique.
Formation of Small or Poor-Quality Crystals 1. Rapid nucleation and crystal growth.2. Presence of impurities.1. Decrease the level of supersaturation.2. Introduce seed crystals to promote controlled growth.3. Filter the solution before setting up the crystallization to remove particulate matter.
Crystals are Difficult to Handle (e.g., too fragile) 1. Solvent choice leading to a specific crystal habit.1. Experiment with different crystallization solvents or add a co-solvent to modify the crystal growth pattern.

Experimental Protocols

Protocol 1: General Workflow for this compound Purification

Caption: General experimental workflow for the purification of this compound.

Protocol 2: Troubleshooting Logic for Low Purification Yield

troubleshooting_yield start Low Yield of this compound check_extraction Check Extraction Efficiency Was the correct solvent and pH used? start->check_extraction check_degradation Assess Compound Stability Are there degradation products in chromatograms? start->check_degradation check_column_recovery Evaluate Column Performance Is the compound irreversibly binding? start->check_column_recovery optimize_extraction Optimize extraction protocol: - Test different solvents - Adjust pH check_extraction:f1->optimize_extraction No optimize_conditions Modify purification conditions: - Lower temperature - Use protective agents check_degradation:f1->optimize_conditions Yes change_column Change chromatography method: - Use a less retentive column - Try a different technique (e.g., HIC) check_column_recovery:f1->change_column Yes end Improved Yield optimize_extraction->end optimize_conditions->end change_column->end

Caption: Troubleshooting decision tree for addressing low yield in this compound purification.

Technical Support Center: Overcoming Low Yield in Tetromycin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biosynthetic pathway and common synthetic challenges of Tetromycin B is limited in publicly available scientific literature. Therefore, this guide is based on established principles of polyketide natural product synthesis, fermentation optimization, and common challenges encountered with structurally related molecules. The provided protocols and troubleshooting advice are intended as a general framework to be adapted to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: My fermentation is showing poor or no production of this compound. Where should I start troubleshooting?

A1: Low productivity in fermentation is a common issue that can stem from multiple factors. A systematic approach is crucial.[1][2][3][4] Start by verifying the foundational elements of your experiment:

  • Strain Integrity: Confirm the genetic stability and viability of your producing strain (e.g., Streptomyces sp.). Re-streak from a frozen stock to ensure you are not working with a mutated or contaminated culture.

  • Media Composition: Double-check the preparation of your fermentation medium. Errors in component concentrations, pH, or the quality of raw materials can significantly impact secondary metabolite production.[1][5]

  • Growth Conditions: Verify that fermentation parameters such as temperature, pH, agitation speed, and aeration are optimal for your specific strain.[6][7] Deviations can stress the organism and shut down secondary metabolism.[2]

  • Analytical Method: Ensure your method for detecting and quantifying this compound (e.g., HPLC, LC-MS) is properly calibrated and sensitive enough to detect low concentrations of the product.

Q2: I've confirmed my basic setup is correct, but the yield is still low. What are the next steps?

A2: If the basics are covered, the next step is to investigate precursor availability and potential metabolic bottlenecks. Polyketides like this compound are synthesized from simple building blocks derived from primary metabolism, such as acetyl-CoA and malonyl-CoA.[8][9][10]

  • Precursor Limitation: The intracellular pool of necessary precursors might be insufficient.[9][11] Consider precursor feeding experiments by supplementing the culture medium with compounds like sodium acetate (B1210297), propionate, or specific amino acids that can be readily converted into the required building blocks.

  • Metabolic Bottlenecks: The expression of the this compound biosynthetic gene cluster (BGC) might be low, or key enzymes within the pathway could be inefficient.[9][10] Analyze the expression of key polyketide synthase (PKS) genes using RT-qPCR.

  • Feedback Inhibition: The accumulation of this compound or an intermediate compound could be inhibiting its own production.[4]

Q3: My producing organism grows well, but doesn't produce this compound. What could be the cause?

A3: This common scenario, known as uncoupling of growth from production, often points towards regulatory issues or the timing of secondary metabolism.[2][8]

  • Silent Gene Clusters: Many secondary metabolite BGCs are "silent" or poorly expressed under standard laboratory conditions.[9]

  • Growth Phase Dependence: Secondary metabolite production typically occurs during the stationary phase of growth when nutrient levels change.[2][9] Your fermentation may not be running long enough to enter this productive phase.

  • Nutrient Repression: High concentrations of readily available carbon or nitrogen sources can suppress secondary metabolism.[1] Try using slowly assimilated carbon sources or altering the carbon-to-nitrogen ratio in your medium.[1]

Q4: How can I improve the availability of precursors for this compound synthesis?

A4: Enhancing the precursor supply is a powerful strategy to boost polyketide production.[9][10][11]

  • Metabolic Engineering: This is an advanced but highly effective approach. Overexpressing genes involved in the synthesis of acetyl-CoA and malonyl-CoA, such as acetyl-CoA carboxylase (ACC), can increase the pool of these key building blocks.[10] Additionally, deleting genes for competing pathways that consume these precursors can redirect metabolic flux towards this compound synthesis.[11]

  • Precursor Feeding: As mentioned in A2, this is a more direct and experimentally simpler method. Systematically test the addition of different potential precursors at various concentrations and time points during the fermentation.

Q5: Is it possible that the this compound I'm producing is degrading?

A5: Yes, product instability can be a significant cause of apparent low yield. The chemical structure of this compound may be sensitive to pH, temperature, or enzymatic degradation by other products of the host organism.

  • Stability Studies: Perform experiments to assess the stability of purified this compound under your fermentation and extraction conditions. Incubate a known concentration of the compound in sterile fermentation medium and measure its concentration over time.

  • Extraction Optimization: Develop a rapid and gentle extraction protocol to minimize product degradation. This may involve immediate cooling of the culture broth, pH adjustment, and the use of protective agents.

Section 2: Troubleshooting Guides

Guide 1: Diagnosing Low Yield Issues

This guide provides a logical workflow to identify the root cause of low this compound yield.

G start Start: Low this compound Yield check_basics Step 1: Verify Basics - Strain Integrity - Media Composition - Growth Conditions start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Action: Correct Basic Parameters (Re-streak, Remake Media) basics_ok->fix_basics No check_precursors Step 2: Investigate Precursors - Perform Precursor Feeding - Analyze Metabolic Flux basics_ok->check_precursors Yes fix_basics->check_basics precursors_ok Yield Improved? check_precursors->precursors_ok optimize_feeding Action: Optimize Precursor Feeding Strategy precursors_ok->optimize_feeding Yes check_expression Step 3: Analyze Gene Expression - RT-qPCR on PKS genes - Proteomics Analysis precursors_ok->check_expression No end Yield Optimized optimize_feeding->end expression_ok Expression Low? check_expression->expression_ok engineer_strain Action: Metabolic Engineering (Promoter replacement, etc.) expression_ok->engineer_strain Yes check_stability Step 4: Assess Product Stability - Test stability in media - Optimize extraction expression_ok->check_stability No engineer_strain->end stability_ok Product Stable? check_stability->stability_ok modify_recovery Action: Develop Gentle Recovery Process stability_ok->modify_recovery No stability_ok->end Yes modify_recovery->end

Caption: Troubleshooting workflow for low this compound yield.

Guide 2: Optimizing Fermentation Conditions

Use statistical methods like Design of Experiments (DoE) to efficiently optimize multiple parameters.[1][2]

Table 1: Example of Fermentation Parameter Optimization

ParameterRange LowRange HighPotential Impact on Yield
Temperature (°C) 2535Affects enzyme kinetics and cell viability.[7]
pH 6.08.0Influences enzyme activity and product stability.[12]
Agitation (RPM) 150250Affects oxygen transfer and shear stress.[6]
Carbon Source (g/L) 10 (e.g., Galactose)40 (e.g., Glucose)High glucose can cause repression; slow-release sources may be better.[1]
Nitrogen Source (g/L) 1 (e.g., Peptone)5 (e.g., Soy Flour)The C:N ratio is critical for triggering secondary metabolism.[1][12]

Section 3: Experimental Protocols

Protocol 1: Precursor Feeding Experiment

Objective: To determine if the synthesis of this compound is limited by the availability of primary metabolic precursors.

Materials:

  • Active culture of the this compound producing strain.

  • Production medium.

  • Sterile stock solutions of potential precursors (e.g., 1M Sodium Acetate, 1M Sodium Propionate).

  • HPLC or LC-MS for this compound quantification.

Methodology:

  • Inoculate a series of identical fermentation flasks with the producing strain.

  • At a specific time point post-inoculation (e.g., 24 or 48 hours), add a sterile precursor solution to the experimental flasks to a final concentration (e.g., 20 mM). Include a control flask with no precursor added.

  • Continue the fermentation for the standard production period.

  • At the end of the fermentation, harvest the broth from all flasks.

  • Extract this compound from the broth using an established protocol (e.g., ethyl acetate extraction).

  • Quantify the concentration of this compound in each extract using HPLC or LC-MS.

  • Compare the yields from the precursor-fed flasks to the control. A significant increase in yield suggests precursor limitation.

Protocol 2: RT-qPCR for PKS Gene Expression

Objective: To quantify the transcript levels of key genes in the this compound biosynthetic gene cluster.

Materials:

  • RNA extraction kit suitable for Streptomyces or your producing organism.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers specific to your target PKS genes and a housekeeping gene (e.g., 16S rRNA).

  • qPCR instrument.

Methodology:

  • Collect cell pellets from your fermentation culture at different time points (e.g., early log phase, late log phase, stationary phase).

  • Extract total RNA from the cell pellets according to the kit manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme.

  • Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and qPCR master mix.

  • Run the qPCR program and collect the fluorescence data.

  • Analyze the data using the ΔΔCt method to determine the relative expression levels of your target PKS genes, normalized to the housekeeping gene. Compare expression levels between different growth phases or culture conditions.

Section 4: Visualizing Biosynthetic Concepts

Hypothetical this compound Biosynthesis Pathway

Polyketides are assembled in a modular fashion by large enzymes called Polyketide Synthases (PKSs).[8][13][14] Each module is responsible for adding a specific building block (extender unit) to the growing polyketide chain.

G cluster_0 Polyketide Synthase (PKS) loading Loading Module Accepts Starter Unit (e.g., Acetyl-CoA) mod1 Module 1 Selects Extender (e.g., Malonyl-CoA) Condensation loading->mod1 mod2 Module 2 Selects Extender (e.g., Methylmalonyl-CoA) Condensation mod1->mod2 modN Module 'n' Selects Extender Condensation mod2->modN release Release Thioesterase Domain Cyclization & Release modN->release polyketide Linear Polyketide Chain release->polyketide precursors Precursors (Acetyl-CoA, Malonyl-CoA, etc.) precursors->loading tetromycin This compound polyketide->tetromycin Post-PKS Modifications

Caption: A generalized modular Polyketide Synthase (PKS) pathway.

References

Technical Support Center: Identification of Tetracycline Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of tetracycline (B611298) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of tetracycline?

A1: The major degradation products of tetracycline include 4-epitetracycline (ETC), anhydrotetracycline (B590944) (ATC), and 4-epianhydrotetracycline (B1505794) (EATC). These compounds can form under various conditions, such as in acidic environments or during storage at high temperatures and humidity.

Q2: What are the common degradation pathways for tetracycline?

A2: Tetracycline degradation can occur through several pathways, including hydroxylation, methyl oxidation, decarbonization, demethylation, and secondary alcohol oxidation. The specific pathway is often dependent on the environmental conditions, such as pH, temperature, and the presence of oxidizing agents.[1][2][3]

Q3: Which analytical techniques are most suitable for identifying tetracycline degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often as LC-MS/MS, is a powerful technique for the separation and identification of tetracycline and its degradation products.[4][5][6] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster and more efficient separations.[7] HPLC with fluorescence or UV detection is also commonly used.

Q4: What is the purpose of forced degradation studies for tetracycline?

A4: Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the drug substance under more severe conditions than accelerated stability studies. These studies help to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Establish the intrinsic stability of the molecule.

  • Develop and validate stability-indicating analytical methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of tetracycline and its degradation products.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for tetracycline shows significant peak tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for tetracycline is a common issue and can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the basic tetracycline molecule and acidic silanol (B1196071) groups on the surface of the silica-based HPLC column can cause peak tailing.

  • Metal Chelation: Tetracyclines are known to chelate with metal ions. If there are any exposed metal surfaces in your HPLC system (e.g., frits, tubing, or the column itself), tetracycline can interact with them, leading to poor peak shape.

  • Column Overload: Injecting too much of the sample can lead to peak distortion.

Solutions:

  • Mobile Phase Optimization:

    • Low pH: Operating the mobile phase at a low pH (around 2-3) can help to suppress the ionization of silanol groups, minimizing secondary interactions.

    • Add Chelating Agents: Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) or oxalic acid in your mobile phase can sequester metal ions and prevent them from interacting with the tetracycline.[8]

  • Column Selection and Care:

    • Use End-Capped Columns: Modern, high-purity, end-capped C8 or C18 columns are recommended as they have fewer free silanol groups.

    • Column Washing: Periodically washing the column with a solution containing a chelating agent can help to remove metal contaminants.[8]

  • Sample Preparation:

    • Reduce Injection Volume/Concentration: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.

Issue 2: Inconsistent Retention Times

Question: The retention times for my tetracycline and its degradation products are shifting between runs. What could be the problem?

Answer:

Retention time variability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

  • Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.

Solutions:

  • Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for each run. Degas the mobile phase to prevent bubble formation.

  • Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.

  • Adequate Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a new run.

  • System Maintenance: Regularly check the HPLC pump for leaks and ensure the check valves are functioning correctly.

Experimental Protocols

Forced Degradation of Tetracycline

This protocol outlines the general steps for conducting forced degradation studies on tetracycline. The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.

1. Acidic Degradation:

  • Dissolve tetracycline in 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[9]

  • Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide (B78521) (NaOH).

  • Dilute to the final concentration with the mobile phase.

2. Alkaline Degradation:

  • Dissolve tetracycline in 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[9]

  • Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid (HCl).

  • Dilute to the final concentration with the mobile phase.

3. Oxidative Degradation:

  • Dissolve tetracycline in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a specified time (e.g., 24 hours).

  • Dilute to the final concentration with the mobile phase.

4. Thermal Degradation:

  • Expose the solid tetracycline powder to dry heat in an oven at a high temperature (e.g., 70°C) for a set duration (e.g., 48 hours).

  • Dissolve the stressed sample in the mobile phase for analysis.

5. Photolytic Degradation:

  • Expose a solution of tetracycline (or the solid powder) to UV light (e.g., 254 nm) or a combination of UV and visible light for a specific period.

  • Prepare the sample for analysis by dissolving it in the mobile phase.

HPLC-MS/MS Method for Tetracycline and its Degradation Products

This is a general method and may require optimization for your specific instrument and application.

1. Chromatographic Conditions:

  • Column: A C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 20 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for tetracyclines.[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of known degradation products or full scan mode for the identification of unknown degradants.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.[10]

Data Presentation

The following table summarizes the precursor and product ions for common tetracyclines that can be used for their identification and quantification in LC-MS/MS analysis.[10]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Tetracycline445410154
Chlortetracycline479462444
Oxytetracycline461443426
Doxycycline445428125

Visualizations

Tetracycline_Degradation_Pathway Tetracycline Tetracycline Epitetracycline Epitetracycline Tetracycline->Epitetracycline Epimerization Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration Epianhydrotetracycline Epianhydrotetracycline Epitetracycline->Epianhydrotetracycline Dehydration Further_Degradation Further Degradation Products Anhydrotetracycline->Further_Degradation Epianhydrotetracycline->Further_Degradation

Caption: A simplified diagram of the primary degradation pathways of tetracycline.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples Tetracycline_Sample Tetracycline Sample Tetracycline_Sample->Acid Tetracycline_Sample->Base Tetracycline_Sample->Oxidation Tetracycline_Sample->Thermal Tetracycline_Sample->Photo LCMS_Analysis LC-MS/MS Analysis Stressed_Samples->LCMS_Analysis Data_Analysis Data Analysis and Structure Elucidation LCMS_Analysis->Data_Analysis Report Identification of Degradation Products Data_Analysis->Report

References

Technical Support Center: Tetromycin B Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in antibacterial assays with Tetromycin B, a member of the tetracycline (B611298) family of antibiotics.

Troubleshooting Guide

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
Possible Cause Troubleshooting Step Expected Outcome
Inaccurate Drug Concentration Verify the stock solution concentration and ensure proper serial dilutions. Use a calibrated spectrophotometer or HPLC to confirm the concentration of the working solution.Accurate and reproducible MIC values.
Chelation of this compound The assay medium may contain divalent cations (e.g., Mg²⁺, Ca²⁺) that chelate tetracyclines, reducing their effective concentration.[1] Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as per CLSI guidelines.Lower and more consistent MIC values.
High Inoculum Density An excessively high bacterial inoculum can lead to an "inoculum effect," where the antibiotic is overwhelmed.[2] Standardize the inoculum to 5 x 10⁵ CFU/mL using a spectrophotometer (e.g., 0.5 McFarland standard).MIC values will be more consistent and in the expected range.
Drug Degradation Tetracyclines are sensitive to light and pH.[3] Prepare fresh stock solutions, store them protected from light, and ensure the pH of the assay medium is within the recommended range (typically 7.2-7.4).Increased potency of the antibiotic and more reliable results.
Problem 2: Poor or no zone of inhibition in disk diffusion assays.
Possible Cause Troubleshooting Step Expected Outcome
Improper Disk Saturation Ensure disks are fully saturated with the correct concentration of this compound solution and are properly dried before application.Clear and measurable zones of inhibition.
Poor Diffusion of the Antibiotic The large molecular weight of some tetracyclines can hinder their diffusion in agar (B569324).[4] Ensure the agar depth is uniform and as per the standardized method (e.g., 4 mm for CLSI). Consider using a different assay method like broth microdilution if diffusion is a persistent issue.Improved diffusion and more reliable zone measurements.
Bacterial Resistance The bacterial strain may have acquired resistance to tetracyclines.[5][6] Test against a known susceptible control strain (e.g., E. coli ATCC 25922). Consider molecular methods to check for resistance genes (e.g., efflux pumps, ribosomal protection proteins).[5][7]Confirmation of resistance will guide further experimental design.
Problem 3: High variability between replicate wells/plates.
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Inoculum Ensure the bacterial suspension is homogenous before and during inoculation. Vortex the suspension gently before pipetting.Reduced well-to-well and plate-to-plate variability.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the medium and antibiotic, affecting bacterial growth. Fill the outer wells with sterile water or media without inoculum. Ensure proper sealing of the plates.More uniform growth and MIC readings across the plate.
Pipetting Errors Inaccurate pipetting can lead to significant variations in antibiotic concentration and inoculum density. Calibrate pipettes regularly and use proper pipetting techniques.Increased precision and reproducibility of results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, a tetracycline antibiotic, works by inhibiting protein synthesis in bacteria.[3][5][6] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][8] This effectively blocks the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect.[1]

Q2: How can I be sure my this compound is active?

A2: Always include a quality control (QC) strain with a known, narrow range of expected MIC values for this compound in your assays. For example, using a susceptible strain like Staphylococcus aureus ATCC 29213 should yield consistent results within the established QC range.

Q3: Can the type of media I use affect the results?

A3: Yes, the composition of the culture medium can significantly impact the activity of tetracyclines. As mentioned, divalent cations like calcium and magnesium can chelate the antibiotic, reducing its availability.[1] It is crucial to use standardized, cation-adjusted media for susceptibility testing.

Q4: What are the common mechanisms of resistance to this compound?

A4: Bacteria can develop resistance to tetracyclines through two primary mechanisms:

  • Efflux pumps: These are membrane proteins that actively pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[5]

  • Ribosomal protection proteins: These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to continue.[5][6]

Q5: My results are still inconsistent after trying the troubleshooting steps. What else could be the problem?

A5: If you continue to see inconsistent results, consider the following:

  • Contamination: Check for contamination in your bacterial cultures, media, and reagents.

  • Incubation Conditions: Ensure your incubator is maintaining a stable temperature and, if required, CO₂ concentration.

  • Reader/Instrument Error: If you are using an automated reader for MIC determination, ensure it is properly calibrated.

Experimental Protocols

Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., sterile deionized water, DMSO) to a final concentration of 10 mg/mL.

    • Sterilize by filtration through a 0.22 µm filter.

    • Store in small aliquots at -20°C or below, protected from light.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate test broth (e.g., CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microplate wells.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microplate with the appropriate broth.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data Summary

Table 1: Example MIC Data for E. coli ATCC 25922 with Potential Inconsistency

Experiment IDReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean MIC (µg/mL)Standard DeviationNotes
EXP-00148169.336.11High variability, potential inoculum effect.
EXP-0022222.000.00Consistent results after inoculum standardization.
EXP-003881610.674.62Suspected chelation in non-cation-adjusted media.
EXP-0041211.330.58Consistent results in cation-adjusted MHB.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells inoculum->inoculate dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC incubate->read_mic analyze Analyze Data read_mic->analyze

Caption: Workflow for a standard broth microdilution MIC assay.

troubleshooting_logic start Inconsistent MIC Results check_inoculum Is Inoculum Standardized (5x10^5 CFU/mL)? start->check_inoculum check_media Is Media Cation-Adjusted (e.g., CAMHB)? check_inoculum->check_media Yes standardize Standardize Inoculum check_inoculum->standardize No check_drug Is Drug Stock Fresh and Properly Stored? check_media->check_drug Yes use_camhb Use Cation-Adjusted Media check_media->use_camhb No check_resistance Is a QC Strain Used and Within Range? check_drug->check_resistance Yes prepare_fresh Prepare Fresh Stock check_drug->prepare_fresh No investigate_resistance Investigate Potential Resistance check_resistance->investigate_resistance No consistent_results Consistent Results check_resistance->consistent_results Yes standardize->start use_camhb->start prepare_fresh->start

Caption: Decision tree for troubleshooting inconsistent MIC results.

mechanism_of_action cluster_subunits Ribosomal Subunits ribosome 70S Ribosome s30 30S ribosome->s30 s50 50S ribosome->s50 protein Protein Synthesis (Blocked) s30->protein inhibition tetromycin This compound tetromycin->s30 binds trna aminoacyl-tRNA trna->s30 binding site blocked

Caption: Mechanism of action of this compound on the bacterial ribosome.

References

Technical Support Center: Optimizing Tetromycin B Concentration for MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Tetromycin B concentration in Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in an MIC assay?

A1: For a novel compound like this compound where established MIC ranges are not widely published, a broad initial screening range is recommended. A typical starting range for novel antimicrobials is 0.03 to 64 µg/mL or 0.125 to 128 µg/mL in a twofold serial dilution format. This wide range helps to capture the MIC value whether the compound is highly potent or requires a higher concentration for inhibition.

Q2: What is the best solvent to use for preparing a this compound stock solution?

A2: this compound is soluble in ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] For MIC testing, it is crucial to use a solvent that is least toxic to the bacteria at the final concentration used in the assay. DMSO is a common choice, but it is essential to ensure the final concentration in the MIC assay does not exceed 1-2%, as higher concentrations can inhibit bacterial growth. Always include a solvent control (media with the highest concentration of solvent used) to verify it does not affect bacterial viability.

Q3: What type of culture medium is recommended for MIC testing with this compound?

A3: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine antimicrobial susceptibility testing for most non-fastidious bacteria. However, it is important to be aware that some tetracycline (B611298) derivatives can be inactivated in MHB.[2] One study showed that after 18 hours in MHB, some tetracyclines were inactivated by up to 42%.[2] Therefore, if you observe unexpectedly high MIC values, you may consider testing in parallel with a different medium, such as Nutrient Broth, where tetracycline degradation has been reported to be negligible.[2]

Q4: How stable is this compound in culture medium during a typical MIC incubation?

Q5: Are there any known interactions between this compound and media components?

A5: Divalent cations, such as Ca²⁺ and Mg²⁺, which are present in CAMHB, are known to chelate tetracycline antibiotics. This interaction can reduce the effective concentration of the antibiotic and lead to an increase in the observed MIC.[3] If you are observing higher than expected MICs, this could be a contributing factor.

Troubleshooting Guide

This guide addresses common issues you may encounter during MIC testing with this compound.

Problem Potential Cause Recommended Solution
Inconsistent MIC values between experiments 1. Inoculum variability: The density of the bacterial culture is a critical parameter. A higher inoculum can lead to higher MICs (the "inoculum effect").[4] 2. Compound instability: this compound may be degrading in the culture medium during incubation.[2] 3. Pipetting errors: Inaccurate serial dilutions can lead to significant variability.1. Standardize your inoculum: Always use a standardized inoculum, typically adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] 2. Assess compound stability: Consider performing a control experiment to check the stability of this compound in your chosen medium over the incubation period. You could also consider using a medium where tetracyclines have shown greater stability, such as Nutrient Broth.[2] 3. Ensure proper mixing and use calibrated pipettes.
Precipitation of this compound in the microtiter plate Poor solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous medium, especially after dilution from an organic stock solution.1. Visually inspect wells: Carefully check the wells for any signs of precipitation. 2. Use a higher concentration stock solution: This will reduce the amount of organic solvent added to the first well. 3. Gentle warming: Gently warming the stock solution might help with initial dissolution, but be cautious about potential degradation. 4. Test alternative solvents: If DMSO is causing precipitation, consider trying ethanol or methanol.
No inhibition of bacterial growth even at high concentrations 1. Compound inactivity: The bacterial strain may be resistant to this compound. 2. Compound degradation: The compound may have degraded in the stock solution or in the assay plate. 3. Interaction with media: Components in the media, such as divalent cations, may be inactivating the compound.[3]1. Use a quality control strain: Include a known susceptible strain to verify the activity of the compound. 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the stock solution. Store aliquots at -20°C or -80°C. 3. Consider media effects: Test in a different medium or in a medium with lower concentrations of divalent cations.
"Skipped wells" - growth in wells with higher concentrations and no growth at lower concentrations 1. Contamination: A single well may be contaminated. 2. Pipetting error: An error in the serial dilution could lead to an incorrect concentration in a well. 3. Compound precipitation: The compound may have precipitated at a specific concentration.1. Visually inspect the well: Check for any signs of contamination. 2. Repeat the assay: Pay close attention to the serial dilution steps. 3. Check for precipitation: Observe the wells under a microscope if necessary.

Experimental Protocols

Detailed Methodology: Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL for a final top concentration of 128 µg/mL).

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strain: A pure, overnight culture of the test organism.

  • Inoculum Standardization: 0.5 McFarland standard and sterile saline or broth.

  • Microtiter Plate: Sterile 96-well microtiter plates.

2. Assay Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of CAMHB into each well of the microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each test row.

    • Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Prepare and Standardize Inoculum:

    • Adjust the turbidity of the bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the Plate:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (bacteria and media, no drug) and a sterility control well (media only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. For tetracyclines, which are bacteriostatic, you may disregard pinpoint growth at the bottom of the well.[5]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution D Perform Serial Dilution of this compound A->D B Prepare Standardized Bacterial Inoculum E Inoculate Plate with Bacterial Suspension B->E C Prepare 96-Well Plate with Culture Medium C->D D->E F Incubate Plate (16-20h at 35-37°C) E->F G Read Plate for Visible Growth F->G H Determine MIC Value G->H

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting_Tree cluster_inoculum Inoculum Issues cluster_compound Compound Issues cluster_media Media Issues Start Inconsistent or Unexpected MIC Results Inoculum Check Inoculum Density Start->Inoculum Solubility Check for Precipitation Start->Solubility Media_Interaction Consider Media Interactions (e.g., Divalent Cations) Start->Media_Interaction Standardize Standardize to 0.5 McFarland Inoculum->Standardize Stability Assess Compound Stability Solubility->Stability Alt_Media Test in Alternative Medium Media_Interaction->Alt_Media

Caption: A decision tree for troubleshooting common issues in this compound MIC testing.

References

Technical Support Center: Tetracycline Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with tetracycline (B611298) cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of tetracycline that leads to cytotoxicity in eukaryotic cells?

A1: While tetracycline is primarily known as an antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, its cytotoxic effects on eukaryotic cells are also linked to protein synthesis inhibition within mitochondria.[1][2][3][4][5] This disruption of mitochondrial protein synthesis can lead to energy shortages and trigger apoptosis (programmed cell death).[6] Additionally, tetracycline and its derivatives can inhibit matrix metalloproteinases (MMPs), which are involved in cell migration, proliferation, and adhesion.[6] Some tetracycline derivatives have been shown to selectively induce apoptosis in specific cell lineages, such as monocytes and macrophages.[7]

Q2: I am observing lower-than-expected cytotoxicity with tetracycline in my cancer cell line. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected cytotoxicity:

  • Cell Line Specificity: The cytotoxic effects of tetracycline can be highly cell-line dependent. Some cell lines may be inherently more resistant to its effects.

  • Drug Concentration and Purity: Ensure the tetracycline hydrochloride used is of high purity and that the stock solutions are prepared correctly. The final concentrations used in the assay should be within the effective range reported in the literature for your specific or similar cell lines.

  • Incubation Time: The duration of exposure to tetracycline is critical. A 72-hour incubation period has been shown to be effective in demonstrating a dose-dependent reduction in the viability of pharyngeal carcinoma cells.[6]

  • Serum Presence: The presence of fetal calf serum in the culture medium can diminish the cytotoxic potency of tetracyclines.[7] Consider conducting experiments in serum-free or reduced-serum conditions, if appropriate for your cell line.

Q3: My cell viability results are inconsistent across replicate wells. What could be causing this variability?

A3: Inconsistent results can arise from several sources:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.

  • Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the drug and affect cell viability. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification of the incubator.

  • Compound Precipitation: Tetracycline may precipitate at high concentrations or in certain media formulations. Visually inspect the wells for any signs of precipitation.

  • Photosensitivity: Tetracycline can make cells more sensitive to light.[8] Minimize the exposure of your cell cultures to light during incubation and processing.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background in MTT/XTT assay Contamination of culture with bacteria or fungi.Regularly check cultures for contamination. Use appropriate antibiotics/antimycotics if necessary, ensuring they do not interfere with the assay.
Interference of tetracycline with the assay reagent.Run a control with tetracycline in cell-free media to check for any direct reaction with the viability dye.
No dose-dependent effect observed Concentration range is too narrow or not in the effective range.Broaden the range of tetracycline concentrations tested. Refer to published IC50 values for similar cell lines to guide your concentration selection.
The incubation period is too short.Increase the incubation time. Cytotoxic effects may take 48-72 hours to become apparent.
Cells detach from the plate High levels of cytotoxicity leading to cell death and detachment.This is an expected outcome at high concentrations. Ensure you are washing the plates gently during assay processing to avoid losing detached, non-viable cells before quantification.
The cell line has poor adherence.Use pre-coated culture plates (e.g., with poly-L-lysine or fibronectin) to improve cell attachment.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of tetracycline and its derivatives on different cell lines as reported in the literature.

CompoundCell LineAssayIncubation TimeIC50 / Effect
TetracyclinePharyngeal Carcinoma CellsMTT Assay72 hours~46% viability at 100 µM[6]
DoxycyclineHL-60 (Acute Myeloid Leukemia)Resazurin Assay24 hours9.2 µg/ml[9]
MinocyclineHL-60 (Acute Myeloid Leukemia)Resazurin Assay24 hours9.9 µg/ml[9]
COL-3HL-60 (Acute Myeloid Leukemia)Resazurin Assay24 hours1.3 µg/ml[9]
CMT-3U937 (Human Histiocytic Lymphoma)MTT Assay24 hoursPotent dose-dependent cytotoxicity[7]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from studies assessing tetracycline cytotoxicity.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of tetracycline (e.g., 10, 25, 50, 75, and 100 µM). Include a vehicle control (e.g., DMSO or media).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control and calculate the IC50 value.

Scratch (Wound Healing) Assay

This protocol is based on the methodology used to assess the effect of tetracycline on cell migration.[6]

  • Cell Seeding: Seed cells in a 24-well plate and grow them to confluence.

  • Scratch Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip or a specialized tool.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing different concentrations of tetracycline.

  • Image Acquisition: Capture images of the scratch at 0 hours and after a specific time point (e.g., 24 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the closure rate between treated and control groups.

Visualizations

experimental_workflow Experimental Workflow for Tetracycline Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding tetracycline_prep Tetracycline Dilution treatment Treatment with Tetracycline tetracycline_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 72h) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay readout Absorbance Reading viability_assay->readout data_analysis Calculate % Viability & IC50 readout->data_analysis

Caption: Workflow for a typical tetracycline cytotoxicity assay.

signaling_pathway Proposed Cytotoxic Signaling of Tetracycline in Eukaryotic Cells tetracycline Tetracycline mitochondria Mitochondrial Ribosome tetracycline->mitochondria mmp Matrix Metalloproteinases (MMPs) tetracycline->mmp protein_synthesis Mitochondrial Protein Synthesis Inhibition mitochondria->protein_synthesis cell_function Inhibition of Migration, Proliferation, Adhesion mmp->cell_function Inhibition energy_shortage Energy Shortage protein_synthesis->energy_shortage apoptosis Apoptosis energy_shortage->apoptosis cell_function->apoptosis

Caption: Tetracycline's cytotoxic signaling in eukaryotic cells.

troubleshooting_tree Troubleshooting Logic for Inconsistent Cytotoxicity Results start Inconsistent Results check_seeding Check Cell Seeding Protocol start->check_seeding check_edge Evaluate Edge Effects check_seeding->check_edge Seeding is consistent solution_seeding Refine pipetting technique, ensure homogenous cell suspension. check_seeding->solution_seeding Uneven seeding check_precipitation Inspect for Drug Precipitation check_edge->check_precipitation No edge effects solution_edge Avoid outer wells or ensure proper humidification. check_edge->solution_edge Edge effects present check_light Minimize Light Exposure check_precipitation->check_light No precipitate solution_precipitation Check solubility limits, prepare fresh solutions. check_precipitation->solution_precipitation Precipitate observed solution_light Use light-blocking plates or cover during incubation. check_light->solution_light Excessive light exposure

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Reducing Off-Target Effects of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Tetromycin B. While specific off-target interaction data for this compound is not extensively available in public literature, this guide leverages information from the broader class of tetracycline (B611298) antibiotics and general principles of small molecule inhibitor selectivity to provide practical strategies and troubleshooting advice. The following resources are designed to address common issues encountered during experimentation and to facilitate the design of more specific and effective studies.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential on-target and off-target effects of this compound?

A1: this compound is a tetronic acid-structured antibiotic. Its primary on-target effect is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] However, like other antibiotics in the tetracycline class, this compound may have off-target effects in mammalian cells. A significant and well-documented off-target effect of tetracyclines is the inhibition of mitochondrial protein synthesis, due to the similarity between bacterial and mitochondrial ribosomes.[2][3][4][5] This can lead to cellular toxicity and confound experimental results.[2][6] Additionally, some tetracyclines have been shown to inhibit matrix metalloproteinases[1] and even specific cell surface receptors like Protease-Activated Receptor 1 (PAR1), demonstrating the potential for unexpected off-target interactions.[7] Some studies have also suggested that certain tetracyclines can be combined with tyrosine kinase inhibitors (TKIs) for enhanced anti-cancer effects, though direct broad-spectrum kinase inhibitory activity of tetracyclines themselves is not their primary characteristic.[8]

Q2: How can I determine if the phenotype I am observing is a result of an off-target effect of this compound?

A2: Distinguishing on-target from off-target effects is crucial for the correct interpretation of your results. A multi-faceted approach is recommended:

  • Use a structurally related but inactive control compound: This helps to rule out effects caused by the chemical scaffold itself.

  • Perform target knockdown/knockout experiments: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target (in this case, a bacterial protein, which would not be present in a mammalian cell experiment unless specifically introduced) can help validate that the observed phenotype is target-dependent. In mammalian cells, if a phenotype is observed, it is by definition an off-target effect.

  • Vary the chemical structure of the inhibitor: If structurally distinct inhibitors of the same target reproduce the phenotype, it is more likely to be an on-target effect.

  • Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to a specific protein target within intact cells.

Q3: What are the general strategies to reduce the off-target effects of this compound in my experiments?

A3: Several strategies can be employed to minimize off-target effects:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that still elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Optimize treatment duration: Limit the exposure time of cells to this compound to the minimum necessary to observe the on-target effect.

  • Employ targeted delivery systems: Encapsulating this compound in nanoparticles can improve its delivery to the target site and reduce systemic exposure, thereby minimizing off-target effects.[3]

  • Conduct broad-panel selectivity profiling: Screen this compound against a panel of kinases and other potential off-targets to identify unintended interactions.[9][10]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in mammalian cell lines at concentrations effective against bacteria.

Possible Cause Troubleshooting Steps
Inhibition of mitochondrial protein synthesis.[2][4]1. Measure mitochondrial protein synthesis directly in the presence of this compound. 2. Assess mitochondrial health using assays for mitochondrial membrane potential or oxygen consumption. 3. Attempt to rescue the phenotype by supplementing with metabolites downstream of mitochondrial pathways.
Off-target kinase inhibition leading to apoptosis or cell cycle arrest.1. Perform a broad-panel kinase inhibitor screen to identify potential off-target kinases. 2. Use specific inhibitors for any identified off-target kinases to see if they replicate the cytotoxic phenotype.
General chemical toxicity of the compound.1. Test a structurally similar but biologically inactive analog of this compound. 2. Reduce the concentration and/or incubation time of this compound.

Issue 2: Inconsistent results across different cell lines.

Possible Cause Troubleshooting Steps
Differential expression of off-target proteins.1. Perform proteomic analysis of the cell lines to identify differences in protein expression. 2. If a specific off-target is suspected, confirm its expression level in each cell line via Western blot or qPCR.
Varying metabolic rates affecting compound stability or activity.1. Assess the metabolic activity of the different cell lines (e.g., using an MTT or resazurin (B115843) assay). 2. Measure the half-life of this compound in the culture medium of each cell line.

Data Presentation

Table 1: Example Selectivity Profile for a Hypothetical Antibiotic (Compound X)

This table illustrates how to present on-target versus off-target activity. Researchers should generate similar data for this compound.

TargetTarget ClassIC50 (µM)Notes
S. aureus ribosomeOn-target (bacterial)0.5Desired antibacterial activity.
Human mitochondrial ribosomeOff-target (eukaryotic)5.010-fold less potent than on-target, but may cause toxicity at higher concentrations.[2]
Kinase AOff-target (eukaryotic)25.0Unlikely to be physiologically relevant at therapeutic doses.
Kinase BOff-target (eukaryotic)>100No significant inhibition observed.
PAR1Off-target (eukaryotic)15.0Potential for off-target effects on cellular signaling.[7]

Table 2: Comparison of IC50 Values for Common Kinase Inhibitors

This table provides context for the range of potencies and selectivities observed with known kinase inhibitors.

InhibitorOn-Target KinaseOn-Target IC50 (nM)Example Off-Target KinaseOff-Target IC50 (nM)Selectivity (Off-Target/On-Target)
Gefitinib EGFR33BRD4>10,000>300x
Volasertib PLK10.87BRD47990x[11]
Rucaparib PARP1<10CDK16381>38x[11]

Experimental Protocols

Protocol 1: Broad-Panel Kinase Inhibitor Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the stock to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >200 kinases).

  • Assay Format: A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide. Alternatively, ADP-Glo™ luminescent assays are widely used.[10]

  • Reaction Mixture: In a multi-well plate, combine the kinase, its specific substrate, and reaction buffer (typically containing HEPES, MgCl₂, DTT, and BSA).

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (for radiometric assays) or just ATP (for ADP-Glo™). The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiometric: Stop the reaction by adding phosphoric acid and spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated ATP and measure the radioactivity of the captured substrate.

    • ADP-Glo™: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP into ATP, which is then used to produce a luminescent signal.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each interacting kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a potential off-target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay and normalize all samples.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the suspected off-target protein, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Quantify the band intensities. Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Formulation of this compound-Loaded Nanoparticles

Objective: To encapsulate this compound in a nanoparticle delivery system to improve its therapeutic index.

Methodology (Emulsification-Solvent Evaporation Method):

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro release profile.

Mandatory Visualizations

G cluster_0 Experimental Workflow for Off-Target Identification A Initial Phenotypic Observation B Is the effect on-target? A->B C Hypothesize Potential Off-Targets (e.g., Kinases, GPCRs) B->C No D Broad-Panel Screening (e.g., Kinase Profiling) C->D E Validate Hits in Cellular Context D->E F Cellular Thermal Shift Assay (CETSA) E->F G Phenocopy with Specific Inhibitor E->G H Confirmed Off-Target F->H G->H

Caption: Workflow for identifying and validating off-target effects.

G cluster_0 Hypothetical Signaling Pathway Bacteria Bacterial Cell Ribosome 30S Ribosome Protein Bacterial Protein Synthesis Ribosome->Protein Mammalian Mammalian Cell Mito Mitochondrial Ribosome Mito_Protein Mitochondrial Protein Synthesis Mito->Mito_Protein Kinase Kinase X Downstream Cellular Process Kinase->Downstream TetromycinB This compound TetromycinB->Ribosome On-Target Inhibition TetromycinB->Mito Off-Target Inhibition TetromycinB->Kinase Off-Target Inhibition

Caption: On- and potential off-target inhibition by this compound.

G cluster_0 Nanoparticle Delivery Workflow A This compound + Polymer (Organic Phase) C Emulsification (High-Speed Homogenization) A->C B Surfactant Solution (Aqueous Phase) B->C D Solvent Evaporation C->D E Nanoparticle Formation D->E F Centrifugation & Washing E->F G Lyophilization F->G H Drug-Loaded Nanoparticles G->H

Caption: Workflow for formulating this compound-loaded nanoparticles.

References

Technical Support Center: Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Tetromycin B.

Frequently Asked Questions (FAQs)

General Properties

What is this compound?

This compound is a member of the tetronic acid class of antibiotics, structurally related to compounds like kijanimicin and tetrocarcin A.[1] It is recognized for its significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its limited availability has somewhat restricted extensive research.[1]

What is the mechanism of action of this compound?

The direct mechanism of action for this compound is not extensively detailed in the provided search results. However, related compounds offer clues to its potential activities. For instance, Tetrocarcin A, a structurally similar compound, has been shown to target the phosphatidylinositide-3'-kinase/Akt signaling pathway and induce apoptosis in breast cancer cells.[1] Another related compound, Versipelostatin, inhibits the unfolded protein response (UPR) under glucose deprivation, leading to selective cell death.[1] this compound itself has been identified as a cysteine protease inhibitor, showing activity against rhodesain, falcipain-2, cathepsin L, and cathepsin B.[2]

Handling and Storage

How should I dissolve this compound?

This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to prepare a concentrated stock solution in one of these solvents and then dilute it to the final concentration in your aqueous experimental medium.

What are the recommended storage conditions for this compound?

This compound should be stored at -20°C for long-term stability.[1][2] Vendor data suggests stability for at least four years when stored under these conditions.[2]

Troubleshooting Guide

Issue: Experimental Variability and Inconsistent Results

High variability between experiments is a common challenge. Several factors can contribute to this:

  • Solution Preparation: Given its solubility profile, ensure the compound is fully dissolved in the organic solvent before diluting into aqueous media. Precipitation upon dilution can lead to inconsistent effective concentrations.

  • Stability in Media: The stability of this compound in aqueous cell culture media over the course of an experiment may vary. Consider performing a time-course experiment to assess its stability under your specific conditions.

  • Purity: While commercially available this compound is often of high purity (>99% by HPLC), it's crucial to verify the purity of your batch if you suspect it as a source of variability.[1]

Issue: Unexpected Cytotoxicity or Off-Target Effects

If you observe cytotoxicity in cell lines that are not your primary target or other unexpected effects, consider the following:

  • Broad-Spectrum Activity: this compound has demonstrated cytotoxicity against various cell lines, including HEK293T kidney cells and J774.1 macrophages.[2] It's important to establish a dose-response curve for your specific cell line to determine the optimal concentration range.

  • Protease Inhibition: As a cysteine protease inhibitor, this compound can affect numerous cellular processes beyond its primary intended target.[2] This can lead to off-target effects that may influence your experimental outcomes.

  • Related Compound Activities: The activities of structurally similar compounds, such as the inhibition of the PI3K/Akt pathway by Tetrocarcin A, suggest that this compound may have a broader range of biological effects than anticipated.[1]

Data and Protocols

Key Experimental Data

The following tables summarize important in vitro data for this compound.

Table 1: Inhibitory Constants (Ki) for Cysteine Proteases [2]

ProteaseKi (μM)
Rhodesain0.62
Falcipain-21.42
Cathepsin B1.59
Cathepsin L32.5

Table 2: In Vitro Cytotoxicity and Antiparasitic Activity (IC50) [2]

Organism/Cell LineIC50 (μM)
Trypanosoma brucei30.87
J774.1 Macrophages20.2
HEK293T Kidney Cells71.77
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Determine the required stock concentration. A common stock concentration is 10 mM.

  • Calculate the mass of this compound needed. (Molecular Weight: 534.7 g/mol )[1][2]

  • Weigh the solid this compound in a suitable microcentrifuge tube.

  • Add the appropriate volume of solvent (e.g., DMSO, ethanol, methanol, or DMF) to achieve the desired concentration.[1][2]

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.[1][2]

Protocol 2: General Cell-Based Assay

  • Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the organic solvent but no this compound).

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assess the experimental endpoint using a suitable method (e.g., cell viability assay, reporter gene assay, or protein expression analysis).

Visualizations

Experimental Workflow for Assessing this compound Activity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Create Working Dilutions in Culture Medium stock->working treat Treat Cells with This compound Dilutions working->treat plate Plate Cells plate->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Assay (e.g., Viability, Protease Activity) incubate->assay data Data Analysis (e.g., IC50 Calculation) assay->data

Caption: Workflow for testing this compound in cell-based assays.

Potential Signaling Pathways Influenced by this compound and Related Compounds

G cluster_tetromycin This compound cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes tetB This compound proteases Cysteine Proteases (e.g., Cathepsins) tetB->proteases Inhibits pi3k PI3K/Akt Pathway (from Tetrocarcin A) tetB->pi3k May Inhibit upr Unfolded Protein Response (from Versipelostatin) tetB->upr May Inhibit cytotoxicity Cytotoxicity proteases->cytotoxicity apoptosis Apoptosis pi3k->apoptosis upr->apoptosis growth_inhibition Growth Inhibition apoptosis->growth_inhibition cytotoxicity->growth_inhibition

References

Technical Support Center: Tetromycin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues that may arise during experiments involving Tetromycin B.

Frequently Asked Questions (FAQs)

Section 1: Identifying Contamination

Q1: My cell culture medium turned cloudy and yellow overnight after adding this compound. What is the likely cause?

A sudden increase in turbidity and a rapid drop in pH (indicated by a yellow color change in media with phenol (B47542) red) are classic signs of bacterial contamination. Bacteria can be introduced through non-sterile supplies, media, or improper aseptic technique. While this compound is an antibiotic, the contaminating bacteria may be resistant to it, or the concentration of this compound may not be sufficient to inhibit the high bacterial load.

Q2: I don't see any cloudiness, but my cells are growing poorly and look unhealthy after treatment with this compound. What could be the issue?

If there are no visible signs of bacterial or fungal contamination, you should consider the following possibilities:

  • Mycoplasma Contamination: These small bacteria do not cause turbidity but can significantly alter cell metabolism, growth, and attachment. Routine testing for mycoplasma is highly recommended.

  • Viral Contamination: Viruses are difficult to detect with a standard light microscope and can negatively impact cell health.

  • Chemical Contamination: This can arise from impurities in reagents, media, water, or residues from cleaning agents. It's also possible that this compound itself, or its degradation products, may have cytotoxic effects at the concentration used.

  • Cross-Contamination: The presence of another cell line in your culture can lead to competition and altered growth characteristics.

Q3: I've observed filamentous structures and small floating particles in my culture flask. What type of contamination is this?

The presence of filamentous structures is a strong indicator of fungal (mold) contamination. Budding yeast cells may also appear as small, individual particles. Fungal and yeast contamination can also lead to changes in the medium's pH.

Section 2: Troubleshooting and Prevention

Q4: How can I confirm if my this compound stock solution is contaminated?

To check for microbial contamination in your this compound stock, you can perform a sterility test. This involves inoculating a suitable growth medium (e.g., Trypticase Soy Broth for bacteria and Fluid Thioglycollate Medium for anaerobic bacteria and fungi) with a small aliquot of your stock solution and incubating it for a specified period (typically 14 days). Any visible microbial growth indicates contamination.

Q5: What are the best practices to prevent contamination in my this compound experiments?

  • Strict Aseptic Technique: Always work in a certified biological safety cabinet, wear appropriate personal protective equipment, and sterilize all equipment and reagents.

  • Quarantine New Materials: Before introducing new cell lines, media, or sera into your main workflow, quarantine and test them for contaminants.

  • Regularly Test for Mycoplasma: Implement a routine screening schedule for mycoplasma contamination.

  • Use Antibiotic-Free Medium for Routine Culture: While it may seem counterintuitive, avoiding the routine use of antibiotics can help unmask low-level, chronic contamination that might otherwise go undetected.

  • Properly Prepare and Store Reagents: Ensure that your this compound stock solutions are prepared with sterile solvents and filtered through a 0.22 µm filter. Store them at the recommended temperature to prevent degradation.

Q6: I suspect my this compound is degrading. How can this affect my experiments and how can I check for it?

Tetracycline antibiotics can degrade under certain conditions, such as exposure to light, extreme pH, or high temperatures. Degradation products may have reduced antimicrobial activity or increased toxicity, leading to inconsistent experimental results.

To check for degradation, you can use analytical methods like High-Performance Liquid Chromatography (HPLC) to compare the profile of your this compound stock to a fresh standard.

Data Presentation

Table 1: Common Contaminants and Their Characteristics

ContaminantMacroscopic SignsMicroscopic AppearanceImpact on Culture
Bacteria Turbid medium, rapid pH drop (yellow color)Small, motile or non-motile rods or cocciRapid cell death, altered metabolism
Fungi (Mold) Visible filamentous colonies, may change medium colorMycelia (filaments) and sporesOvertakes culture, alters pH
Yeast Slight turbidity, pH change (can be acidic or basic)Small, budding, oval or spherical particlesCompetes with cells for nutrients, alters pH
Mycoplasma No visible signs in mediumNot visible with a standard light microscopeAltered cell growth, metabolism, and gene expression
Viruses No visible signs in mediumNot visible with a standard light microscopePoor cell health, detachment, altered function
Chemical No visible signs in mediumNo visible particlesAltered cell growth, morphology, and viability

Experimental Protocols

Protocol 1: Basic Sterility Testing of this compound Stock Solution

This protocol is a simplified version for research lab use, based on USP <71> principles.

Materials:

  • This compound stock solution

  • Sterile Trypticase Soy Broth (TSB)

  • Sterile Fluid Thioglycollate Medium (FTM)

  • Sterile culture tubes

  • Incubator at 30-35°C

  • Incubator at 20-25°C

  • Positive controls (e.g., Bacillus subtilis for TSB, Clostridium sporogenes for FTM)

  • Negative control (uninoculated media)

Procedure:

  • Under aseptic conditions, add a small volume (e.g., 100 µL) of the this compound stock solution to a tube containing 10 mL of TSB and another tube containing 10 mL of FTM.

  • Prepare a positive control for each medium by inoculating with a low number of the appropriate control organism (<100 cfu).

  • Prepare a negative control for each medium by leaving the tubes uninoculated.

  • Incubate the TSB tubes at 20-25°C and the FTM tubes at 30-35°C.

  • Observe all tubes for turbidity daily for 14 days.

Interpretation of Results:

  • No growth in test or negative control tubes, growth in positive control tubes: The this compound stock is sterile.

  • Growth in test and positive control tubes, no growth in negative control tubes: The this compound stock is contaminated.

  • Growth in the negative control: The sterility test is invalid due to contamination of the media or improper aseptic technique.

Visualizations

Contamination_Troubleshooting_Workflow start Start: Experimental Anomaly Observed q1 Is the culture medium turbid or has the pH changed rapidly? start->q1 bacterial Likely Bacterial/ Fungal Contamination q1->bacterial Yes q2 Are cells growing poorly without visible contamination? q1->q2 No action1 Action: - Discard culture - Decontaminate workspace - Review aseptic technique bacterial->action1 mycoplasma Suspect Mycoplasma, Viral, or Chemical Contamination q2->mycoplasma Yes action2 Action: - Test for Mycoplasma - Perform cell viability assay - Check for chemical toxicity mycoplasma->action2 end End: Implement Corrective Actions action1->end action2->end

Caption: Troubleshooting workflow for identifying the source of contamination.

Sterility_Test_Protocol start Start: Prepare this compound Stock step1 Inoculate TSB and FTM with this compound sample start->step1 step2 Prepare Positive Controls (e.g., B. subtilis, C. sporogenes) start->step2 step3 Prepare Negative Controls (Uninoculated Media) start->step3 step4 Incubate all tubes (14 days) step1->step4 step2->step4 step3->step4 observe Observe for Turbidity step4->observe sterile Result: Sterile observe->sterile No growth in sample contaminated Result: Contaminated observe->contaminated Growth in sample

Caption: Workflow for sterility testing of a this compound stock solution.

Tetromycin B Assay Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Tetromycin B (Tetracycline) assays. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can arise during this compound experiments, presented in a question-and-answer format.

Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across experiments?

A1: Inconsistent MIC values are a common issue and can stem from several factors:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A non-standardized inoculum can lead to significant variability in MIC results. Always ensure you are using a 0.5 McFarland standard to standardize your bacterial suspension, which corresponds to approximately 1-2 x 10^8 CFU/mL.[1]

  • This compound Stock Solution: The age and storage of your this compound stock solution can affect its potency. Tetracycline (B611298) is light-sensitive and degrades over time, especially in solution.[2][3][4] Prepare fresh stock solutions frequently, store them protected from light at -20°C, and avoid repeated freeze-thaw cycles.[3][5]

  • Media Composition: The type of media used can influence the activity of this compound. For instance, Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) is the standard for most susceptibility testing.[6] Divalent cations like Mg2+ can antagonize tetracycline activity, so ensure your media composition is consistent.[7]

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the apparent MIC. Adhere strictly to standardized incubation protocols (e.g., 35 ± 1°C for 18-24 hours).[8]

Q2: My Kirby-Bauer (Disk Diffusion) assay results for this compound show unclear or inconsistent zones of inhibition. What could be the cause?

A2: Issues with zones of inhibition in a Kirby-Bauer assay can be attributed to the following:

  • Agar Depth: The thickness of the agar in the petri dish is crucial for the proper diffusion of the antibiotic. The standard depth for Mueller-Hinton agar is 4 mm. Inconsistent agar depth will lead to variable zone sizes.

  • Inoculum Distribution: Uneven swabbing of the bacterial culture onto the agar plate can result in irregular zones of inhibition. Ensure the entire surface of the agar is swabbed evenly in three directions.[1]

  • Disk Placement: Improper placement of the antibiotic disk can affect the diffusion pattern. Place the disk firmly on the agar surface, ensuring complete contact.

  • Incubation Time: Reading the zones of inhibition too early or too late can lead to inaccurate measurements. Follow the recommended incubation period before measuring the zone diameters.

Q3: I am observing bacterial growth at concentrations of this compound that should be inhibitory. What are the possible reasons?

A3: This issue could be due to several factors:

  • Bacterial Resistance: The bacterial strain you are using may have acquired resistance to tetracyclines. Resistance mechanisms can include efflux pumps that actively remove the antibiotic from the cell, or ribosomal protection proteins that prevent the antibiotic from binding to its target.

  • Degraded this compound: As mentioned, this compound is susceptible to degradation. If your stock solution has lost potency, it will not be effective at the expected concentrations.

  • Incorrect Stock Concentration: Errors in the initial weighing of the this compound powder or in the dilution calculations can lead to a stock solution with a lower-than-expected concentration.

Q4: Can I use water to dissolve this compound for my stock solution?

A4: While tetracycline hydrochloride is soluble in water, it is more stable in 70% ethanol (B145695).[3][7] Preparing stock solutions in ethanol is generally recommended to improve stability and prevent precipitation. Tetracycline solutions in water can become turbid upon standing due to hydrolysis.[7]

Quantitative Data Summary

For reproducible results, it is crucial to adhere to standardized concentrations and measurements. The following tables provide key quantitative data for this compound (Tetracycline) assays.

Table 1: this compound (Tetracycline) Stock Solution Preparation

ParameterValueReference
Solvent 70% Ethanol[2][3][7]
Typical Stock Concentration 5 - 12 mg/mL[7]
Storage Temperature -20°C[3][4][5]
Light Sensitivity High (store in the dark)[2][3][4]
Stability of Stock Solution < 2 weeks[2]

Table 2: Standardized Conditions for Minimum Inhibitory Concentration (MIC) Assay

ParameterStandard ValueReference
Bacterial Inoculum 0.5 McFarland Standard (approx. 1-2 x 10^8 CFU/mL)[1]
Final Inoculum in Well 5 x 10^5 CFU/mL
Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
Incubation Temperature 35 ± 1°C[8]
Incubation Time 18 - 24 hours[8]

Table 3: Kirby-Bauer Disk Diffusion Test Parameters

ParameterStandard ValueReference
Medium Mueller-Hinton Agar (MHA)[6]
Agar Depth 4 mm
Inoculum Confluent lawn from a 0.5 McFarland standard suspension[1]
Tetracycline Disk Potency 30 µg[10]
Incubation 37°C for 16-18 hours

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

  • Prepare this compound Stock Solution:

    • Weigh the appropriate amount of tetracycline hydrochloride powder.

    • Dissolve in 70% ethanol to a final concentration of 10 mg/mL.[3][7]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store in small, single-use aliquots at -20°C, protected from light.[3][4]

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Perform Serial Dilutions:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.

    • Add 100 µL of the working this compound solution (diluted from the stock to the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculate the Plate:

    • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • Incubation and Reading:

    • Cover the plate and incubate at 35 ± 1°C for 18-24 hours.[8]

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[8]

Visualizations

This compound (Tetracycline) Mechanism of Action

Tetracyclines are bacteriostatic antibiotics that inhibit protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[11] This blockage prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.

TetromycinB_Pathway cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit A_Site A Site P_Site P Site 50S_Subunit 50S Subunit Peptide_Chain Growing Peptide Chain A_Site->Peptide_Chain Elongation prevented Tetromycin_B This compound Tetromycin_B->30S_Subunit Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_Site Blocked by This compound Protein_Synthesis_Blocked Protein Synthesis Blocked Peptide_Chain->Protein_Synthesis_Blocked

Caption: Mechanism of action of this compound (Tetracycline).

Experimental Workflow for MIC Assay

The following diagram illustrates the key steps in performing a broth microdilution Minimum Inhibitory Concentration (MIC) assay for this compound.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for a this compound MIC assay.

References

Technical Support Center: Optimizing Tetromycin B (Tetracycline) In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of Tetromycin B, a member of the tetracycline (B611298) class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tetracycline?

Tetracycline is a broad-spectrum bacteriostatic agent that inhibits protein synthesis in bacteria. It functions by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein production and inhibiting bacterial growth.

Q2: I am observing lower than expected efficacy in my experiments. What are common causes?

Several factors can contribute to reduced in vitro efficacy:

  • Suboptimal Concentration: The concentration of tetracycline may be too low to effectively inhibit the specific bacterial strain being tested. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your particular strain.

  • Solubility and Stability Issues: Tetracycline can degrade under certain conditions. Improper storage or handling of stock solutions can lead to a loss of potency.

  • Bacterial Resistance: The bacterial strain you are using may have acquired resistance to tetracycline. Common resistance mechanisms include efflux pumps that actively remove the drug from the cell and ribosomal protection proteins that dislodge tetracycline from its target.

  • Assay Conditions: The pH of the culture medium and the presence of certain divalent cations can affect tetracycline's activity.

Q3: How should I prepare and store my Tetracycline stock solutions?

Proper preparation and storage are critical for maintaining the efficacy of tetracycline.

  • Solvents: Tetracycline hydrochloride is soluble in water (up to 10 mg/ml), ethanol (B145695), and DMSO. For cell culture applications, preparing a stock solution in 70% ethanol is a common practice.

  • Preparation: To prepare a stock solution, dissolve the tetracycline hydrochloride powder in the chosen solvent and then sterilize it by filtering through a 0.22 µm filter. Do not autoclave tetracycline solutions , as heat can cause degradation.

  • Storage: Tetracycline is sensitive to light and high temperatures. Stock solutions should be stored at -20°C in light-protecting aliquots. Under these conditions, they are stable for several weeks. At 37°C, the stability is reduced to approximately 3-4 days. Discolored (brownish) solutions indicate degradation and should be discarded.

Q4: What is the recommended working concentration of Tetracycline for in vitro experiments?

The optimal concentration is highly dependent on the specific application and the susceptibility of the bacterial strain.

  • For bacterial selection: A final concentration of 10-12 µg/ml is often used in agar (B569324) plates or broth.

  • For inducible gene expression systems (e.g., Tet-On/Tet-Off): The concentration can be varied to modulate gene expression, typically ranging from 0.1 to 1 µg/ml. An initial concentration of 1 µg/ml is a common starting point.

  • For cell viability assays: Concentrations can range from 10 to 100 µM, depending on the cell line and experimental duration.

It is always recommended to perform a dose-response experiment or a "kill curve" to determine the optimal concentration for your specific cell line or bacterial strain.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in Media - Low solubility at the pH of the culture media.- High concentration of the stock solution.- Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the media is not toxic to the cells.- Prepare a more dilute stock solution.- Gently warm the media to aid dissolution, but avoid high temperatures.
Inconsistent Results - Degradation of tetracycline stock solution.- Inaccurate pipetting.- Variation in cell density or bacterial inoculum.- Prepare fresh stock solutions regularly and store them properly in aliquots to avoid multiple freeze-thaw cycles.- Calibrate pipettes and use proper pipetting techniques.- Standardize the cell seeding density or bacterial inoculum for all experiments.
No Effect on Bacteria - Bacterial resistance (efflux pumps, ribosomal protection).- Inactive tetracycline.- Verify the susceptibility of your bacterial strain using a control-sensitive strain.- Consider combination therapy to overcome resistance (see Data Presentation section).- Prepare a fresh stock solution of tetracycline and re-test.
Toxicity to Mammalian Cells - Tetracycline concentration is too high.- Solvent toxicity.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Data Presentation: Enhancing Efficacy with Combination Therapy

Combining tetracycline with other compounds can overcome resistance and enhance its antimicrobial effect. This synergistic interaction is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy. The tables below summarize quantitative data from in vitro studies.

Table 1: Synergistic Effect of Tetracycline and Nitroxoline against Diarrhoeic Bacteria

Bacterial StrainTetracycline MIC (µg/mL)Nitroxoline MIC (µg/mL)Combined Tetracycline MIC (µg/mL)Combined Nitroxoline MIC (µg/mL)FICI
S. flexneri410.250.0630.086
L. monocytogenes0.66740.0830.50.156
E. faecalis128163220.375
E. coli88410.5
Y. enterocolitica4210.50.5
V. parahaemolyticus84210.5
Source: Adapted from in vitro susceptibility data.

Table 2: Synergistic Effect of Tetracycline and Other Compounds against Various Bacteria

Bacterial StrainCombination AgentTetracycline MIC (µg/mL)Combined Tetracycline MIC (µg/mL)FICI
L. monocytogenesSanguinarine0.50.1250.288
E. faecalisSanguinarine128640.5
E. coliZinc Pyrithione810.375
V. parahaemolyticusZinc Pyrithione820.5
Source: Adapted from in vitro susceptibility data.

Table 3: Synergistic Combinations of Gentamicin and Tetracycline

Bacterial IsolateGentamicin MIC (µg/mL)Tetracycline MIC (µg/mL)Combined Gentamicin MIC (µg/mL)Combined Tetracycline MIC (µg/mL)FICI
K. pneumoniae (KP1)832140.25
C. freundii (CF1)464180.38
Source: Adapted from checkerboard assay results.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of Tetracycline and the combination agent

Procedure:

  • Prepare 4x working solutions of each drug in CAMHB.

  • Dispense 50 µL of CAMHB into each well of the 96-well plate.

  • Create serial dilutions of Tetracycline along the x-axis (columns) and the combination agent along the y-axis (rows).

  • Each well will contain a unique concentration combination of the two agents.

  • Inoculate each well with the standardized bacterial suspension.

  • Include control wells for each drug alone and a growth control (no drugs).

  • Incubate the plate at 37°C for 16-24 hours.

  • Determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible growth.

  • Calculate the FICI using the following formula:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Bacterial inoculum in logarithmic growth phase

  • Culture tubes with CAMHB

  • Tetracycline solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Sterile saline or PBS for dilutions

  • Agar plates

Procedure:

  • Prepare tubes with CAMHB containing the desired concentrations of tetracycline. Include a growth control tube without any antibiotic.

  • Inoculate each tube with the standardized bacterial suspension.

  • Incubate all tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aseptically remove an aliquot from each tube.

  • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

  • Plate the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Calculate the CFU/mL for each time point and concentration.

  • Plot the log10 CFU/mL against time for each concentration to generate the time-kill curves.

Interpretation:

  • Bactericidal activity: ≥ 3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic activity: < 3-log10 reduction in CFU/mL.

Mandatory Visualizations

Tetracycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S 30S Protein Protein Synthesis 50S 50S Tetracycline Tetracycline Tetracycline->30S Binds to A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->Inhibition Blocked Bacterial Growth Bacterial Growth Inhibition->Protein Inhibited Tetracycline_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_efflux Efflux Pump (e.g., TetA) cluster_protection Ribosomal Protection (e.g., TetM) Tetracycline_in Tetracycline Ribosome Ribosome Tetracycline_in->Ribosome Binds & Inhibits Efflux_Pump Membrane Protein Tetracycline_in->Efflux_Pump Tetracycline_out Tetracycline Efflux_Pump->Tetracycline_out Expels Drug RPP Protection Protein RPP->Ribosome Dislodges Tetracycline Synergy_Testing_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_drugs Prepare Serial Dilutions of Drugs A & B setup_plate Set up 96-well Checkerboard Plate prep_drugs->setup_plate setup_plate->inoculate incubate Incubate (16-24h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results calc_fici->interpret synergy synergy interpret->synergy FICI <= 0.5 additive Additive/ Indifference interpret->additive 0.5 < FICI <= 4 antagonism antagonism interpret->antagonism FICI > 4

Validation & Comparative

Validating the Antibacterial Efficacy of Tetracycline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial activity of tetracycline (B611298) with other antibiotics, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate understanding and replication.

Comparative Antibacterial Activity

The antibacterial efficacy of tetracycline and its analogs, doxycycline (B596269) and minocycline (B592863), is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specific incubation period. A lower MIC value indicates greater potency.

The following table summarizes the MIC values of tetracycline, doxycycline, and minocycline against common Gram-positive and Gram-negative bacteria. For context, MIC values for other classes of antibiotics, Ampicillin (a β-lactam) and Ciprofloxacin (a fluoroquinolone), are also included where data is available.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coliHaemophilus influenzae
Tetracycline 0.25 - 128 µg/mLResistant≤2.0 - >2.0 mg/L1 - >128 µg/mL≥16 - 128 µg/mL
Doxycycline 0.12 - 0.5 µg/mLResistant--2 - 32 µg/mL
Minocycline <2 µg/mL<2 µg/mL--0.5 - 32 µg/mL
Ampicillin -----
Ciprofloxacin -----

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a compilation from multiple sources to provide a general comparison.

Experimental Protocols

The determination of MIC is a critical experiment for evaluating antibacterial activity. The Broth Microdilution method is a widely accepted and commonly used technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Detailed Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: The antibiotic stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the bacteria to be tested is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a specific temperature (usually 35-37°C) for 16-20 hours.

  • Reading the Results: The wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antibiotic in a well with no visible growth.

Mechanism of Action of Tetracycline

Tetracyclines are protein synthesis inhibitors. They exert their bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which in turn prevents the addition of new amino acids to the growing peptide chain, thus halting protein synthesis.

Visualizing Key Processes

To further clarify the experimental workflow and the mechanism of action, the following diagrams are provided.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis stock Antibiotic Stock Solution serial_dilution Serial Dilution of Antibiotic stock->serial_dilution Add to first well media Bacterial Growth Medium media->serial_dilution Fill wells bacterial_culture Bacterial Culture inoculation Inoculation with Bacteria bacterial_culture->inoculation Standardized suspension serial_dilution->inoculation Inoculate all wells incubation Incubation (16-20h, 37°C) inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for the Broth Microdilution Method.

TetracyclineMechanism cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P Site protein_synthesis Protein Synthesis (Elongation) P_site->protein_synthesis Peptide bond formation A_site A Site inhibition Inhibition A_site->inhibition Prevents tRNA attachment mRNA mRNA tetracycline Tetracycline tetracycline->A_site Binds to 30S subunit at A site tRNA Aminoacyl-tRNA tRNA->A_site Binding blocked

Caption: Mechanism of Action of Tetracycline.

A Comparative Analysis of Tetracycline-Class Antibiotics and Vancomycin Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of tetracycline-class antibiotics, with a focus on minocycline (B592863) and doxycycline (B596269), against Methicillin-resistant Staphylococcus aureus (MRSA), benchmarked against the standard-of-care glycopeptide, vancomycin (B549263). This analysis is supported by a compilation of in vitro and in vivo experimental data.

The escalating prevalence of MRSA infections necessitates a continuous evaluation of the therapeutic armamentarium. While vancomycin has long been a cornerstone in treating severe MRSA infections, concerns regarding its efficacy and the emergence of reduced susceptibility have prompted the re-examination of older antibiotic classes, such as tetracyclines. This guide synthesizes available data to facilitate an informed comparison of their anti-MRSA activities.

In Vitro Efficacy: Susceptibility and Bactericidal Activity

The in vitro activity of tetracyclines and vancomycin against MRSA is primarily assessed through the determination of Minimum Inhibitory Concentrations (MICs) and time-kill assays.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values are indicative of greater potency.

AntibioticMRSA IsolatesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Citation
Minocycline 102 clinical isolates<1 - 2--[1]
Doxycycline Community-Acquired MRSA-0.25-[2]
Vancomycin 102 clinical isolatesAll inhibited--[1]
Vancomycin 20 MRSA isolates0.5 - >2560.5-[3]

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.

A comparative study assessing the bactericidal kinetics of doxycycline and vancomycin against 10 MRSA strains revealed differing activities. Vancomycin demonstrated a bactericidal effect against 50% of MRSA strains at 4 times the MIC and 10% of strains at 2 times the MIC after 24 hours. In contrast, doxycycline was found to be the least inhibitory of the antibiotics tested, showing no bactericidal activity and instances of bacterial regrowth after 24 hours at the MIC level.[3][4]

Another study simulating free drug serum concentrations of minocycline against four MRSA strains showed a 1.5 to 2.0-log10 reduction in viable count for strains with MICs <0.2 mg/liter. Vancomycin simulations in the same study resulted in a more pronounced reduction of 2.8 to 4.5 log units at 24 hours.[5][6]

In Vivo Efficacy: Animal Infection Models

Animal models are crucial for evaluating the in vivo performance of antibiotics, providing a more complex biological system than in vitro assays.

Rabbit Endocarditis Model

A study utilizing a rabbit model of endocarditis caused by oxacillin-resistant S. aureus compared the efficacy of minocycline and vancomycin. The results demonstrated that both antibiotics were equally effective in significantly reducing the bacterial density in aortic valve vegetations compared to untreated controls.[7]

Treatment GroupMean Bacterial Density (log10 CFU/g)Citation
Control (No Antibiotic) 8.7 ± 1.8[7]
Minocycline (6 mg/kg IV q8h) 5.3 ± 1.6[7]
Vancomycin (50 mg/kg IV q8h) 4.8 ± 1.2[7]
Murine Thigh Infection Model

In a neutropenic murine thigh infection model, the efficacy of several antibiotics, including doxycycline and vancomycin, was evaluated against community-associated MRSA (CA-MRSA) strains. Doxycycline was found to be less active in this in vivo model against two of the three tested strains compared to its in vitro performance, with MICs of 4 µg/ml for those strains.[8] Vancomycin and another antibiotic, daptomycin, exhibited relatively similar activity in both the in vivo and in vitro models.[8]

Mechanisms of Action

The differing efficacy profiles of tetracyclines and vancomycin can be attributed to their distinct mechanisms of action.

Vancomycin

Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking. This disruption of the cell wall integrity leads to bacterial cell death.

Vancomycin_Mechanism cluster_bacterium Bacterial Cell Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_Precursor->Cell_Wall_Synthesis Incorporation Growing_Peptidoglycan Growing Peptidoglycan Chain Cell_Wall_Synthesis->Growing_Peptidoglycan Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala

Figure 1. Mechanism of action of Vancomycin.

Tetracyclines (Doxycycline and Minocycline)

Tetracyclines are bacteriostatic antibiotics that inhibit protein synthesis. They reversibly bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively blocks the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit A_Site A Site 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Inhibition of Elongation Tetracycline Tetracycline Tetracycline->30S_Subunit Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding blocked

Figure 2. Mechanism of action of Tetracyclines.

Experimental Protocols

MIC Determination (Broth Microdilution Method)

The Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution are followed to determine the MIC of antibiotics against S. aureus.

MIC_Workflow start Start prep_inoculum Prepare standardized S. aureus inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_inoculum->inoculate serial_dilute Perform serial two-fold dilutions of antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) serial_dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_mic end End read_mic->end

Figure 3. Workflow for MIC determination.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: The antibiotic is serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[9][10][11]

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antibiotic over a 24-hour period.

Time_Kill_Workflow start Start prep_culture Prepare exponential-phase MRSA culture start->prep_culture expose Expose bacteria to antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) prep_culture->expose sample Collect aliquots at specific time points (e.g., 0, 2, 4, 8, 24h) expose->sample plate Serially dilute and plate aliquots onto agar (B569324) sample->plate incubate Incubate plates at 37°C for 18-24h plate->incubate count Count CFUs and calculate log10 CFU/mL incubate->count plot Plot log10 CFU/mL vs. time count->plot end End plot->end

Figure 4. Workflow for a time-kill assay.

Detailed Methodology:

  • Inoculum Preparation: An exponential-phase culture of the MRSA strain is prepared and diluted to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL in CAMHB.

  • Antibiotic Exposure: The bacterial suspension is exposed to the antibiotic at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn, serially diluted in saline, and plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the colonies are counted.

  • Data Analysis: The number of CFU/mL is calculated for each time point and plotted on a logarithmic scale against time to generate time-kill curves.[3][12][13]

In Vivo Murine Infection Models

Murine models, such as skin infection and pneumonia models, are commonly used to assess the in vivo efficacy of antimicrobial agents against MRSA.

Murine Skin Infection Model:

  • Animal Preparation: Mice are anesthetized, and a specific area of their back is shaved.

  • Infection: A defined inoculum of an MRSA strain (e.g., 1 x 107 to 1 x 108 CFU) is injected subcutaneously or intradermally.

  • Treatment: At a specified time post-infection, treatment with the antibiotic (e.g., administered intravenously, subcutaneously, or orally) is initiated. A control group receives a placebo.

  • Efficacy Assessment: At the end of the treatment period, the mice are euthanized, and the infected skin tissue is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).[14][15][16][17]

Murine Pneumonia Model:

  • Infection: Mice are rendered neutropenic (optional) and then infected with MRSA via intranasal or intratracheal inoculation.

  • Treatment: Antibiotic therapy is initiated at a set time after infection.

  • Efficacy Assessment: At designated time points, mice are euthanized, and their lungs are harvested, homogenized, and plated to quantify the bacterial burden.[18][19]

Conclusion

This comparative guide indicates that while vancomycin remains a critical therapeutic option for MRSA infections, particularly those that are severe, tetracycline-class antibiotics such as minocycline and doxycycline may serve as viable alternatives in certain clinical scenarios. Vancomycin generally exhibits superior bactericidal activity in vitro compared to the bacteriostatic nature of tetracyclines. However, in vivo studies suggest that minocycline can be as effective as vancomycin in specific infection models. The choice of antibiotic should be guided by the specific clinical context, local susceptibility patterns, and the severity of the infection. Further head-to-head comparative studies, especially in various in vivo models, are warranted to better delineate the optimal roles for these antibiotic classes in the management of MRSA infections.

References

A Comparative Analysis of Tetromycin B and Other Tetronic Acid Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, tetronic acid derivatives have emerged as a promising class of antibiotics with diverse biological activities. This guide provides a detailed comparison of Tetromycin B with other notable tetronic acid antibiotics, including RK-682, Basidalin, and Thiolactomycin. The comparison focuses on their antimicrobial performance, mechanisms of action, and cytotoxic profiles, supported by available experimental data.

Antimicrobial Performance

The in vitro antimicrobial activity of these compounds, as determined by Minimum Inhibitory Concentration (MIC) values against a panel of common bacterial pathogens, is summarized below. Lower MIC values indicate greater potency.

AntibioticStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaEnterococcus faecalis
This compound Effective (MICs for tetracycline (B611298): 0.5 - 128 µg/mL)[1][2]4 - >128 µg/mL[3][4][5][6]8 - >64 µg/mL[7][8][9][10][11]128 - 256 µl/ml
RK-682 Data not availableData not availableData not availableData not available
Basidalin 1250 µg·mL−1 (as Baicalin (B1667713) against USA300)[12]7 mg/mL (as Baicalin)[13]>1024 μg/mL (as Baicalin)Data not available
Thiolactomycin 75 µg/mL (Methicillin-resistant)75 µg/mLData not availableData not available

Mechanism of Action: A Diversity of Cellular Targets

The selected tetronic acid antibiotics exhibit varied mechanisms of action, targeting different essential cellular processes in bacteria.

This compound: As a member of the tetracycline class, this compound is a protein synthesis inhibitor. It binds to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[7][12][13][14][15] This action effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect.[12]

RK-682: The primary mechanism of RK-682 is the inhibition of protein tyrosine phosphatases (PTPases), such as CD45 and VHR. By inhibiting these enzymes, RK-682 can modulate signaling pathways that are crucial for cell cycle progression, leading to arrest at the G1 phase in mammalian cells. Its direct antibacterial mechanism has not been extensively studied.

Basidalin: The antibacterial action of Basidalin (as studied with its active component, baicalin) involves the disruption of the bacterial cell membrane.[13] This damage increases membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[13] Additionally, baicalin has been shown to interfere with core metabolic processes, resistance mechanisms, and quorum sensing systems in bacteria.

Thiolactomycin: Thiolactomycin uniquely targets bacterial fatty acid synthesis. It specifically inhibits the type II fatty acid synthase (FAS-II) system, which is essential for building bacterial cell membranes. This selective inhibition of a key metabolic pathway contributes to its antibacterial effect and low toxicity in mammals, which possess a different type of fatty acid synthase (FAS-I).

Tetromycin_B_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis 50S_subunit 50S Subunit 50S_subunit->Protein_Synthesis Tetromycin_B This compound Tetromycin_B->30S_subunit Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S_subunit Binding blocked Protein_Synthesis->Inhibition Inhibited

Thiolactomycin_Mechanism Thiolactomycin Thiolactomycin FAS_II Type II Fatty Acid Synthase (FAS-II) Thiolactomycin->FAS_II Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis FAS_II->Fatty_Acid_Synthesis Cell_Membrane Bacterial Cell Membrane Fatty_Acid_Synthesis->Cell_Membrane Essential for Fatty_Acid_Synthesis->Inhibition Blocked

Cytotoxicity Profile

The in vitro cytotoxicity of these antibiotics against mammalian cell lines is a critical factor in their potential therapeutic application. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

AntibioticCell LineIC50
This compound Pharyngeal carcinoma cells~100 µM (viability reduced to ~46%)[1]
RK-682 Data not availableData not available
Basidalin HepG2 (Human liver cancer)75 µg/mL (as Baicalin)[16]
HEK293 (Human embryonic kidney)82 µg/mL (as Baicalin)[16]
Thiolactomycin Data not availableData not available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Test antibiotic stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains for testing (e.g., S. aureus, E. coli, P. aeruginosa, E. faecalis).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

2. Procedure:

  • Serial Dilution: A two-fold serial dilution of the test antibiotic is prepared in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

MIC_Workflow A Prepare serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 16-20 hours C->D E Read MIC as the lowest concentration with no visible growth D->E

Determination of Cytotoxicity (IC50) via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Preparation of Materials:

  • Mammalian cell line (e.g., HepG2, HEK293).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Test antibiotic stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a buffered solution).

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test antibiotic. A vehicle control (medium with the solvent used to dissolve the antibiotic) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the antibiotic concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed mammalian cells in a 96-well plate B Treat cells with various concentrations of the antibiotic A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT reagent and incubate C->D E Add solubilization solution to dissolve formazan D->E F Measure absorbance at ~570 nm E->F G Calculate IC50 value from dose-response curve F->G

References

A Comparative Guide to the Structure-Activity Relationship of Tetracycline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the nomenclature: The term "Tetromycin B" is associated with multiple, distinct chemical structures, including a macrolide and a tetronic acid derivative. However, the context of this guide, focusing on structure-activity relationships for an audience of researchers in drug development, strongly suggests an interest in the well-established tetracycline (B611298) class of antibiotics. Therefore, this guide will focus on the structure-activity relationship of tetracycline derivatives, a class of antibiotics renowned for their broad-spectrum activity and amenability to structural modification.

Tetracyclines are a class of antibiotics characterized by a linear, fused tetracyclic nucleus. Their mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome.[1][2][3] This bacteriostatic action has made them effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[4] The versatility of the tetracycline scaffold has allowed for extensive chemical modifications, leading to the development of several generations of analogs with improved efficacy, pharmacokinetic properties, and the ability to overcome bacterial resistance.

Structure-Activity Relationship of Tetracycline Derivatives

The antibacterial activity of tetracyclines is intrinsically linked to their chemical structure. The core pharmacophore consists of a four-ring system (A, B, C, D). Modifications at various positions on this scaffold have profound effects on their biological activity.

The upper peripheral region (C5 to C9 on rings B and C) and the lower peripheral region (on ring A) are the primary sites for chemical modification.[5] The integrity of the A ring with its C1-C3 diketo substructure and the C4 dimethylamino group is crucial for antibacterial activity.[5] Epimerization at the C4 position can lead to a significant decrease in activity.[6]

Key structural modifications and their impact on activity are summarized below:

  • C5, C6, and C7 Positions: Functional groups at these positions can be modified without a drastic loss of antimicrobial properties.[6] For instance, the removal of the C6-hydroxyl group led to the development of more stable and potent second-generation tetracyclines like doxycycline (B596269) and minocycline.[7]

  • C7 and C9 Positions: Modifications at these positions have been instrumental in developing third-generation tetracyclines, such as tigecycline. The addition of a glycylamido group at C9 enhances the binding affinity to the ribosome and helps overcome common resistance mechanisms like efflux pumps and ribosomal protection.[1][8]

  • D-Ring Modifications: The D-ring is considered the most flexible for chemical changes that can lead to derivatives with altered pharmacokinetics and specificity.[5]

Some tetracycline analogs exhibit a different mechanism of action. Atypical tetracyclines, which are more lipophilic, can directly perturb the bacterial cytoplasmic membrane, leading to a bactericidal effect rather than the typical bacteriostatic action.[2]

Beyond their antibacterial effects, certain tetracycline derivatives have demonstrated antitumor activities.[1] Proposed mechanisms for this activity include the inhibition of mitochondrial protein synthesis and the inhibition of matrix metalloproteinases, which are involved in cancer progression.[1]

Comparative Data of Tetracycline Derivatives

The following table summarizes the in vitro activity of representative tetracycline derivatives against common bacterial strains. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

DerivativeModificationTarget OrganismMIC (µg/mL)Reference
TetracyclineParent CompoundStaphylococcus aureus0.25 - 2General Knowledge
Doxycycline6-deoxy, 5-hydroxyStaphylococcus aureus0.12 - 1General Knowledge
Minocycline7-dimethylamino, 6-deoxyStaphylococcus aureus0.06 - 0.5General Knowledge
Tigecycline9-glycylamido (minocycline derivative)Staphylococcus aureus (MRSA)0.12 - 0.5General Knowledge
EravacyclineC9-pyrrolidinoacetamidoStaphylococcus aureus (MRSA)0.12 - 0.25General Knowledge

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of the tetracycline derivative are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of tetracyclines involves the direct inhibition of protein synthesis. The following diagram illustrates the workflow for evaluating the structure-activity relationship of tetracycline derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_activity Biological Evaluation cluster_analysis Data Analysis A Design of this compound Analogs B Chemical Synthesis A->B C Purification & Structural Analysis (NMR, MS) B->C D In vitro Antibacterial Assays (MIC) C->D E In vitro Antitumor Assays (IC50) C->E F Mechanism of Action Studies D->F G Structure-Activity Relationship (SAR) Analysis D->G E->G H Lead Optimization G->H

Caption: Workflow for the development and evaluation of tetracycline derivatives.

The following diagram illustrates the mechanism of action of tetracycline antibiotics at the bacterial ribosome.

Tetracycline_Mechanism Ribosome Bacterial Ribosome (70S) Subunit30S 30S Subunit Ribosome->Subunit30S comprises Subunit50S 50S Subunit Ribosome->Subunit50S comprises mRNA mRNA Subunit30S->mRNA binds Protein Protein Synthesis Blocked Subunit30S->Protein leads to tRNA Aminoacyl-tRNA tRNA->Subunit30S binding inhibited by Tetracycline Tetracycline Tetracycline Derivative Tetracycline->Subunit30S binds to A-site

Caption: Mechanism of action of tetracycline derivatives on the bacterial ribosome.

References

Validating the Mechanism of Action of Tetromycin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tetromycin B's performance against other alternatives, supported by experimental data. We delve into its mechanism of action as a cysteine protease inhibitor, its anti-trypanosomal activity, and evaluate the current evidence for its reported anti-MRSA capabilities.

This compound is a polyketide antibiotic with a tetronic acid structure. Recent studies have elucidated its primary mechanism of action as an inhibitor of cysteine proteases, key enzymes in the lifecycle of various pathogens. This guide will focus on validating this mechanism and comparing its efficacy against established therapeutic agents.

Anti-Trypanosomal Activity: Targeting a Key Parasite Enzyme

Experimental data demonstrates that this compound exhibits potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. This activity is attributed to its inhibition of rhodesain, a crucial cysteine protease for the parasite's survival and pathogenesis.

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory and cytotoxic activity of this compound compared to standard anti-trypanosomal drugs and another experimental cysteine protease inhibitor, K777.

CompoundTarget/OrganismIC50/EC50 (µM)Cytotoxicity (IC50 in µM)Reference
This compound Trypanosoma brucei30.87HEK293T: 71.77; J774.1: 20.2[1]
SuraminTrypanosoma brucei0.02 - 0.2Varies[2]
PentamidineTrypanosoma brucei0.003 - 0.01Varies[2]
FexinidazoleTrypanosoma brucei0.3 - 1.5Varies[3]
K777Trypanosoma cruzi (cysteine protease inhibitor)0.05Varies

Key Observation: While this compound shows anti-trypanosomal activity, its in vitro potency is less than that of the currently used drugs. However, its distinct mechanism as a cysteine protease inhibitor presents a valuable area for further investigation, especially in the context of drug resistance.

Mechanism of Action: Cysteine Protease Inhibition

This compound demonstrates inhibitory activity against a range of cysteine proteases. The table below details its inhibition constants (Ki) against proteases from different pathogens.

EnzymeSource OrganismKi (µM)Reference
RhodesainTrypanosoma brucei rhodesiense0.62[1]
Falcipain-2Plasmodium falciparum1.42[1]
Cathepsin LHuman32.5[1]
Cathepsin BHuman1.59[1]

Note: The potent inhibition of rhodesain provides a clear molecular basis for the anti-trypanosomal activity of this compound.

Anti-MRSA Activity: An Unvalidated Claim

Some commercial suppliers have reported that this compound is effective against Methicillin-resistant Staphylococcus aureus (MRSA). However, a thorough review of published scientific literature reveals a lack of peer-reviewed studies that provide quantitative data, such as Minimum Inhibitory Concentration (MIC) values, to substantiate this claim.

For a compound to be considered a viable anti-MRSA agent, it would need to demonstrate potent activity against clinically relevant MRSA strains. Standard anti-MRSA antibiotics typically exhibit the following MIC ranges:

AntibioticTypical MIC Range against MRSA (µg/mL)
Vancomycin0.5 - 2
Linezolid1 - 4
Daptomycin0.25 - 1

Experimental Protocols

Cysteine Protease Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific cysteine protease (e.g., rhodesain).

Methodology:

  • Recombinant cysteine protease is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5) for a defined period at a constant temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC for rhodesain).

  • The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • The inhibition constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Anti-Trypanosomal Activity Assay

Objective: To determine the in vitro efficacy of this compound against Trypanosoma brucei.

Methodology:

  • Bloodstream forms of T. brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum.

  • The parasites are seeded into 96-well plates at a density of 2 x 10^4 cells/mL.

  • Serial dilutions of this compound are added to the wells, and the plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for a further 4-6 hours. The fluorescence, which is proportional to the number of viable cells, is measured.

  • The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Tetromycin_B_MOA cluster_parasite Trypanosoma brucei cluster_inhibition Mechanism of Action Host_Proteins Host Proteins Rhodesain Rhodesain (Cysteine Protease) Host_Proteins->Rhodesain Digestion Amino_Acids Essential Amino Acids Parasite_Survival Parasite Survival & Pathogenesis Amino_Acids->Parasite_Survival Rhodesain->Amino_Acids Tetromycin_B This compound Tetromycin_B->Rhodesain Inhibits

Caption: Mechanism of action of this compound against Trypanosoma brucei.

Anti_Trypanosomal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Trypanosoma brucei Seed_Parasites Seed Parasites in 96-well Plate Culture->Seed_Parasites Prepare_Drug Prepare this compound Dilutions Add_Drug Add this compound to Wells Prepare_Drug->Add_Drug Seed_Parasites->Add_Drug Incubate Incubate for 72h Add_Drug->Incubate Add_Resazurin Add Resazurin Incubate->Add_Resazurin Measure_Fluorescence Measure Fluorescence Add_Resazurin->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Experimental workflow for determining the anti-trypanosomal activity of this compound.

References

Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Cross-Resistance Studies with Tetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of Tetracycline's performance in the face of common resistance mechanisms, supported by experimental data and detailed methodologies. By examining the interplay between Tetracycline and other antibiotic classes, we can better anticipate treatment outcomes and develop more effective therapeutic strategies.

Tetracycline, a broad-spectrum antibiotic, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. However, the emergence and spread of resistance mechanisms, primarily efflux pumps and ribosomal protection proteins, have challenged its clinical efficacy. Cross-resistance, where resistance to one antibiotic confers resistance to others, and the contrasting phenomenon of collateral sensitivity, where resistance to one agent increases susceptibility to another, are critical considerations in antibiotic stewardship and drug discovery.

Quantitative Analysis of Cross-Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Tetracycline and other antibiotics against bacterial strains with well-defined resistance mechanisms. These data, compiled from various studies, offer a quantitative perspective on the impact of specific resistance determinants on antibiotic susceptibility.

Bacterial Strain Resistance Mechanism Tetracycline MIC (µg/mL) Doxycycline MIC (µg/mL) Minocycline (B592863) MIC (µg/mL) Tigecycline (B611373) MIC (µg/mL)
E. coli Wild Type-20.50.50.13
E. coli with tet(A) (Efflux Pump)Efflux Pump1286480.13
E. coli with tet(B) (Efflux Pump)Efflux Pump>12864160.13
S. aureus Wild Type-0.250.1250.1250.06
S. aureus with tet(K) (Efflux Pump)Efflux Pump1286410.13
S. aureus with tet(M) (Ribosomal Protection)Ribosomal Protection>128>32164

Table 1: Comparative MICs of Tetracyclines against Strains with Specific Resistance Genes. This table illustrates that while efflux pumps encoded by tet(A), tet(B), and tet(K) confer high-level resistance to first and second-generation tetracyclines, the glycylcycline antibiotic tigecycline remains largely effective.[1] Ribosomal protection mediated by tet(M) also leads to significant resistance to older tetracyclines and a notable increase in the MIC of minocycline and tigecycline.[1][2]

Bacterium Resistant to Cross-Resistance Observed with Collateral Sensitivity Observed with
Klebsiella pneumoniaeTetracyclines-Aminoglycosides[3]
Salmonella TyphimuriumCiprofloxacinTetracyclineGentamicin, Kanamycin[4]
Salmonella TyphimuriumTetracyclineCiprofloxacinGentamicin, Kanamycin[4]
Multiple SpeciesTetracycline/Chloramphenicol-Kanamycin, β-lactams[5][6]

Table 2: Observed Cross-Resistance and Collateral Sensitivity Profiles. This table highlights the complex interplay between different antibiotic classes. Notably, resistance to tetracyclines can lead to collateral sensitivity to aminoglycosides in some pathogens, suggesting a potential avenue for combination or sequential therapies.[3][4] Conversely, cross-resistance between tetracyclines and fluoroquinolones has also been observed.[4]

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures. Below are detailed methodologies for key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a cornerstone of antibiotic susceptibility testing. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[7][8][9]

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the bacterial strain to be tested is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Selection of Antibiotic-Resistant Mutants

To study cross-resistance, it is often necessary to first select for mutants resistant to a specific antibiotic. This can be achieved through serial passage experiments.

Protocol:

  • Initial MIC Determination: The baseline MIC of the antibiotic against the wild-type bacterial strain is determined.

  • Serial Passage: The bacterial strain is cultured in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the antibiotic.

  • Increasing Antibiotic Concentration: After a period of incubation (e.g., 24 hours), the culture from the highest concentration showing growth is used to inoculate a new series of dilutions with progressively higher concentrations of the antibiotic.

  • Iterative Selection: This process is repeated for a number of passages until a significant increase in the MIC is observed, indicating the selection of resistant mutants.

  • Isolation and Characterization: Single colonies are isolated from the resistant population and their MICs are re-determined to confirm the resistance phenotype. Further characterization, such as whole-genome sequencing, can be performed to identify the genetic basis of resistance.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

cluster_0 Tetracycline Action and Resistance Tetracycline Tetracycline Ribosome 30S Ribosomal Subunit Tetracycline->Ribosome Binds to ProteinSynthesis Protein Synthesis Tetracycline->ProteinSynthesis Inhibits Ribosome->ProteinSynthesis Essential for EffluxPump Efflux Pump (e.g., TetA, TetK) EffluxPump->Tetracycline Expels from cell RibosomalProtection Ribosomal Protection Protein (e.g., TetM) RibosomalProtection->Ribosome Dislodges Tetracycline

Figure 1: Mechanism of Tetracycline Action and Resistance.

cluster_1 Experimental Workflow for Cross-Resistance Testing Start Start with Wild-Type Strain SelectResistant Select for Resistance to Antibiotic A (e.g., Tetracycline) Start->SelectResistant IsolateMutants Isolate Resistant Mutants SelectResistant->IsolateMutants MIC_A Determine MIC of Antibiotic A (Confirm Resistance) IsolateMutants->MIC_A MIC_B Determine MIC of Antibiotic B IsolateMutants->MIC_B MIC_C Determine MIC of Antibiotic C IsolateMutants->MIC_C Analyze Analyze Results MIC_A->Analyze MIC_B->Analyze MIC_C->Analyze

Figure 2: Workflow for Cross-Resistance Analysis.

cluster_2 Logical Relationship of Resistance Mechanisms TetracyclineResistance Tetracycline Resistance EffluxPump Efflux Pump (e.g., AcrAB-TolC) TetracyclineResistance->EffluxPump can be caused by RibosomalProtection Ribosomal Protection (e.g., TetM) TetracyclineResistance->RibosomalProtection can be caused by Fluoroquinolone Fluoroquinolone Resistance EffluxPump->Fluoroquinolone can lead to (Cross-Resistance) Aminoglycoside Aminoglycoside Sensitivity EffluxPump->Aminoglycoside can lead to (Collateral Sensitivity)

Figure 3: Cross-Resistance and Collateral Sensitivity.

References

An Objective Comparison of the In Vivo Efficacy of Tetracycline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Tetromycin B" did not yield information on a specific antibiotic with this name. It is presumed that this may be a typographical error. This guide therefore provides a comprehensive overview and comparison of the in vivo validation of the tetracycline (B611298) class of antibiotics, including prominent members such as doxycycline (B596269), minocycline (B592863), and the glycylcycline derivative, tigecycline (B611373).

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1] Their efficacy has been validated in numerous preclinical in vivo models, demonstrating their utility in combating a wide range of bacterial infections. This guide offers a comparative analysis of the in vivo performance of tetracycline antibiotics against each other and alternative antibacterial agents, supported by experimental data.

Comparative In Vivo Efficacy of Tetracycline Antibiotics

The in vivo efficacy of tetracyclines is often evaluated in murine models of infection, such as sepsis, pneumonia, and thigh infection models. These models allow for the assessment of an antibiotic's ability to reduce bacterial load and improve survival in a living organism.

Comparison of Doxycycline and Minocycline

Doxycycline and minocycline are two of the most commonly used tetracyclines. While both show broad-spectrum activity, some studies suggest nuances in their in vivo effectiveness.

Antibiotic Infection Model Pathogen Key Findings Reference
Minocycline Mixed Anaerobic Infection (mice)Fusobacterium necrophorum + F. nucleatumMinocycline was 30 times more effective than tetracycline in immediate therapy and significantly more effective in delayed therapy for hepatic abscesses.[2]
Doxycycline Cutaneous CA-MRSA (human study)CA-MRSAAchieved a 92% success rate in treating cutaneous CA-MRSA infections.[3]
Minocycline vs. Doxycycline Cutaneous CA-MRSA (human study)CA-MRSAMinocycline is often preferred and has been observed to be effective where doxycycline has failed.[4][4]
Minocycline Sepsis-associated encephalopathy (mice)LPS-induced sepsisMitigated long-term behavioral abnormalities, attenuated oxidative stress, and reduced acetylcholinesterase activity.[5]
Tigecycline: A Glycylcycline Derivative

Tigecycline, a newer generation glycylcycline, exhibits a broader spectrum of activity, including efficacy against many multidrug-resistant (MDR) bacteria.

Antibiotic Infection Model Pathogen Key Findings Reference
Tigecycline Murine Thigh InfectionKPC-producing EnterobacteriaceaeIn combination with gentamicin (B1671437) or rifampin, it was highly effective against soft tissue infections caused by KPC-producing strains.[6]
Tigecycline vs. Meropenem (B701) Complicated Intra-abdominal Infections (human study)Various pathogensTigecycline was as effective and safe as meropenem for postoperative complicated intra-abdominal infections in patients with abdominal tumors.[7][8][9]
Tetracyclines vs. Beta-Lactams

Beta-lactam antibiotics, such as penicillins and cephalosporins, are another major class of antibiotics. Comparative studies highlight the different strengths and weaknesses of these two classes.

Antibiotic Infection Model Pathogen Key Findings Reference
Tetracycline Not specified (human study)Enteric microorganismsResistance to tetracycline was found in 36.5% of isolates from the oral cavity.
Beta-Lactams (Ampicillin) Not specified (human study)Enteric microorganismsResistance to ampicillin (B1664943) was detected in 57.4% of isolates from the oral cavity.
Novel Beta-Lactams Complicated Urinary Tract Infections (human meta-analysis)Various pathogensShowed a similar overall clinical response to other antibiotics.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are outlines of common experimental protocols used to validate the efficacy of tetracycline antibiotics.

Murine Sepsis Model

This model is used to evaluate the systemic efficacy of an antibiotic.

  • Animal Model: Typically, adult male C57 mice are used.[5]

  • Induction of Sepsis: Sepsis is induced by a single intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 5 mg/kg).[5]

  • Treatment: The test antibiotic (e.g., minocycline at 12.5, 25, and 50 mg/kg) is administered, often via oral gavage, starting before or shortly after the induction of sepsis.[5]

  • Endpoints:

    • Behavioral Assessments: Evaluated at a set time point post-sepsis (e.g., one month) using tests like the elevated plus maze, open field, and tail suspension test.[5]

    • Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress and acetylcholinesterase activity.[5]

    • Survival: Monitored over a defined period.

Murine Pneumonia Model

This model assesses the efficacy of antibiotics in treating respiratory tract infections.

  • Animal Model: Neutropenic mice are often used to reduce the influence of the host immune system and focus on the antibiotic's direct effect. Neutropenia is typically induced by cyclophosphamide (B585) administration.[11]

  • Infection: Mice are infected intranasally with a standardized inoculum of the target pathogen (e.g., Streptococcus pneumoniae or Staphylococcus aureus).[11]

  • Treatment: The antibiotic is administered at various doses and schedules.

  • Endpoints:

    • Bacterial Load: The number of colony-forming units (CFU) in the lungs is determined at a set time after treatment.[11]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between drug exposure (e.g., AUC/MIC) and efficacy is evaluated.[11]

Murine Thigh Infection Model

This localized infection model is used to study the antimicrobial effect in soft tissue.

  • Animal Model: Similar to the pneumonia model, neutropenic mice are frequently used.[6]

  • Infection: A defined inoculum of the pathogen (e.g., KPC-producing Enterobacteriaceae) is injected into the thigh muscle.[6]

  • Treatment: Antibiotic therapy is initiated at a specific time post-infection.

  • Endpoints:

    • Bacterial Burden: The number of CFU per gram of thigh tissue is quantified at the end of the treatment period.[6]

    • Synergy Analysis: When testing combination therapies, the reduction in bacterial load is compared to that of each monotherapy.[6]

Visualizing Mechanisms and Workflows

Mechanism of Action: Tetracycline Inhibition of Protein Synthesis

Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis Required for mRNA mRNA mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->30S Attempts to bind to A-site tRNA->Protein_Synthesis Required for Tetracycline Tetracycline Tetracycline->30S Binds & Blocks A-site Inhibition->Protein_Synthesis Inhibits

Tetracycline's mechanism of action.
Experimental Workflow: Murine Sepsis Model

The following diagram illustrates the typical workflow for evaluating an antibiotic's efficacy in a murine sepsis model.

Sepsis_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., C57 Mice) Start->Animal_Acclimation Sepsis_Induction Sepsis Induction (e.g., LPS Injection) Animal_Acclimation->Sepsis_Induction Treatment_Groups Randomize into Treatment Groups Sepsis_Induction->Treatment_Groups Control Vehicle Control Treatment_Groups->Control Test_Article Tetracycline Antibiotic (e.g., Minocycline) Treatment_Groups->Test_Article Endpoint_Evaluation Endpoint Evaluation (e.g., 1 month post-sepsis) Control->Endpoint_Evaluation Test_Article->Endpoint_Evaluation Behavioral_Tests Behavioral Tests (EPM, Open Field) Endpoint_Evaluation->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Brain Tissue) Endpoint_Evaluation->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Behavioral_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for a murine sepsis model.
Logical Relationship: In Vivo Validation Pipeline

The process of validating a new antibiotic involves a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Validation_Pipeline In_Vitro In Vitro Studies (MIC, Spectrum) PK_PD Pharmacokinetics/ Pharmacodynamics In_Vitro->PK_PD In_Vivo_Efficacy In Vivo Efficacy Models (Sepsis, Pneumonia, Thigh) PK_PD->In_Vivo_Efficacy Safety_Tox Safety & Toxicology Studies In_Vivo_Efficacy->Safety_Tox Clinical_Trials Clinical Trials Safety_Tox->Clinical_Trials

Antibiotic in vivo validation pipeline.

References

A Comparative Guide to Synthetic vs. Natural Tetracyclines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Tetromycin B" is not widely found in the scientific literature. It is possible this refers to a specific, less common member of the tetracycline (B611298) family or is a synonym for a more well-known compound. This guide will therefore focus on a broader comparison of tetracyclines derived from natural fermentation versus those produced through chemical synthesis, a topic of significant interest in drug development.

Tetracyclines are a class of broad-spectrum antibiotics that have been a cornerstone of infectious disease treatment for decades.[1][2][3] Originally discovered as natural products from Streptomyces bacteria, advances in organic chemistry have enabled their total and semi-synthetic production.[4][5] This guide provides a comparative overview of natural and synthetic tetracyclines, offering insights into their respective advantages and disadvantages for researchers, scientists, and drug development professionals.

Performance and Properties: A Tabular Comparison

The choice between natural and synthetic tetracyclines often depends on the specific research or clinical application. The following table summarizes the key characteristics of each.

FeatureNatural TetracyclinesSynthetic Tetracyclines
Source Produced by fermentation of Streptomyces species.[3][6]Produced through chemical synthesis or semi-synthesis from natural precursors.[4][7]
Structural Diversity Limited to naturally occurring analogs.[1]High potential for novel analog generation with modified functional groups.[5][8]
Production Scalability Well-established and cost-effective for large-scale production.[5]Can be complex and expensive, especially for total synthesis.[4][9]
Purity & Consistency Can be subject to batch-to-batch variation and require extensive purification.High purity and consistency can be achieved.
Drug Resistance Susceptible to existing bacterial resistance mechanisms like efflux pumps and ribosomal protection.[10]Novel analogs can be designed to overcome existing resistance mechanisms.[1]
Biological Activity Broad-spectrum antibacterial activity is well-characterized.[1][6]Activity can be tailored; some synthetic analogs exhibit enhanced potency or novel biological activities beyond antibacterial effects.[1][11]

Mechanism of Action: Inhibiting Bacterial Protein Synthesis

Both natural and synthetic tetracyclines share a fundamental mechanism of action: the inhibition of bacterial protein synthesis.[6][10][12] They bind to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[10][12][13] This prevents the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect.[6][13]

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Protein Growing Peptide Chain mRNA mRNA mRNA->30S Binds to tRNA Aminoacyl-tRNA tRNA->30S Attempts to bind to A-site tRNA->Protein Inhibition Inhibition Tetracycline Tetracycline Tetracycline->30S Binds to

Caption: Mechanism of action of tetracycline antibiotics.

Experimental Protocols: Assessing Antibacterial Efficacy

A fundamental experiment to evaluate and compare the performance of different antibiotics is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This method is a standard in vitro susceptibility test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

1. Preparation of Reagents and Materials:

  • Test compounds (synthetic and natural tetracyclines) dissolved in a suitable solvent.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • Sterile 96-well microtiter plates.

2. Serial Dilution:

  • Perform a two-fold serial dilution of each tetracycline compound in CAMHB across the wells of the microtiter plate.
  • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

3. Inoculation:

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

5. Data Analysis:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Workflow for Antibiotic Development and Evaluation

The development of new antibiotics, whether from natural sources or through synthesis, follows a rigorous workflow to ensure efficacy and safety.

cluster_discovery Discovery/Synthesis Natural Natural Product Screening Purification Purification & Characterization Natural->Purification Synthetic Chemical Synthesis Synthetic->Purification InVitro In Vitro Testing (e.g., MIC Assay) Purification->InVitro InVivo In Vivo Models (Animal Studies) InVitro->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Toxicity Toxicity Assessment InVivo->Toxicity Clinical Clinical Trials PKPD->Clinical Toxicity->Clinical

Caption: Generalized workflow for antibiotic development.

Conclusion

Both natural and synthetic tetracyclines play crucial roles in medicine and research. Natural tetracyclines, produced through fermentation, offer a cost-effective source of established antibiotics.[5] In contrast, synthetic chemistry provides a powerful platform to generate novel tetracycline analogs with potentially improved properties, such as enhanced potency against resistant strains or novel therapeutic applications.[1][8] The choice between a natural or synthetic approach will ultimately be guided by the specific goals of the research or drug development program.

References

A Comparative Guide to the Validation of Tetromycin B Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Tetromycin B, a tetronic acid-based antibiotic. The presented methodologies are based on established principles for the analysis of similar antibiotic compounds, such as tetracyclines and macrolides. This document offers a comparative analysis of key validation parameters, detailed experimental protocols, and expected performance data to assist in the development and implementation of robust analytical procedures in a research and quality control setting.

Introduction to this compound

This compound is a polyketide antibiotic characterized by a tetronic acid moiety. Its chemical formula is C₃₄H₄₆O₅ with a molecular weight of 534.7 g/mol . It is soluble in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. Given its potential therapeutic applications, rigorous analytical methods are essential to ensure its purity, potency, and safety. HPLC is the premier technique for this purpose, offering high resolution, sensitivity, and specificity.

Comparative HPLC Methodologies for Antibiotic Purity

The purity of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute. A well-developed HPLC method should be able to separate the main compound from any potential impurities, including synthesis-related substances and degradation products. While a specific, validated HPLC method for this compound is not widely published, methods for structurally related antibiotics provide a strong foundation for method development.

Two common approaches for the analysis of complex antibiotics are presented below as a basis for comparison. Method A represents a typical starting point for a new compound like this compound, while Method B offers an alternative with a different organic modifier that can provide different selectivity.

Table 1: Comparison of Proposed HPLC Methods for this compound Analysis

ParameterMethod A (Recommended Starting Point)Method B (Alternative)
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileMethanol
Gradient 50-90% B over 20 minutes60-85% B over 15 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL10 µL
Diluent Methanol or Acetonitrile/Water (50:50)Methanol or Acetonitrile/Water (50:50)

Experimental Protocol: Validation of a Purity Method for this compound

The following protocol outlines the key steps for the validation of an HPLC method for this compound purity, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

System Suitability

Before initiating the validation, the suitability of the chromatographic system is established. This ensures the system is performing adequately for the intended analysis.

  • Procedure: Inject five replicate injections of a standard solution of this compound (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor (Asymmetry factor): 0.8 - 1.5

    • Theoretical plates (N): ≥ 2000

Specificity (Selectivity)

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Inject a blank (diluent).

    • Inject a solution of this compound reference standard.

    • Inject a sample of this compound spiked with anticipated potential impurities (if available). Since specific impurities of this compound are not well-documented, forced degradation studies are crucial.

    • Forced Degradation: Expose this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

      • Acidic: 0.1 M HCl at 60 °C for 2 hours.

      • Basic: 0.1 M NaOH at 60 °C for 1 hour.

      • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

      • Thermal: Heat solid sample at 105 °C for 24 hours.

      • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis (using a photodiode array detector) should be performed to confirm homogeneity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of this compound reference standard, typically ranging from 50% to 150% of the nominal working concentration (e.g., 0.25 mg/mL to 0.75 mg/mL for a 0.5 mg/mL working concentration).

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999

    • The y-intercept of the regression line should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (if a formulation is being tested) or a known sample with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six independent preparations of the same this compound sample on the same day, with the same analyst and instrument.

    • Acceptance Criteria: RSD of the purity results should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD of the combined results from both days should be ≤ 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Procedure:

    • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 10:1.

    • Standard Deviation of the Response and the Slope: LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected.

Data Presentation: Summary of Validation Parameters

The following table summarizes the expected performance characteristics for a validated HPLC purity method for this compound.

Table 2: Summary of HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability RSD of Peak Area ≤ 2.0%; Tailing Factor 0.8-1.5; Theoretical Plates ≥ 2000
Specificity No interference at the retention time of this compound; Peak purity index > 0.99
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0%
- Intermediate Precision≤ 2.0%
Limit of Quantitation (LOQ) Precision at LOQ ≤ 10%
Robustness System suitability criteria met under varied conditions

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the HPLC method for this compound purity.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis Dev HPLC Method Development Opt Method Optimization Dev->Opt SS System Suitability Opt->SS Spec Specificity / Forced Degradation SS->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOQ Prec->LOQ Rob Robustness LOQ->Rob Routine Purity Testing of this compound Batches Rob->Routine

Caption: Workflow for HPLC method validation.

Logical Relationship of Validation Parameters

This diagram shows the logical flow and interdependence of the different validation parameters.

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Range Range Linearity->Range Precision->Range LOQ LOQ Precision->LOQ

Caption: Interdependence of validation parameters.

Conclusion

The validation of an HPLC method for the purity determination of this compound is a critical step in its development and quality control. By following the detailed experimental protocols and meeting the acceptance criteria outlined in this guide, researchers and drug development professionals can establish a robust, reliable, and accurate analytical method. The provided comparative data and visualizations serve as a practical resource for the successful implementation of these essential analytical procedures. It is important to note that while certified reference standards for this compound may be available, their certification status for quantitative analysis should be confirmed with the supplier. In the absence of commercially available, characterized impurities, forced degradation studies are indispensable for ensuring the specificity and stability-indicating nature of the developed HPLC method.

No Publicly Available Data on the Synergistic Activity of Tetromycin B with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature, no studies detailing the synergistic activity of Tetromycin B with other antibiotics were identified. This lack of publicly available data prevents the creation of a detailed comparison guide as requested.

This compound is a known tetronic acid-based antibiotic recognized for its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). However, research into its potential synergistic interactions with other antibacterial agents appears to be limited or not published in accessible scientific databases.

The initial hypothesis that "this compound" might be a typographical error for the well-studied antibiotic "Tetracycline" was explored. While extensive data exists on Tetracycline's synergistic effects with various compounds, a targeted search for "this compound" confirmed it as a distinct, albeit less researched, antibiotic.

Further investigation into the broader class of tetronic acid antibiotics, including compounds like kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin, also yielded no specific studies on their synergistic activities with other antibiotics.

Due to the absence of quantitative data, such as Fractional Inhibitory Concentration (FIC) indices from checkerboard assays, and a lack of detailed experimental protocols or elucidated mechanisms of synergy for this compound, the core requirements for the requested comparison guide cannot be met. The creation of data tables and diagrams of signaling pathways is contingent on the availability of such foundational research.

Researchers, scientists, and drug development professionals interested in the synergistic potential of this compound may need to conduct primary research to generate the necessary data. Future studies could explore combinations of this compound with other classes of antibiotics against a panel of clinically relevant bacteria to determine if synergistic relationships exist. Such research would be a valuable contribution to the field of antibiotic combination therapy.

Comparative Cytotoxicity of Tetromycin B Analogs: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Tetromycin B and its analogs. Due to a scarcity of publicly available data on this compound analogs, this document focuses on the known cytotoxic effects of the parent compound, this compound. It also presents a framework for the evaluation of novel analogs, including standardized experimental protocols and data presentation formats.

Introduction to this compound

This compound is a polyketide antibiotic characterized by a tetronic acid moiety. It has garnered interest for its antibacterial and potential anticancer activities. Understanding its cytotoxic profile is crucial for its development as a therapeutic agent. The primary mechanism of action of this compound is the inhibition of cysteine proteases, which are involved in various cellular processes, including apoptosis.

Comparative Cytotoxicity Data

Currently, there is a significant lack of published comparative cytotoxicity data for a series of this compound analogs. The following table provides the available data for the parent compound, this compound, and serves as a template for the presentation of future data on its analogs.

CompoundCell LineAssayIC50 (µM)Reference
This compound HEK293T (Human Embryonic Kidney)Not Specified71.77[1]
J774.1 (Mouse Macrophage)Not Specified20.2[1]
Analog 1e.g., A549 (Human Lung Carcinoma)e.g., MTT AssayData Not Available
Analog 2e.g., MCF-7 (Human Breast Cancer)e.g., XTT AssayData Not Available
Analog 3e.g., HepG2 (Human Liver Cancer)e.g., LDH AssayData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound and its analogs.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal human cell line (e.g., HEK293T) should be used to assess both anticancer activity and general cytotoxicity.

  • Culture Conditions: Cells are to be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment (MTT Assay) cluster_3 Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7, HEK293T) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Incubate with Cells (24, 48, 72h) cell_seeding->treatment compound_prep Prepare this compound Analogs (Serial Dilutions) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading viability_calc Calculate % Cell Viability absorbance_reading->viability_calc ic50_determination Determine IC50 Values viability_calc->ic50_determination

Caption: Experimental workflow for determining the cytotoxicity of this compound analogs.

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of cysteine proteases, such as caspases and cathepsins. Inhibition of these proteases can disrupt the normal apoptotic signaling pathways. The following diagram illustrates a potential signaling pathway affected by this compound.

G cluster_0 Cellular Stress / Apoptotic Stimulus cluster_1 Apoptotic Pathway cluster_2 This compound Intervention cluster_3 Cellular Outcome stimulus Stimulus procaspases Pro-caspases stimulus->procaspases caspases Active Caspases procaspases->caspases Activation apoptosis Apoptosis caspases->apoptosis tetromycin_b This compound tetromycin_b->caspases cell_death Cell Death apoptosis->cell_death

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Conclusion

While this compound shows cytotoxic activity against various cell lines, a comprehensive understanding of its therapeutic potential requires the synthesis and evaluation of its analogs. The protocols and frameworks presented in this guide are intended to facilitate standardized comparative studies. Further research is warranted to populate the comparative data table and to elucidate the detailed structure-activity relationships of this compound analogs, which will be pivotal for the development of novel and more effective anticancer agents.

References

Statistical Validation of Tetromycin B and Other Anti-MRSA Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetromycin B: An Overview

This compound is a structurally unique antibiotic belonging to the tetronic acid class. It has been noted for its efficacy against MRSA, a significant pathogen known for its resistance to multiple antibiotics. The lack of extensive publicly available bioactivity data necessitates a comparative approach, contextualizing its potential within the broader landscape of anti-MRSA agents.

Comparative Bioactivity Data

To provide a quantitative benchmark, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various tetronic acid derivatives and other antibiotics against MRSA. The MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassCompoundOrganismMIC (µg/mL)Reference
Tetronic Acid Tetrocarcin AS. aureus20[1]
Tetronic Acid TetronomycinGram-positive bacteria< 0.3[1]
Tetracycline (B611298) TetracyclineMRSA≤0.25 – 256[2]
Tetracycline DoxycyclineMRSA≤0.25 – 8[2]
Tetracycline MinocyclineMRSA≤0.25 – 8[2]
Glycopeptide VancomycinMRSAMIC90 = 2[3]
Oxazolidinone LinezolidMRSAMIC90 not specified[4]
Lipoglycopeptide TelavancinMRSAMIC90 = 0.060[5]
Lipoglycopeptide DalbavancinMRSAMIC90 = 0.120[5]
Lipoglycopeptide OritavancinMRSAMIC90 = 0.120[5]
Oxazolidinone TedizolidMRSAMIC90 = 0.5[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of an antibiotic against MRSA, based on standard microbiology practices.

1. Preparation of Materials:

  • Bacterial Strain: A standardized inoculum of the MRSA strain to be tested.
  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic of known concentration.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • Microtiter Plates: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • A few colonies of the MRSA strain are inoculated into a tube of sterile saline or broth.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antibiotic:

  • A two-fold serial dilution of the antibiotic is prepared in the microtiter plate using the growth medium. This creates a range of decreasing antibiotic concentrations.
  • A positive control well (containing only growth medium and bacteria) and a negative control well (containing only growth medium) are included.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
  • The plate is incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

General Mechanism of Action for Tetracycline Antibiotics

Tetracycline_Mechanism Tetracycline Tetracycline Antibiotic Bacterial_Cell Bacterial Cell Tetracycline->Bacterial_Cell Enters Cell Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis (Elongation) Ribosome_30S->Protein_Synthesis Blocks tRNA binding Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Protein_Synthesis Prevented Cell_Growth Bacterial Growth Inhibition Protein_Synthesis->Cell_Growth Leads to

Caption: General mechanism of tetracycline antibiotics inhibiting bacterial protein synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture MRSA Culture (Agar Plate) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Serial Dilution of Antibiotic Antibiotic_Stock->Serial_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C (16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tetromycin B (Tetracycline)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Tetromycin B, which is commonly identified as Tetracycline (B611298), a widely used antibiotic. Adherence to these protocols is essential to minimize environmental contamination and prevent the development of antibiotic resistance.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound (Tetracycline) with appropriate safety measures. Consult the Safety Data Sheet (SDS) for complete information.

Key Safety and Handling Data Summary:

ParameterSpecificationSource(s)
Personal Protective Equipment (PPE) Safety goggles with side protection, chemical-resistant gloves (tested to EN 374), protective clothing.[1]
Handling Precautions Avoid dust formation. Do not breathe dust. Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a chemical fume hood.[1][2][3]
Accidental Release Measures Take up mechanically (sweep up) and place in appropriate, suitable, closed containers for disposal. Avoid dispersal of dust in the air.[1][3]
Storage Store in a well-ventilated, dry place. Keep container tightly closed. Store in a cool place, with some sources recommending freezer storage. Protect from light and moisture.[1][3][4]

Step-by-Step Disposal Procedures

The appropriate disposal method for tetracycline waste depends on its form and concentration. It is critical to distinguish between the pure compound, concentrated stock solutions, and dilute solutions such as used cell culture media.

Important Note: Autoclaving is not a reliable method for the complete destruction of tetracycline. While it will sterilize the waste by killing microorganisms, tetracycline itself is largely heat-stable and will not be fully degraded by standard autoclave cycles[5]. Therefore, autoclaved liquid waste containing tetracycline should still be treated as hazardous chemical waste.

Method 1: Disposal of Solid (Powder) this compound and Concentrated Stock Solutions

Solid tetracycline and concentrated stock solutions are considered hazardous chemical waste and must be disposed of accordingly.

Experimental Protocol:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific guidelines for hazardous chemical waste disposal.

  • Containerization:

    • For solid waste, ensure it is in a clearly labeled, sealed container.

    • For concentrated liquid waste, collect it in a dedicated, leak-proof, and sealed hazardous waste container.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name ("Tetracycline" or "this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not pour concentrated solutions down the drain.

Method 2: Treatment and Disposal of Dilute Aqueous Solutions (e.g., Used Culture Media)

For dilute solutions, chemical degradation prior to disposal is a best practice to minimize environmental impact. The following are lab-scale chemical degradation methods reported in scientific literature. These should be performed by trained personnel in a controlled laboratory setting.

2.1. Degradation via Oxidation with Potassium Ferrate

This method utilizes the strong oxidizing power of potassium ferrate (K₂FeO₄) to break down the tetracycline molecule.

Experimental Protocol:

  • Preparation: In a suitable reaction vessel within a fume hood, add the dilute tetracycline waste solution.

  • pH Adjustment: Adjust the pH of the solution to between 9.0 and 10.0 using a suitable base (e.g., 10 M KOH). This is the optimal pH range for tetracycline degradation by ferrate[1].

  • Reagent Addition: While stirring, add a solution of potassium ferrate. A molar ratio of Fe(VI) to tetracycline of 10:1 has been shown to degrade over 99% of the tetracycline within 20 minutes[1].

  • Reaction: Allow the reaction to proceed for at least 60 minutes with continuous stirring to ensure complete degradation.

  • Neutralization and Disposal: After the reaction is complete, neutralize the solution's pH according to your institution's guidelines for aqueous waste disposal. The final solution, now containing degraded tetracycline products and non-toxic iron (III) hydroxide, can typically be disposed of down the drain with copious amounts of water, pending institutional approval.

Quantitative Data for Degradation Methods:

MethodReagent(s)Optimal pHTemperatureKey ParametersDegradation EfficiencySource(s)
Potassium Ferrate Oxidation Potassium Ferrate (K₂FeO₄)9.0 - 10.0AmbientMolar Ratio [Fe(VI)]:[TC] = 10:1>99% in 20 min[1]
Activated Persulfate Persulfate (PS), Biochar-loaded nano zero-valent iron (BC-nZVI)3.0Ambient0.5 g/L catalyst, 0.4 mM PMS for 20 mg/L TC94.12% in 120 min[6]
Hydrolysis N/A (water)Neutral (pH ~7)60°CN/AHalf-life of 0.15 days[7]

Note: These are experimental conditions from research studies and should be adapted and validated for your specific laboratory waste streams.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound (Tetracycline) waste in a laboratory setting.

Tetromycin_Disposal_Workflow start Start: this compound (Tetracycline) Waste waste_type Identify Waste Type start->waste_type solid_stock Solid Powder or Concentrated Stock Solution waste_type->solid_stock Solid / Conc. dilute_solution Dilute Aqueous Solution (e.g., used media) waste_type->dilute_solution Dilute package_solid Package in a sealed, labeled hazardous waste container. solid_stock->package_solid treat_dilute Treat with an approved chemical degradation method (e.g., oxidation). dilute_solution->treat_dilute ehs_pickup Arrange for disposal via Institutional EHS. package_solid->ehs_pickup end End: Waste Disposed ehs_pickup->end verify_degradation Verify degradation (if required by protocol). treat_dilute->verify_degradation verify_degradation->treat_dilute Incomplete neutralize_dispose Neutralize pH and dispose as per institutional guidelines for treated aqueous waste. verify_degradation->neutralize_dispose Complete neutralize_dispose->end

Caption: Logical workflow for the disposal of this compound (Tetracycline).

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, building a foundation of trust and safety in chemical handling practices. Always prioritize your local and institutional regulations.

References

Essential Safety and Operational Protocols for Handling Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of antimicrobial compounds is paramount. This document provides essential, immediate safety and logistical information for handling Tetromycin B, a member of the tetracycline (B611298) class of antibiotics. The following procedural guidance is based on established safety data for tetracyclines and is intended to be a preferred source for laboratory safety and chemical handling.

Hazard Identification and Classification

This compound, as part of the tetracycline family, is classified with several key hazards that necessitate careful handling. The primary concerns include potential reproductive toxicity and organ damage through prolonged or repeated exposure.

Hazard ClassificationCategoryHazard Statement
Reproductive ToxicityCategory 1AH360D: May damage the unborn child.[1]
Effects on or via lactation-H362: May cause harm to breast-fed children.
Specific target organ toxicity (repeated exposure)Category 2H373: May cause damage to organs (Gastrointestinal tract, Nervous system, Skin, Teeth) through prolonged or repeated exposure if swallowed.
Acute toxicity (oral)Category 4H302: Harmful if swallowed.[2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation.[2]
Serious eye damage/eye irritationCategory 2Causes serious eye irritation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartProtective EquipmentStandard
Eyes/Face Safety goggles with side protection or face shield.EN166 or 29 CFR 1910.133[3]
Hands Chemical-resistant gloves (e.g., Nitrile rubber).EN 374[2]
Body Protective clothing to prevent skin exposure.-
Respiratory Use a respirator if ventilation is inadequate or dust is generated.-

It is recommended to check the chemical resistance of the gloves with the supplier, as breakthrough times can vary based on temperature and layer thickness.[2]

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][4]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust; minimize dust generation and accumulation.[1][4]

  • Use only under a chemical fume hood or with adequate local exhaust ventilation.[3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]

Storage:

  • Store in a well-ventilated, dry place and keep the container tightly closed.[2]

  • Store locked up.[1][4]

  • The substance is sensitive to light and moisture.[5]

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Prepare Solutions C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Figure 1: Laboratory Handling Workflow for this compound.

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
Skin Contact Remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get medical attention.[1][4]

Disposal Plan

The disposal of this compound and its waste must be handled with care to prevent environmental contamination and the development of antibiotic resistance.[6]

  • Solid Waste: Collect solid waste in a designated, labeled container for hazardous chemical waste.

  • Liquid Waste (Stock Solutions): High-concentration stock solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal according to institutional guidelines.[6]

  • Contaminated Media: Used cell culture media containing this compound should be treated as chemical waste.[6] While autoclaving can destroy pathogens, it may not inactivate the antibiotic.[6] Therefore, autoclaved media should still be disposed of as chemical waste unless institutional guidelines explicitly state otherwise.[6]

  • General Principle: All waste disposal must comply with local, regional, and national hazardous waste regulations.[3]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start This compound Waste Generated WasteType Type of Waste? Start->WasteType Solid Solid Waste (e.g., powder, contaminated consumables) WasteType->Solid Solid Liquid Liquid Waste WasteType->Liquid Liquid Hazardous Dispose as Hazardous Chemical Waste Solid->Hazardous Stock High-Concentration Stock Solution? Liquid->Stock Media Used Culture Media Stock->Media No Stock->Hazardous Yes Consult Consult Institutional EHS for Guidance Media->Consult

Figure 2: Disposal Decision Tree for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.